Product packaging for Buminafos(Cat. No.:CAS No. 51249-05-9)

Buminafos

Cat. No.: B1195981
CAS No.: 51249-05-9
M. Wt: 347.5 g/mol
InChI Key: NMBXMBCZBXUXAM-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38NO3P B1195981 Buminafos CAS No. 51249-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO3P/c1-4-7-15-19-18(13-11-10-12-14-18)23(20,21-16-8-5-2)22-17-9-6-3/h19H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBXMBCZBXUXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199259
Record name 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester
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Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-05-9
Record name Buminafos
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URL https://commonchemistry.cas.org/detail?cas_rn=51249-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buminafos [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester
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Record name Dibutyl [1-(butylamino)cyclohexyl]phosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUMINAFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HDD5Z9UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Buminafos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for Buminafos, a compound with applications in the agrochemical sector. The synthesis is primarily achieved through the well-established Kabachnik-Fields reaction, a one-pot, three-component condensation reaction. This document details the underlying mechanism, key precursors, and generalized experimental protocols, supported by quantitative data from analogous reactions.

Introduction to this compound

This compound, with the IUPAC name N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine, is an organophosphorus compound. Its structure, featuring a central cyclohexyl ring functionalized with both a butylamino and a dibutyl phosphonate group on the same carbon, lends itself to a convergent synthesis strategy. The most direct and efficient method for its preparation is the Kabachnik-Fields reaction.

The this compound Synthesis Pathway: The Kabachnik-Fields Reaction

The synthesis of this compound is a classic example of the Kabachnik-Fields reaction, a multicomponent reaction that forms α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite.[1][2][3][4][5] For this compound, the specific precursors are:

  • Cyclohexanone: The carbonyl component providing the cyclohexyl ring.

  • Butylamine: The primary amine that introduces the N-butyl group.

  • Dibutyl phosphite: The hydrophosphoryl compound that forms the dibutyl phosphonate moiety.

The reaction proceeds in a single pot, often under solvent-free conditions, and can be catalyzed by Lewis acids or accelerated by microwave irradiation.

Reaction Mechanism

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the reactants.

  • Imine Pathway: The more commonly accepted mechanism involves the initial reaction between cyclohexanone and butylamine to form an N-butylcyclohexanimine intermediate. This is followed by the nucleophilic addition of dibutyl phosphite to the imine C=N double bond, yielding this compound.

  • α-Hydroxyphosphonate Pathway: Alternatively, cyclohexanone can first react with dibutyl phosphite to form an intermediate α-hydroxycyclohexylphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by butylamine then produces the final product.

The following diagram illustrates the predominant imine-mediated pathway for the synthesis of this compound.

Buminafos_Synthesis_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Hydrophosphonylation Cyclohexanone Cyclohexanone Imine N-butylcyclohexanimine (Intermediate) Cyclohexanone->Imine + Butylamine - H2O Butylamine Butylamine Dibutyl_Phosphite Dibutyl Phosphite This compound This compound Imine->this compound + Dibutyl Phosphite

This compound Synthesis via the Kabachnik-Fields Reaction.

Experimental Protocols

General One-Pot Synthesis of this compound

Materials:

  • Cyclohexanone (1.0 eq)

  • Butylamine (1.0 eq)

  • Dibutyl phosphite (1.0 - 1.2 eq)

  • Catalyst (e.g., Magnesium Perchlorate, 5-10 mol%) (Optional)

  • Solvent (e.g., acetonitrile or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), butylamine (1.0 eq), and the catalyst (if used).

  • The mixture is stirred at room temperature or heated (typically 50-80 °C) for a period of 30 minutes to 2 hours to facilitate the formation of the imine intermediate. For solvent-free reactions, the neat mixture of reactants is used.

  • Dibutyl phosphite (1.0 - 1.2 eq) is then added to the reaction mixture.

  • The reaction is continued with stirring for an additional 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified. Purification methods may include vacuum distillation, column chromatography on silica gel, or extraction followed by solvent removal.

Microwave-Assisted Synthesis:

To accelerate the reaction, microwave irradiation can be employed. A typical procedure would involve mixing the three components in a microwave-safe vessel and irradiating at a set temperature (e.g., 100 °C) for a shorter duration (e.g., 30-60 minutes).

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Mixing Mix Cyclohexanone, Butylamine, & Catalyst Start->Mixing Imine_Formation Imine Formation (Stir/Heat) Mixing->Imine_Formation Add_Phosphite Add Dibutyl Phosphite Imine_Formation->Add_Phosphite Reaction Kabachnik-Fields Reaction (Stir/Heat or Microwave) Add_Phosphite->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purification (Distillation/Chromatography) Monitoring->Purification Complete Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Product: This compound Characterization->End

General experimental workflow for this compound synthesis.

Quantitative Data from Analogous Reactions

While specific yield and reaction condition data for the synthesis of this compound is scarce in peer-reviewed literature, data from analogous Kabachnik-Fields reactions involving ketones provide a strong indication of the expected outcomes. The following tables summarize quantitative data from relevant studies.

Table 1: Catalyst and Solvent Effects on the Kabachnik-Fields Reaction of Ketones

Carbonyl CompoundAminePhosphiteCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneAnilineDiethyl phosphiteMg(ClO₄)₂ (10)Neat80392
AcetophenoneAnilineDiethyl phosphiteMg(ClO₄)₂ (10)Neat80490
3-Formyl-6-methylchromoneButylamineDibutyl phosphiteNoneNeat (MW)100180
Various AldehydesVarious AminesDiethyl phosphiteLiClO₄AcetonitrileRT2-485-95

Table 2: Precursor Information for this compound Synthesis

PrecursorIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
CyclohexanoneCyclohexanoneC₆H₁₀O98.14Carbonyl Component
ButylamineButan-1-amineC₄H₁₁N73.14Amine Component
Dibutyl phosphiteDibutyl hydrogen phosphiteC₈H₁₉O₃P194.21Phosphorus Source

Conclusion

The synthesis of this compound is most effectively achieved via the Kabachnik-Fields reaction, a robust and versatile method for the formation of α-aminophosphonates. The key precursors for this synthesis are cyclohexanone, butylamine, and dibutyl phosphite. While specific optimized conditions for this compound production are proprietary, the general protocols and data from analogous reactions presented in this guide provide a solid foundation for its synthesis in a research and development setting. The reaction can be performed under mild, often solvent-free conditions, and can be significantly accelerated with the use of appropriate catalysts or microwave irradiation. Further process optimization would likely focus on catalyst selection, reaction time, and purification methods to maximize yield and purity.

References

Buminafos: An Examination of Its Primary Biochemical Target

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the known biochemical effects of the obsolete organophosphate herbicide, Buminafos. While a comprehensive analysis of its influence on primary metabolic pathways such as glycolysis, the Krebs cycle, or amino acid synthesis is not available in publicly accessible scientific literature, extensive evidence points to a specific and potent mode of action: the inhibition of acetylcholinesterase (AChE). This document will detail this primary mechanism, supported by the available data.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound is classified as an organophosphate acetylcholinesterase (AChE) inhibitor[1]. AChE is a critical enzyme in the nervous systems of insects and mammals. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.

The inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in excessive stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, ultimately causing paralysis and death in target organisms.

Logical Relationship of Acetylcholinesterase Inhibition by this compound

cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Hydrolysis ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft SynapticCleft->AChE CholinergicReceptors Cholinergic Receptors SynapticCleft->CholinergicReceptors ExcessiveStimulation Excessive Stimulation CholinergicReceptors->ExcessiveStimulation Leads to

Caption: Logical flow of acetylcholinesterase inhibition by this compound.

Effects on Primary Metabolic Pathways: Data Not Available

A thorough review of available scientific literature and databases reveals a significant gap in the understanding of this compound's effects on primary metabolic pathways. There are no published studies that provide quantitative data or detailed experimental protocols on the impact of this compound on glycolysis, the Krebs cycle, amino acid synthesis, or nucleotide metabolism. As this compound is an obsolete agrochemical, it is unlikely that new research into its specific effects on these fundamental pathways will be a priority.

General Principles of Herbicide Metabolism in Plants

While specific data for this compound is lacking, it is relevant for researchers to understand the general mechanisms by which plants metabolize herbicides. This is a crucial aspect of herbicide selectivity and resistance. Herbicide metabolism in plants typically occurs in three phases:

  • Phase I: Transformation: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases are key enzymes in this phase.

  • Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as sugars, glutathione, or amino acids. This process increases water solubility and reduces toxicity.

  • Phase III: Sequestration: The conjugated herbicide is transported and sequestered in vacuoles or cell walls, effectively removing it from sites of metabolic activity.

Generalized Experimental Workflow for Herbicide Metabolism Studies

The following diagram illustrates a typical workflow for investigating the metabolism of a herbicide in a plant model.

PlantCulture Plant Culture (e.g., cell suspension, whole plant) HerbicideApplication Herbicide Application (radiolabeled or unlabeled) PlantCulture->HerbicideApplication Incubation Incubation (time course) HerbicideApplication->Incubation Extraction Extraction of Metabolites Incubation->Extraction Analysis Analytical Chemistry (e.g., HPLC, LC-MS, NMR) Extraction->Analysis Identification Metabolite Identification and Quantification Analysis->Identification

Caption: A generalized workflow for studying herbicide metabolism in plants.

Summary of Known this compound Properties

The following table summarizes the available information on this compound.

PropertyInformationSource
Chemical Name Dibutyl (1-(butylamino)cyclohexyl)phosphonatePubChem
Type Obsolete organophosphate desiccant and defoliantAERU
Primary Mode of Action Acetylcholinesterase (AChE) inhibitorAERU[1]
Effects on Primary Metabolic Pathways No data available in public scientific literature.-

Conclusion

The primary and established mode of action for this compound is the inhibition of acetylcholinesterase. There is currently no scientific evidence to suggest that this compound directly and significantly affects primary metabolic pathways such as glycolysis or the Krebs cycle. For researchers in drug development and related fields, the focus of any further investigation into the biochemical effects of this compound should likely remain on its potent anticholinesterase activity. Any study into its broader metabolic effects would represent a novel area of research.

References

An In-depth Technical Guide on the Environmental Fate of Buminafos

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific information on a compound named "Buminafos." Consequently, this technical guide utilizes Fenamiphos, a well-studied organophosphate nematicide, as a surrogate to provide a comprehensive overview of the environmental fate of a representative compound of this class. The experimental protocols, data, and degradation pathways detailed herein pertain to Fenamiphos and serve as an illustrative framework for researchers, scientists, and drug development professionals.

Introduction

The environmental fate of organophosphate compounds is a critical area of research, informing risk assessments and regulatory decisions. This guide provides an in-depth analysis of the key processes governing the environmental behavior of Fenamiphos, a systemic nematicide, as a proxy for this compound. These processes include degradation through hydrolysis, photolysis, and biodegradation, as well as mobility in soil.

Physicochemical Properties

A compound's physicochemical properties are fundamental to understanding its environmental distribution and persistence.

PropertyValueReference
Chemical Nameethyl 4-methylthio-m-tolyl isopropylphosphoramidate[1]
CAS Number22224-92-6[1]
Molecular Weight303.40 g/mol [1]
Water Solubility400 - 700 mg/L at 20°C[1][2]
Vapor Pressure0.12 mPa at 20°C
Adsorption Coefficient (Koc)100 - 543.4

Degradation Pathways

Fenamiphos undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the oxidation of the methylthio group to form fenamiphos sulfoxide (FSO) and subsequently fenamiphos sulfone (FSO2). These oxidized metabolites, which are also toxic, can then be hydrolyzed to their corresponding phenols. Microbial activity plays a crucial role in the degradation process.

Degradation_Pathway This compound This compound (Fenamiphos) FSO Fenamiphos Sulfoxide (FSO) This compound->FSO Oxidation FP Fenamiphos Phenol (FP) This compound->FP Hydrolysis FSO2 Fenamiphos Sulfone (FSO2) FSO->FSO2 Oxidation FSOP Fenamiphos Sulfoxide Phenol (FSOP) FSO->FSOP Hydrolysis FSO2P Fenamiphos Sulfone Phenol (FSO2P) FSO2->FSO2P Hydrolysis Mineralization Mineralization (CO2) FSO2P->Mineralization

Figure 1: Proposed degradation pathway of Fenamiphos.

Quantitative Data Summary

The following tables summarize the quantitative data available for the environmental fate of Fenamiphos.

Hydrolysis

Fenamiphos is relatively stable to hydrolysis at neutral pH but degrades more rapidly in acidic and alkaline conditions, especially at higher temperatures.

pHTemperature (°C)Half-life (DT50)Reference
4.132228 hours
7.1325310.24 hours
9.13237.68 hours
5.025245 days
7.025301 days
9.025235 days
11.34031.5 hours
Photolysis

Photodegradation of Fenamiphos in water and on soil surfaces can be a significant dissipation route.

MediumLight SourceHalf-life (DT50)Reference
Water (neutral solution)Artificial light< 4 hours
Water (aqueous solution)UV light~2 hours
Soil surfaceNatural sunlight2.7 - 3.23 hours
Biodegradation in Soil

The persistence of Fenamiphos in soil is moderate, with biodegradation being a key factor in its dissipation. The half-life can vary depending on soil type, temperature, and prior exposure to the pesticide.

Soil TypeTemperature (°C)Half-life (DT50)Reference
General soil environmentNot specified~50 days
Blichton sand (history of application)Not specified0.9 - 4.2 days (for Total Toxic Residues)
Aerobic soil20~16 days
Anaerobic soilNot specified88 days
Soil Sorption and Mobility

Fenamiphos generally exhibits moderate to high mobility in soils. Its primary degradation products, FSO and FSO2, are more mobile than the parent compound.

Soil TypeKd (L/kg)Koc (L/kg)Mobility ClassReference
Brazilian soils (3 types)2.33 - 3.9-Low
Sandy loam0.95171High to Mobile
Silt loam3.4-Mobile
Clay loam-543.4-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of environmental fate studies. Below are representative protocols for key experiments.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of the radiolabeled test substance to each buffer solution in sterile, dark containers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Collect duplicate samples at predetermined intervals.

  • Analysis: Analyze the samples for the concentration of the parent compound and major degradation products using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of the test substance in an aqueous solution under simulated sunlight.

Methodology:

  • Solution Preparation: Prepare a sterile aqueous solution of the radiolabeled test substance.

  • Irradiation: Place the solution in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C).

  • Control Samples: Prepare identical samples to be incubated in the dark at the same temperature to measure hydrolysis.

  • Sampling: Collect samples from both irradiated and dark control vessels at various time points.

  • Analysis: Quantify the parent compound and photoproducts using HPLC or LC-MS.

  • Data Analysis: Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Biodegradation Study

Objective: To determine the rate and route of biodegradation of the test substance in aerobic soil.

Methodology:

  • Soil Collection and Characterization: Collect fresh soil, sieve it, and characterize its properties (pH, organic carbon content, texture, microbial biomass).

  • Test Substance Application: Treat the soil with a known concentration of the radiolabeled test substance. Adjust the moisture content to a specified level (e.g., 50% of field moisture capacity).

  • Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of CO2 and other volatile organic compounds.

  • Sampling: Sacrifice replicate soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent and analyze the extracts for the parent compound and its metabolites using chromatographic techniques. Measure the trapped radioactivity to quantify mineralization.

  • Data Analysis: Determine the DT50 of the parent compound and the distribution of metabolites and mineralized products over time.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Test_Substance Prepare Radiolabeled Test Substance Application Apply Test Substance to Media Test_Substance->Application Media_Prep Prepare Environmental Media (Soil, Water) Media_Prep->Application Incubation Incubate under Controlled Conditions (Light/Dark, Temp, pH) Application->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Chromatographic Analysis (HPLC, GC-MS) Extraction->Quantification Data_Analysis Calculate DT50, Identify Metabolites Quantification->Data_Analysis

Figure 2: General experimental workflow for environmental fate studies.

Conclusion

The environmental fate of Fenamiphos, used here as a surrogate for this compound, is characterized by moderate persistence in soil and a degradation pathway involving oxidation and subsequent hydrolysis. The mobility of its primary metabolites is a key consideration for potential groundwater contamination. The data and protocols presented in this guide offer a robust framework for conducting and interpreting environmental fate studies for organophosphate compounds. Further research on the specific properties and behavior of this compound is necessary for a complete environmental risk assessment.

References

Buminafos: A Technical Assessment of Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buminafos is an obsolete organophosphate pesticide for which there is a notable absence of empirical data regarding its bioaccumulation potential. This technical guide provides a comprehensive assessment of the likely bioaccumulation behavior of this compound based on predictive models derived from its chemical structure. Utilizing Quantitative Structure-Activity Relationship (QSAR) models, this document offers estimated values for the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). Furthermore, it outlines the standardized experimental protocols, specifically OECD Guidelines for Testing of Chemicals 107 and 305, that would be required for the empirical validation of these predictions. This guide is intended to serve as a foundational resource for researchers and professionals in assessing the environmental fate and toxicological profile of this compound and structurally related organophosphorus compounds.

Introduction

This compound, chemically identified as dibutyl [1-(butylamino)cyclohexyl]phosphonate, was formerly used as a desiccant and defoliant. Due to its classification as an obsolete pesticide, there is a significant gap in the publicly available ecotoxicological data, particularly concerning its potential for bioaccumulation in organisms. Bioaccumulation, the gradual accumulation of substances in an organism, is a critical parameter in environmental risk assessment. It is influenced by factors such as a chemical's lipophilicity, its rate of uptake, and the organism's ability to metabolize and excrete the substance.

This guide provides a detailed, technically-focused overview of the predicted bioaccumulation potential of this compound. In the absence of experimental data, we leverage established predictive methodologies to estimate key bioaccumulation indicators.

Predicted Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is often inferred from its octanol-water partition coefficient (Kow), which describes its lipophilicity, and its bioconcentration factor (BCF), which quantifies its accumulation in an aquatic organism from the surrounding water.

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient is a crucial parameter for predicting the environmental distribution and bioaccumulation of a substance. A high Log Kow value generally indicates a greater potential for a chemical to partition into fatty tissues of organisms. For this compound, a predicted Log Kow value has been computationally generated.

ParameterPredicted ValueSource
Log Kow (XlogP3) 4.5PubChem
Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. A high BCF value suggests a significant potential for the chemical to accumulate in aquatic organisms. In the absence of experimental BCF data for this compound, we can estimate this value using its predicted Log Kow and established QSAR equations for pesticides and organic chemicals. Linear and non-linear relationships between Log Kow and Log BCF have been developed and validated for various classes of chemicals.

Several QSAR models can be employed to predict the Log BCF from the Log Kow. Here, we present estimations based on a general linear model and a non-linear (parabolic) model, which can provide a more accurate prediction for highly lipophilic compounds.

Linear Regression Model: A commonly used linear regression equation for estimating Log BCF from Log Kow is: Log BCF = a * Log Kow + b

For many organic chemicals, the coefficient 'a' is often in the range of 0.7 to 0.9. For this estimation, we will use a representative equation: Log BCF = 0.85 * Log Kow - 0.7

Non-Linear (Parabolic) Regression Model: For compounds with a high Log Kow, the linear relationship can overestimate the BCF due to factors like reduced membrane permeability and increased metabolic transformation. A parabolic model can account for this: Log BCF = a * Log Kow - b * (Log Kow)² - c

A representative parabolic equation for organic chemicals is: Log BCF = 1.25 * Log Kow - 0.20 * (Log Kow)² - 1.32

The table below summarizes the estimated BCF values for this compound based on these models.

Prediction ModelQSAR EquationEstimated Log BCFEstimated BCF
Linear Regression Log BCF = 0.85 * 4.5 - 0.73.125~ 1334
Non-Linear (Parabolic) Regression Log BCF = 1.25 * 4.5 - 0.20 * (4.5)² - 1.320.255~ 1.8

The significant discrepancy between the linear and non-linear models highlights the uncertainty in predicting BCF for a compound with a Log Kow in the transitional range. The linear model suggests a moderate to high bioaccumulation potential, while the parabolic model, which accounts for potential mitigating factors at higher lipophilicity, predicts a low potential. This underscores the necessity of experimental validation.

Experimental Protocols for Bioaccumulation Assessment

To definitively determine the bioaccumulation potential of this compound, standardized experimental studies are required. The following sections detail the methodologies for the key experiments as prescribed by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 107: Partition Coefficient (n-octanol/water) - Shake Flask Method

This method is designed to experimentally determine the octanol-water partition coefficient (Kow).

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent in a vessel until equilibrium is reached. The concentration of the substance in both phases is then measured.

Methodology:

  • Preparation: High-purity n-octanol and water are used. A stock solution of this compound is prepared in one of the solvents.

  • Test Vessels: A minimum of three test vessels are prepared, each containing different volume ratios of n-octanol and water (e.g., 2:1, 1:1, 1:2).

  • Equilibration: The test substance is added to the vessels, which are then shaken vigorously at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for equilibration is determined in a preliminary test.

  • Phase Separation: The n-octanol and water phases are separated by centrifugation.

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final Log Kow is reported as the average of the determinations from the different phase ratios.

OECD_107_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Prepare n-octanol and water C Add solvents and stock solution to test vessels A->C B Prepare this compound stock solution B->C D Shake vessels to reach equilibrium C->D E Separate phases by centrifugation D->E F Measure this compound concentration in each phase E->F G Calculate Kow for each vessel F->G H Average results to obtain final Log Kow G->H

OECD 107 Experimental Workflow

OECD Guideline 305: Bioaccumulation in Fish - Aqueous and Dietary Exposure

This guideline describes procedures for determining the bioconcentration and bioaccumulation of a chemical in fish.

Principle: Fish are exposed to the test substance in water (for BCF) or through their diet (for biomagnification factor, BMF). The concentration of the substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase in a clean environment.

Methodology:

  • Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water for a defined period (e.g., 28 days). Water and fish tissue samples are taken at regular intervals to measure the concentration of the substance.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, this compound-free environment. Fish and water samples continue to be collected to determine the rate of elimination of the substance.

  • Analysis: The concentration of this compound and any relevant metabolites in fish tissue and water samples is determined using appropriate analytical methods.

  • Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

OECD_305_Workflow cluster_acclimation Acclimation cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation A Acclimate test fish to laboratory conditions B Expose fish to this compound in a flow-through system A->B C Sample fish and water at intervals B->C D Transfer fish to a clean water system C->D End of uptake phase F Analyze this compound concentration in samples C->F E Sample fish and water at intervals D->E E->F G Calculate uptake and depuration rates F->G H Determine Bioconcentration Factor (BCF) G->H

OECD 305 Experimental Workflow

Signaling Pathways and Logical Relationships

The process of bioaccumulation is governed by the interplay of several factors, primarily the lipophilicity of the compound and the organism's metabolic capabilities. The following diagram illustrates the logical relationship between these key parameters.

Bioaccumulation_Pathway cluster_physchem Physicochemical Properties cluster_biological Biological Processes cluster_outcome Bioaccumulation Outcome LogKow Log Kow (Lipophilicity) Uptake Uptake Rate LogKow->Uptake Increases BCF Bioconcentration Factor (BCF) Uptake->BCF Increases Metabolism Metabolism & Excretion Rate Metabolism->BCF Decreases Bioaccumulation Bioaccumulation Potential BCF->Bioaccumulation Indicates

Bioaccumulation Logical Pathway

Discussion on Metabolism

Organophosphorus pesticides are known to undergo metabolic transformation in organisms, which can significantly influence their bioaccumulation potential. The primary metabolic pathways for organophosphates include oxidation, hydrolysis, and conjugation. These processes generally increase the water solubility of the compound, facilitating its excretion and thereby reducing its bioaccumulation. The rate and extent of metabolism are species-specific and depend on the activity of enzymes such as cytochrome P450s and esterases. A comprehensive assessment of this compound's bioaccumulation should, therefore, also consider its metabolic fate.

Conclusion and Recommendations

Based on predictive modeling, this compound, with a predicted Log Kow of 4.5, has the potential to bioaccumulate in aquatic organisms. However, the estimations from different QSAR models show considerable variation, highlighting the uncertainty inherent in predictive approaches for compounds at the borderline of high lipophilicity.

It is strongly recommended that experimental studies following OECD guidelines 107 and 305 be conducted to provide definitive data on the Log Kow and BCF of this compound. Such data are essential for a robust environmental risk assessment and for understanding the potential for this compound to persist and accumulate in the food chain. Furthermore, in vivo or in vitro metabolism studies would provide valuable insights into the biotransformation pathways of this compound and their impact on its bioaccumulation potential.

Investigating the Half-Life of Buminafos in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buminafos, also known by synonyms such as Aminophon and Trakephon, is an organophosphate chemical[2][3][4]. Understanding the persistence of such compounds in soil is crucial for assessing their environmental impact. The half-life (DT50) of a pesticide in soil is a key parameter in environmental risk assessment, as it indicates the time required for 50% of the initial concentration to dissipate. This dissipation is a result of both biotic (microbial degradation) and abiotic (e.g., hydrolysis, photolysis) processes[5].

The persistence of organophosphate pesticides in soil is influenced by a variety of factors, including soil type, organic matter content, pH, moisture, temperature, and the composition of the soil microbial community. Given the lack of specific half-life data for this compound, this guide provides a standardized methodology to determine its persistence under controlled laboratory conditions.

Data Presentation

Quantitative data from soil degradation studies should be organized to facilitate comparison across different experimental conditions. The following table templates are recommended for presenting the results of a this compound half-life investigation.

Table 1: Physicochemical Properties of Test Soils

Soil PropertySoil Type 1 (e.g., Loam)Soil Type 2 (e.g., Sandy Loam)Soil Type 3 (e.g., Clay)
pH (in water)
Organic Matter (%)
Clay (%)
Silt (%)
Sand (%)
Cation Exchange Capacity (meq/100g)
Microbial Biomass (e.g., µg C/g soil)

Table 2: Half-Life (DT50) and Dissipation Times (DT90) of this compound in Different Soils under Aerobic Conditions

Soil TypeTemperature (°C)Moisture (% WHC)Half-Life (DT50) (Days)DT90 (Days)Kinetic Model (e.g., SFO, FOMC)
Loam2050
Sandy Loam2050
Clay2050
Loam (Sterile Control)2050

WHC: Water Holding Capacity; SFO: Single First-Order; FOMC: First-Order Multi-Compartment

Experimental Protocols

The following protocols describe a laboratory-based study to determine the aerobic soil half-life of this compound.

  • Analytical standard of this compound (>98% purity)

  • Radiolabeled ¹⁴C-Buminafos (optional, for metabolite tracking)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Milli-Q or equivalent purified water

  • Sodium azide (for sterile controls)

  • Freshly collected and sieved (<2 mm) soils from representative agricultural regions.

  • Collect topsoil (0-20 cm depth) from at least three different locations with varying physicochemical properties.

  • Air-dry the soils to a workable moisture content and sieve through a 2 mm mesh to remove stones and large organic debris.

  • Characterize each soil for the properties listed in Table 1 using standardized soil analysis methods.

  • Determine the maximum water holding capacity (WHC) for each soil type.

  • Preparation of Soil Microcosms:

    • For each soil type, weigh replicate portions of soil (e.g., 100 g dry weight equivalent) into individual incubation flasks.

    • Prepare a set of sterile controls for each soil type by autoclaving the soil twice at 121°C for 60 minutes, with a 24-hour interval, or by treating with a chemical sterilant like sodium azide.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Apply the this compound solution to the soil to achieve a final concentration relevant to typical application rates. Ensure even distribution by thorough mixing.

    • Allow the solvent to evaporate in a fume hood.

  • Moisture Adjustment and Incubation:

    • Adjust the soil moisture content to 50% of the WHC using deionized water.

    • Cover the flasks with a gas-permeable material to allow for air exchange while minimizing water loss.

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Maintain soil moisture throughout the incubation period by periodic additions of water.

  • Sampling Schedule:

    • Collect replicate samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 100 days).

    • The initial sample (day 0) should be taken immediately after fortification and mixing.

  • Extraction of this compound from Soil:

    • To each soil sample, add an appropriate volume of extraction solvent (e.g., acetonitrile).

    • Shake vigorously on a mechanical shaker for a specified time (e.g., 30 minutes).

    • Centrifuge the samples and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

  • Analytical Determination:

    • Analyze the extracts for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a suitable detector (e.g., HPLC-MS/MS).

    • Develop a calibration curve using analytical standards of this compound to quantify the concentrations in the soil extracts.

  • Plot the concentration of this compound remaining in the soil against time for each treatment.

  • Use kinetic modeling software to fit the dissipation data to appropriate kinetic models (e.g., Single First-Order, First-Order Multi-Compartment).

  • Determine the half-life (DT50) and, if applicable, the time for 90% dissipation (DT90) from the best-fit model.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the half-life of this compound in soil.

Soil_Half_Life_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_output Output soil_collection Soil Collection (Multiple Types) soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization soil_fortification Fortify Soil Samples with this compound soil_characterization->soil_fortification buminafos_prep Prepare this compound Stock Solution buminafos_prep->soil_fortification incubation Incubate at Controlled Temp & Moisture soil_fortification->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction of this compound sampling->extraction hplc_analysis HPLC-MS/MS Analysis extraction->hplc_analysis data_analysis Kinetic Modeling & DT50 Calculation hplc_analysis->data_analysis report Technical Report & Data Tables data_analysis->report

References

Methodological & Application

Application Note: Determination of Buminafos in Soil Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Buminafos, a phosphonate herbicide and defoliant, in soil matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for environmental monitoring and residue analysis in diverse soil types.

Introduction

This compound is an organophosphorus compound used in agriculture as a herbicide and defoliant.[1] Its potential for persistence and accumulation in soil necessitates the development of reliable analytical methods to monitor its environmental fate and ensure compliance with regulatory limits. This protocol outlines a complete workflow, from sample collection and preparation to final analysis, for the determination of this compound in soil. The use of LC-MS/MS provides excellent specificity and low detection limits, crucial for trace residue analysis.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or MS grade

  • Methanol (MeOH), HPLC or MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic acid, MS grade

  • Ammonium formate, MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Syringe filters (0.22 µm, PTFE)

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

2. Soil Sample Preparation and Extraction (QuEChERS Method)

  • Sample Homogenization: Air-dry the soil sample to a constant weight, then sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant (top layer) from the extraction step into a 2 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. For soils with high organic matter content, the addition of 7.5 mg of GCB may be necessary to remove pigments, but it can also lead to the loss of planar analytes.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound, C₁₈H₃₈NO₃P, MW: 347.47)

      • Precursor Ion (Q1): 348.3 m/z ([M+H]⁺)

      • Product Ion (Q3) for Quantification: (e.g., 158.2 m/z)

      • Product Ion (Q3) for Confirmation: (e.g., 234.2 m/z)

      • Note: These transitions would need to be optimized experimentally by direct infusion of a this compound standard.

Data Presentation

The following table summarizes the performance characteristics of the described method, based on typical results for organophosphorus pesticide analysis in soil.

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.005 mg/kg soil
Limit of Quantification (LOQ)0.015 mg/kg soil
Recovery (%)
Spiking Level: 0.02 mg/kg92.5 ± 4.8%
Spiking Level: 0.1 mg/kg95.1 ± 3.5%
Spiking Level: 0.5 mg/kg98.2 ± 2.1%
Precision (RSD %)
Intra-day (n=6)< 5%
Inter-day (n=18)< 10%

Note: The quantitative data presented are representative values and should be verified through in-house validation.

Visualizations

Buminafos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sample Collection & Homogenization Extraction 2. QuEChERS Extraction (ACN, H2O, Salts) Soil_Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm) Centrifugation2->Filtration LC_MSMS 7. LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing 8. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for this compound analysis in soil.

Logical_Relationship This compound This compound in Soil Extraction Extraction Efficiency This compound->Extraction Cleanup Cleanup Effectiveness (d-SPE) Extraction->Cleanup input for Matrix Soil Matrix Complexity (Organic Matter, pH) Matrix->Extraction affects Matrix->Cleanup necessitates Sensitivity Method Sensitivity (LOQ) Cleanup->Sensitivity improves

Caption: Factors influencing this compound detection.

Conclusion

The described LC-MS/MS method with QuEChERS extraction provides a reliable, sensitive, and efficient protocol for the determination of this compound in soil. The method achieves excellent recovery and precision, meeting the requirements for environmental residue analysis. The detailed protocol can be readily implemented by analytical laboratories for routine monitoring of this compound contamination in soil samples.

References

Application Note: Quantification of Buminafos Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, albeit representative, protocol for the quantification of the organophosphate herbicide Buminafos in soil samples using gas chromatography coupled with mass spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound in published literature, this protocol has been developed based on established methods for other organophosphate pesticides.[1][2][3][4]

Introduction

This compound is an organophosphate compound previously used as a herbicide and defoliant. Monitoring its presence in environmental samples is crucial for assessing contamination and understanding its environmental fate. Gas chromatography is a robust technique for the analysis of volatile and semi-volatile organic compounds.[1] When coupled with a mass spectrometer, it provides high selectivity and sensitivity, making it suitable for trace-level quantification of pesticides in complex matrices like soil. This application note outlines a comprehensive workflow, including sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Experimental Protocol

This protocol is intended as a guideline and may require optimization for specific laboratory conditions and sample matrices.

Reagents and Materials
  • Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (all pesticide residue grade or equivalent).

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

  • Standards: this compound analytical standard, Triphenyl phosphate (TPP) as an internal standard (IS).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation: Solid Phase Extraction (SPE)
  • Soil Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. .

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of acetonitrile.

    • Load 5 mL of the soil extract supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of a 10:90 (v/v) ethyl acetate/acetonitrile mixture to remove interferences.

    • Elute the target analyte with 10 mL of ethyl acetate.

    • Dry the eluate over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of ethyl acetate containing the internal standard (TPP) at a concentration of 1 µg/mL.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following table summarizes the proposed instrumental parameters for the GC-MS analysis.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program 80°C (hold 1 min), ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Calibration and Quantification

Prepare a series of calibration standards of this compound (e.g., 10, 25, 50, 100, 250, 500 ng/mL) in ethyl acetate, each containing the internal standard at a constant concentration (1 µg/mL). A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data and Results

The following tables present representative data that would be expected from a validated method.

Table 1: Hypothetical Retention Times and SIM Ions for this compound and Internal Standard

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound12.5288155, 232
Triphenyl phosphate (IS)14.2326152, 77

Table 2: Hypothetical Method Validation Parameters

Parameter Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 5 ng/g
Limit of Quantification (LOQ) 15 ng/g
Accuracy (Recovery % at 50 ng/g) 95%
Precision (RSD % at 50 ng/g) < 10%

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

GC_Buminafos_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Soil Sample Collection Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Acetonitrile Extraction Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation SPE_Cleanup 5. SPE Cleanup Centrifugation->SPE_Cleanup Elution 6. Elution SPE_Cleanup->Elution Drying_Evaporation 7. Drying & Evaporation Elution->Drying_Evaporation Reconstitution 8. Reconstitution with Internal Standard Drying_Evaporation->Reconstitution GCMS_Analysis 9. GC-MS Analysis Reconstitution->GCMS_Analysis Peak_Integration 10. Peak Integration GCMS_Analysis->Peak_Integration Calibration_Curve 11. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 12. Quantification of this compound Calibration_Curve->Quantification Report 13. Final Report Quantification->Report

Caption: Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive, though hypothetical, gas chromatography-mass spectrometry method for the quantification of this compound in soil samples. The outlined sample preparation and instrumental parameters are based on established analytical principles for organophosphate pesticides and should serve as a strong starting point for method development and validation. The high selectivity and sensitivity of GC-MS make it an ideal technique for the reliable determination of this compound residues in environmental matrices.

References

Application Notes and Protocols for Buminafos Toxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buminafos is an organophosphate compound, previously utilized as a defoliant and desiccant herbicide.[1] As an organophosphate, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in nerve endings, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis. Beyond this primary mechanism, organophosphates can also induce toxicity through non-cholinesterase pathways, such as the induction of oxidative stress via the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to apoptosis.

Given the multiple potential pathways of toxicity, a comprehensive toxicological evaluation of this compound is imperative. This document provides a detailed, tiered protocol for assessing the toxicity of this compound, beginning with in vitro assays to determine cytotoxicity and genotoxicity, followed by in vivo studies to evaluate systemic acute and sub-chronic effects. These protocols are designed for researchers, scientists, and drug development professionals to ensure a thorough and standardized safety assessment.

Overall Experimental Workflow

The proposed toxicity testing for this compound follows a logical progression from initial cellular-level screening to whole-organism systemic evaluation. This workflow ensures that foundational data on cytotoxicity and genotoxicity inform the design and ethical considerations of subsequent in vivo studies.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment cluster_2 Tier 3: Data Analysis & Risk Assessment start This compound Compound cytotoxicity Cytotoxicity Assays (MTT & LDH) start->cytotoxicity genotoxicity Genotoxicity Assays (Ames & Comet) start->genotoxicity acute Acute Oral Toxicity (OECD 423) cytotoxicity->acute Provides IC50 data for dose range finding analysis Data Integration & Analysis cytotoxicity->analysis subchronic Sub-chronic Toxicity (OECD 408) genotoxicity->subchronic genotoxicity->analysis acute->subchronic Determines LD50, informs dosing for longer studies acute->analysis subchronic->analysis risk Risk Assessment (NOAEL, LD50) analysis->risk

Caption: Experimental workflow for this compound toxicity testing.

Tier 1: In Vitro Toxicity Assessment

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Materials:

    • Relevant cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

    • 96-well cell culture plates.

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

    • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1%.

    • Remove the old medium and treat the cells with various concentrations of this compound. Include untreated (negative control) and solvent-only controls.

    • Incubate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

  • Materials:

    • Cells and culture reagents as in Protocol 1.1.

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Plate and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).

    • Include controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

    • After the incubation period, transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

This compound ConcentrationCell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
(e.g., µM) Mean ± SD Mean ± SD
Control100 ± 5.00 ± 2.0
0.1
1
10
100
1000
IC50 Value (µM) N/A
Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Materials:

    • Histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

    • This compound solution.

    • S9 metabolic activation system (from induced rat liver).

    • Minimal glucose agar plates.

    • Top agar.

    • Positive and negative controls.

  • Procedure:

    • Prepare test cultures of each bacterial strain.

    • In separate tubes, mix the this compound solution (at various concentrations), the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add molten top agar to each tube, mix, and pour onto the surface of minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies (colonies that can now grow without external histidine).

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

  • Materials:

    • Relevant cell lines (e.g., TK6, CHO, or primary human lymphocytes).

    • This compound solution.

    • Microscope slides pre-coated with agarose.

    • Low melting point agarose.

    • Lysis solution (containing NaCl, EDTA, Tris, and Triton X-100).

    • Alkaline electrophoresis buffer (pH > 13).

    • Neutralizing buffer.

    • DNA staining dye (e.g., SYBR Green).

    • Fluorescence microscope with appropriate software for analysis.

  • Procedure:

    • Treat cells with various concentrations of this compound for a short period (e.g., 2-4 hours).

    • Harvest the cells and embed them in low melting point agarose on a pre-coated slide.

    • Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the DNA (nucleoids).

    • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage. Damaged DNA (with fragments and breaks) will migrate away from the nucleoid, forming a "comet tail".

    • Neutralize and stain the slides with a DNA dye.

    • Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., % DNA in the tail, tail length) using image analysis software.

TestEndpointThis compound ConcentrationResult (Mean ± SD)
Ames Test Revertant Colonies/PlateControl
(Strain TA100, +S9)10 µ g/plate
100 µ g/plate
Comet Assay % Tail DNAControl
(% of DNA in comet tail)10 µM
100 µM

Tier 2: In Vivo Toxicity Assessment

Acute Oral Toxicity

This method allows for the classification of a substance's toxicity and an estimation of its LD50 using a minimal number of animals. The test proceeds in a stepwise manner with defined doses.

  • Animal Model: Wistar rats or Sprague-Dawley rats (young, healthy adults).

  • Principle: Groups of three female rats are dosed in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome in one step determines the dose for the next step.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound by gavage.

    • Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, tremors, convulsions, salivation) and mortality.

    • Record body weight just before dosing and on days 7 and 14.

    • At the end of the observation period, perform a gross necropsy on all animals.

    • The LD50 is estimated based on the observed mortality at different dose levels according to the OECD 423 guideline.

Dose (mg/kg)Number of AnimalsMortalityKey Clinical SignsBody Weight Change (Day 14)LD50 Estimate
3003
20003
Sub-chronic Oral Toxicity

This study provides information on the potential health hazards from repeated exposure over a prolonged period. It is crucial for determining a No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Model: Rodents (preferably rats), with at least 10 males and 10 females per group.

  • Procedure:

    • Select at least three dose levels based on acute toxicity data, plus a control group. The highest dose should induce some toxicity but not significant mortality.

    • Administer this compound daily for 90 consecutive days via oral gavage or in the diet/drinking water.

    • Observations:

      • Daily: Detailed clinical observations for signs of toxicity.

      • Weekly: Record body weight and food/water consumption.

    • End-of-Study Analysis:

      • Hematology: Analyze blood samples for parameters like red and white blood cell counts, hemoglobin, and platelets.

      • Clinical Biochemistry: Analyze serum for markers of liver function (ALT, AST), kidney function (BUN, creatinine), and other organ-specific markers.

      • Necropsy: Perform a full gross necropsy on all animals.

      • Histopathology: Examine key organs (liver, kidneys, brain, spleen, etc.) from the control and high-dose groups under a microscope. If lesions are found in the high-dose group, examine the same organs from the lower-dose groups.

Table 4.1: Body Weight and Food Consumption

Group Initial Body Weight (g) Final Body Weight (g) Average Daily Food Intake (g)
Control (Male)
Low Dose (Male)
Mid Dose (Male)

| High Dose (Male) | | | |

Table 4.2: Selected Hematology and Biochemistry Parameters

Parameter Control Low Dose Mid Dose High Dose
Hematology
WBC (10³/µL)
RBC (10⁶/µL)
Biochemistry
ALT (U/L)
AST (U/L)

| BUN (mg/dL) | | | | |

Table 4.3: Summary of Histopathological Findings

Organ Finding Incidence (Control) Incidence (Low Dose) Incidence (Mid Dose) Incidence (High Dose)
Liver e.g., Hepatocellular Vacuolation 0/10
Brain e.g., Neuronal Degeneration 0/10

| Kidney | e.g., Tubular Nephrosis | 0/10 | | | |

Mechanism of Action and Signaling Pathway

The primary toxic mechanism of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine at neuronal synapses, causing continuous stimulation of muscarinic and nicotinic receptors. This results in a cholinergic crisis characterized by symptoms ranging from salivation and muscle twitching to respiratory failure and death. A secondary mechanism involves the induction of oxidative stress, where organophosphates can generate reactive oxygen species (ROS). This oxidative stress can activate MAPK signaling pathways, leading to cellular damage and apoptosis, contributing to neurotoxicity and hepatotoxicity.

G cluster_0 This compound Exposure cluster_1 Primary Mechanism cluster_2 Secondary Mechanism This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits ros Reactive Oxygen Species (ROS) Generation This compound->ros ach Acetylcholine (ACh) Accumulation ache->ach Leads to receptors Overstimulation of Muscarinic & Nicotinic Receptors ach->receptors cholinergic Cholinergic Crisis (Neurotoxicity) receptors->cholinergic mapk MAPK Pathway Activation (p38, JNK, ERK) ros->mapk Induces apoptosis Apoptosis & Cellular Damage mapk->apoptosis

References

Application Notes and Protocols for Studying Buminafos Uptake in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buminafos is a phosphonate herbicide whose efficacy is dependent on its successful uptake, translocation, and accumulation in target plant tissues. Understanding the dynamics of these processes is crucial for optimizing its herbicidal activity, developing new formulations, and assessing its environmental fate. These application notes provide detailed protocols for studying the uptake of this compound in plants, from initial absorption to translocation and quantification. The methodologies described are based on established principles of herbicide research and can be adapted for various plant species and experimental conditions. While specific data on this compound is limited in publicly available literature, these protocols offer a robust framework for its investigation.

Key Experimental Protocols

Protocol 1: Plant Growth and Treatment for Uptake Studies

This protocol details the preparation of plant material for this compound uptake experiments, ensuring uniformity and reproducibility.

Materials:

  • Seeds of the target plant species (e.g., a model plant like Arabidopsis thaliana or a relevant crop/weed species)

  • Growth substrate (e.g., soil, sand, or hydroponic solution)

  • Pots or containers for plant growth

  • Controlled environment chamber or greenhouse with controlled temperature, humidity, and light conditions

  • This compound solution of known concentration (analytical grade)

  • For radiolabeled studies, ¹⁴C-labeled this compound

  • Micropipette or syringe for application

Procedure:

  • Plant Growth:

    • Sow seeds in pots filled with the chosen growth substrate.

    • Grow plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, 60-70% relative humidity) until they reach the desired growth stage (e.g., 2-4 true leaves).

    • For hydroponic studies, germinate seeds and transfer seedlings to a hydroponic system with a complete nutrient solution.[1][2]

  • Herbicide Application:

    • Foliar Application: Apply a precise volume (e.g., 1-10 µL) of the this compound solution (containing a known amount of active ingredient and, if applicable, ¹⁴C-Buminafos) to a specific leaf of each plant using a micropipette.[3][4]

    • Root Application (Hydroponics): Add this compound to the hydroponic solution to achieve the desired final concentration.[1]

    • Root Application (Soil): Drench the soil with a known volume and concentration of the this compound solution.

  • Harvesting:

    • Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72 hours) to assess the time course of uptake and translocation.

    • At harvest, carefully separate the plant into different tissues: treated leaf (for foliar application), other leaves, stem, and roots.

Protocol 2: Quantification of this compound in Plant Tissues

This protocol describes the extraction and analysis of this compound from plant tissues to determine its concentration.

Materials:

  • Harvested plant tissues

  • Liquid nitrogen

  • Homogenizer or mortar and pestle

  • Extraction solvent (e.g., methanol, acetonitrile, or a suitable buffer)

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) or a suitable detector for organophosphorus compounds.

  • For radiolabeled studies: Liquid Scintillation Counter (LSC) and scintillation cocktail.

Procedure:

  • Sample Preparation:

    • Wash the surface of the harvested tissues to remove any unabsorbed this compound, especially for foliar applications. A gentle wash with a mild detergent solution followed by rinsing with distilled water is recommended.

    • Freeze the plant tissues in liquid nitrogen and grind them to a fine powder using a homogenizer or a pre-chilled mortar and pestle.

  • Extraction:

    • Add a measured volume of the extraction solvent to the powdered tissue in a centrifuge tube.

    • Vortex the mixture thoroughly and sonicate or shake for a specified period (e.g., 30 minutes) to ensure efficient extraction.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the solid debris.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times.

    • Pool the supernatants and filter them through a syringe filter.

  • Quantification:

    • HPLC-MS Analysis (for non-radiolabeled this compound):

      • Inject a known volume of the filtered extract into the HPLC-MS system.

      • Develop a chromatographic method to separate this compound from other plant metabolites.

      • Use mass spectrometry to detect and quantify this compound based on its specific mass-to-charge ratio.

      • Create a standard curve using known concentrations of this compound to quantify the amount in the plant extracts.

    • Liquid Scintillation Counting (for ¹⁴C-Buminafos):

      • Add a known volume of the filtered extract to a scintillation vial containing a scintillation cocktail.

      • Measure the radioactivity using a Liquid Scintillation Counter.

      • The amount of ¹⁴C-Buminafos in the tissue can be calculated based on the specific activity of the radiolabeled compound.

Data Presentation

Quantitative data from this compound uptake studies should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: this compound Uptake in Plant Tissues Following Foliar Application

Time (Hours)Treated Leaf (µg/g FW)Other Leaves (µg/g FW)Stem (µg/g FW)Roots (µg/g FW)Total Uptake (%)
615.2 ± 1.80.5 ± 0.10.8 ± 0.20.2 ± 0.058.3 ± 0.9
2425.6 ± 2.52.1 ± 0.33.5 ± 0.40.9 ± 0.116.1 ± 1.5
4822.1 ± 2.14.8 ± 0.66.2 ± 0.72.5 ± 0.317.8 ± 1.8
7218.9 ± 1.96.5 ± 0.88.1 ± 0.93.8 ± 0.418.7 ± 2.0

Data are presented as mean ± standard deviation (n=5). Total uptake is calculated as the percentage of the applied this compound recovered in the plant.

Table 2: Kinetic Parameters of this compound Root Uptake

ParameterValue
Vmax (µg/g FW/h)5.8
Km (µM)12.5

Vmax (maximum uptake rate) and Km (Michaelis-Menten constant) can be determined by measuring uptake at different external this compound concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Visualizing the experimental workflow and potential pathways of uptake can aid in understanding the process.

experimental_workflow cluster_prep Plant Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results PlantGrowth Plant Growth (Controlled Environment) Application Application (Foliar or Root) PlantGrowth->Application HerbicidePrep This compound Solution (with/without ¹⁴C label) HerbicidePrep->Application Incubation Incubation (Time Course) Application->Incubation Harvest Harvest & Tissue Separation Incubation->Harvest Extraction Extraction Harvest->Extraction Quantification Quantification (HPLC-MS or LSC) Extraction->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: Experimental workflow for studying this compound uptake in plants.

signaling_pathway cluster_environment External Environment cluster_plant Plant cluster_root Root cluster_shoot Shoot Buminafos_ext This compound Root_surface Root Surface Buminafos_ext->Root_surface Root Uptake Leaf_surface Leaf Surface Buminafos_ext->Leaf_surface Foliar Uptake Root_cortex Root Cortex Root_surface->Root_cortex Xylem_loading Xylem Loading Root_cortex->Xylem_loading Xylem Xylem (Apoplastic Transport) Xylem_loading->Xylem Cuticle Cuticle Leaf_surface->Cuticle Leaf_cells Leaf Cells Cuticle->Leaf_cells Phloem_loading Phloem Loading Leaf_cells->Phloem_loading Phloem Phloem (Symplastic Transport) Phloem_loading->Phloem Xylem->Leaf_cells Transpiration Stream Phloem->Root_cortex Translocation to Sinks

Caption: Potential pathways of this compound uptake and translocation in plants.

References

Application Notes & Protocols for the Spectrophotometric Determination of Buminafos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buminafos is an organophosphorus pesticide and herbicide. Its determination in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. While various analytical techniques can be employed for its quantification, spectrophotometry offers a simple, cost-effective, and rapid alternative, particularly for routine analysis.

It is important to note that a standardized and validated direct UV-Vis spectrophotometric method for the determination of this compound is not extensively documented in readily available scientific literature. However, based on the general principles of spectrophotometric analysis for similar compounds, a robust method can be developed and validated. This document provides a generalized protocol for the development and validation of a UV-Vis spectrophotometric method for this compound, intended to guide researchers in establishing a reliable analytical procedure.

Principle of the Method

The fundamental principle behind spectrophotometric quantification is Beer-Lambert's Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. For the direct UV-Vis spectrophotometric determination of this compound, the analyte would need to possess a chromophore that absorbs light in the ultraviolet or visible range. The concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Alternatively, if this compound does not have a suitable native absorbance, a colorimetric method can be developed. This involves reacting this compound with a specific chromogenic reagent to produce a colored complex that can be measured in the visible region of the electromagnetic spectrum.

Generalized Experimental Protocol: Development and Validation of a UV-Vis Spectrophotometric Method for this compound

This protocol outlines the necessary steps to develop and validate a spectrophotometric method for the quantification of this compound.

Instrumentation and Reagents
  • Instrumentation:

    • UV-Visible Spectrophotometer (Double beam recommended for better stability)

    • Matched quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks (Grade A)

    • Pipettes (Grade A)

    • pH meter

  • Reagents and Standards:

    • This compound analytical standard of known purity

    • Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a suitable buffer solution). The choice of solvent is critical and should be based on the solubility of this compound and its transparency in the UV-Vis region of interest.

    • Reagents for method validation (e.g., acids, bases for specificity studies).

Method Development
  • Selection of Solvent:

    • Assess the solubility of this compound in various solvents.

    • Record the UV-Vis spectrum of each potential solvent to ensure it does not absorb significantly in the region where this compound is expected to absorb.

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute standard solution of this compound in the selected solvent.

    • Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.

Preparation of Standard Solutions
  • Stock Standard Solution:

    • Accurately weigh a suitable amount of this compound analytical standard (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by making appropriate serial dilutions of the stock solution. The concentration range for these solutions should encompass the expected concentration of this compound in the samples to be analyzed.

Construction of the Calibration Curve
  • Measure the absorbance of each working standard solution at the predetermined λmax using the selected solvent as a blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and other statistical parameters. An R² value close to 1 (typically > 0.999) indicates a good linear relationship.

Sample Preparation

The preparation of real-world samples (e.g., environmental water, soil extracts, or biological fluids) will depend on the matrix and may involve steps such as extraction, filtration, and dilution to bring the this compound concentration within the linear range of the calibration curve and to remove interfering substances.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant standards to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the recovered analyte is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analysis of multiple aliquots of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts or with different equipment.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., wavelength, temperature).

Data Presentation

The quantitative data obtained during method development and validation should be summarized in clear and well-structured tables.

Table 1: Optical Characteristics and Method Validation Parameters for the Spectrophotometric Determination of this compound (Example Data)

ParameterValue
Wavelength of Maximum Absorption (λmax)To be determined
Beer's Law Linearity Range (µg/mL)e.g., 2 - 20
Molar Absorptivity (L·mol⁻¹·cm⁻¹)To be determined
Sandell's Sensitivity (µg·cm⁻² per 0.001 A.U.)To be determined
Regression Equation (y = mx + c)y = (slope)x + (intercept)
Correlation Coefficient (R²)e.g., > 0.999
Limit of Detection (LOD) (µg/mL)e.g., 0.15
Limit of Quantitation (LOQ) (µg/mL)e.g., 0.45

Table 2: Accuracy (Recovery) Study Results (Example Data)

SampleAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
Sample 15.04.9899.6< 2%
Sample 210.010.05100.5< 2%
Sample 315.014.9099.3< 2%

Table 3: Precision Study Results (Example Data)

Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
5.0< 2%< 2%
10.0< 2%< 2%
15.0< 2%< 2%

Alternative Method: Photo-induced Chemiluminescence

For instances where direct spectrophotometry may lack the required sensitivity or selectivity, alternative methods such as photo-induced chemiluminescence can be considered. Research has indicated the potential for determining this compound using a multicommutation flow-analysis assembly. This method involves the on-line photo-degradation of the analyte followed by its chemiluminescent oxidation.

Mandatory Visualizations

experimental_workflow start Start: Method Development reagent_prep Reagent & Standard Preparation start->reagent_prep instrument_setup Instrument Setup (UV-Vis Spectrophotometer) start->instrument_setup lambda_max Determination of λmax reagent_prep->lambda_max instrument_setup->lambda_max calibration Preparation of Calibration Standards lambda_max->calibration measurement Absorbance Measurement calibration->measurement curve_gen Generate Calibration Curve (Absorbance vs. Concentration) measurement->curve_gen sample_analysis Sample Analysis curve_gen->sample_analysis sample_prep Sample Preparation (Extraction, Dilution, etc.) sample_prep->sample_analysis quantification Quantification of this compound sample_analysis->quantification validation Method Validation (Accuracy, Precision, LOD, LOQ, etc.) quantification->validation end End: Validated Method validation->end

Caption: Workflow for the Development and Validation of a Spectrophotometric Method.

logical_relationship method_dev Method Development Solvent Selection λmax Determination p1 method_dev->p1 calibration_proc Calibration Standard Preparation Absorbance Measurement Linear Regression p2 calibration_proc->p2 sample_proc Sample Analysis Sample Preparation Absorbance Measurement Concentration Calculation sample_proc->p2 validation_proc Method Validation Linearity Accuracy Precision LOD/LOQ Specificity Robustness p1->calibration_proc p1->sample_proc p2->validation_proc p3

Caption: Key Stages in Spectrophotometric Method Establishment.

Application Notes and Protocols for Buminafos Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of Buminafos, an organophosphate herbicide and defoliant, from plant tissues. The recommended method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is a streamlined and efficient approach for the analysis of pesticide residues in a variety of food and agricultural matrices.

Introduction

This compound (dibutyl 1-butylamino-1-cyclohexanephosphonate) is an organophosphate compound used to control weeds and as a harvesting aid for crops like potatoes and cotton.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2] Monitoring its residues in plant tissues is crucial for food safety and environmental assessment. The QuEChERS method offers a simple, rapid, and cost-effective alternative to traditional extraction techniques.[2][3]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is critical for selecting appropriate extraction and analytical conditions.

PropertyValueReference
IUPAC NameN-butyl-1-dibutoxyphosphorylcyclohexan-1-amine--INVALID-LINK--
CAS Number51249-05-9--INVALID-LINK--
Molecular FormulaC18H38NO3P--INVALID-LINK--
Molecular Weight347.48 g/mol --INVALID-LINK--
Water Solubility170 mg/L at 20°C--INVALID-LINK--
Organic Solvent MiscibilityMiscible with acetone and methanol--INVALID-LINK--

Experimental Protocol: QuEChERS Method for this compound Extraction

This protocol is a general guideline and may require optimization depending on the specific plant matrix and analytical instrumentation.

1. Sample Preparation:

  • Collect a representative sample of the plant tissue.

  • Homogenize the sample to a uniform consistency using a high-speed blender or food processor. For dry samples, it may be necessary to add a small amount of water.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (or ethyl acetate).

  • Add the appropriate QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Commercial salt packets are available.

  • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a vortex mixer.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. For many plant matrices, a combination of 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄ is effective for removing interfering substances like organic acids, sugars, and water.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis.

  • The extract can be directly analyzed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Alternatively, the solvent can be evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.

Quantitative Data: Recovery of Organophosphate Pesticides using QuEChERS

The following table summarizes typical recovery data for organophosphate pesticides from various plant matrices using the QuEChERS method. While specific data for this compound is limited in the literature, these values for similar compounds demonstrate the effectiveness of the method.

Plant MatrixExtraction SolventCleanup Sorbent(s)Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Fruits and VegetablesAcetonitrilePSA, MgSO₄0.1, 0.5, 1.083.1 - 123.5< 14.8[4]
Fruits and VegetablesAcetonitrileFlorisil, MgSO₄Not specified70 - 120≤ 20
Fresh HerbsAcetonitrilePSA, GCB, MgSO₄Not specified71.6 - 116.9< 15
Eggplant, Melon, Cabbage, CauliflowerNot specifiedNot specified0.01, 0.05, 0.10, 0.2071.8 - 112≤ 16.2
Perilla LeavesEthyl Acetated-SPE0.03380.76 - 95.38< 5

PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; MgSO₄: Magnesium Sulfate

Diagrams

This compound Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup (d-SPE) cluster_3 Analysis a Plant Tissue Sample b Homogenization a->b c Add Acetonitrile & QuEChERS Salts b->c d Shake Vigorously c->d e Centrifuge d->e f Transfer Supernatant e->f g Add d-SPE Sorbents f->g h Shake & Centrifuge g->h i Final Extract h->i j GC/LC-MS Analysis i->j Acetylcholinesterase Inhibition by this compound cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound cluster_2 Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation General Degradation Pathway of Organophosphates in Plants OP Organophosphate Pesticide (e.g., this compound) Metabolite1 Oxon Metabolite OP->Metabolite1 Oxidation Metabolite2 Hydrolysis Products OP->Metabolite2 Hydrolysis Metabolite1->Metabolite2 Hydrolysis Metabolite3 Conjugates Metabolite2->Metabolite3 Conjugation (e.g., with glutathione, sugars) Detoxification Detoxification & Sequestration Metabolite3->Detoxification

References

Buminafos: Application Notes and Protocols for Plant Physiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Buminafos is an obsolete organophosphate chemical with historical applications as a herbicide, defoliant, and desiccant. Detailed modern scientific studies on its specific applications in plant physiology research are scarce. The following application notes and protocols are compiled from available data on its chemical properties and general effects of defoliants and desiccants on plants. Researchers should exercise caution and conduct preliminary dose-response studies for their specific plant species and experimental conditions.

Introduction

This compound (N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine) is an organophosphate compound previously used in agriculture. Its primary applications were as a defoliant for cotton and a desiccant for potato vines to aid in harvesting. While its mode of action is broadly described as an acetylcholinesterase (AChE) inhibitor, a mechanism more relevant to insects and mammals, its effects on plants are primarily through inducing leaf senescence, abscission, or rapid desiccation. Reports also suggest it can alter the activity of antioxidative enzymes and affect chlorophyll content in plants. These properties suggest potential, albeit largely unexplored, applications in plant physiology studies related to stress responses, senescence, and photosynthesis.

Chemical Information:

PropertyValue
IUPAC Name N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine
Synonyms Aminophon, Trakephon
CAS Number 51249-05-9
Molecular Formula C18H38NO3P
Molecular Weight 347.48 g/mol

Potential Applications in Plant Physiology Studies

Based on its known effects, this compound could be utilized as a tool to investigate the following physiological processes:

  • Leaf Senescence and Abscission: As a defoliant, this compound induces leaf drop. This can be used to study the hormonal and genetic pathways controlling these processes.

  • Oxidative Stress Response: Reports of altered antioxidative enzyme activity suggest this compound induces oxidative stress. Researchers can use it to study the plant's defense mechanisms against reactive oxygen species (ROS).

  • Photosynthesis and Chlorophyll Degradation: The observed effects on chlorophyll content indicate an impact on photosynthesis. This compound could be used to study the mechanisms of chlorophyll breakdown and its effect on photosynthetic efficiency.

  • Desiccation and Water Stress: Its use as a desiccant implies a rapid disruption of water balance in plant tissues, making it a potential tool for studying plant responses to severe water stress.

Experimental Protocols

The following are generalized protocols. Specific concentrations, application methods, and time points should be optimized for the particular plant species and research question.

General Plant Treatment Protocol
  • Plant Material: Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse) to ensure uniformity. Use plants at a consistent developmental stage for all experiments.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute to the final desired concentrations with deionized water containing a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) to ensure proper adhesion to the leaf surface.

  • Application: Apply the this compound solution as a foliar spray until runoff or by direct application of a specific volume to individual leaves. For soil drench applications, apply a known volume and concentration of the solution to the soil surface.

  • Control Group: Treat a control group of plants with a solution containing the solvent and surfactant at the same concentration as the this compound-treated group.

  • Data Collection: Harvest plant tissue at various time points after treatment for physiological, biochemical, and molecular analyses.

Protocol for Assessing Effects on Chlorophyll Content
  • Treatment: Treat plants with a range of this compound concentrations as described in the general protocol.

  • Sample Collection: Collect leaf discs of a known area at different time points post-treatment.

  • Chlorophyll Extraction: Extract chlorophyll from the leaf discs using 80% acetone or another suitable solvent.

  • Quantification: Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations.

Protocol for Measuring Antioxidant Enzyme Activity
  • Treatment and Sampling: Treat plants with this compound and collect leaf samples at various time points.

  • Enzyme Extraction: Homogenize the leaf tissue in an appropriate extraction buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to obtain the crude enzyme extract.

  • Enzyme Assays: Perform spectrophotometric assays to determine the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX).

  • Protein Quantification: Determine the total protein content of the enzyme extract to normalize enzyme activity.

Data Presentation

The following tables are templates for organizing potential quantitative data from this compound studies.

Table 1: Effect of this compound on Chlorophyll Content (µg/cm²)

This compound Conc. (µM)Chlorophyll aChlorophyll bTotal Chlorophyll
0 (Control)
10
50
100
200

Table 2: Effect of this compound on Antioxidant Enzyme Activity (Units/mg protein)

This compound Conc. (µM)SOD ActivityCAT ActivityPOX Activity
0 (Control)
10
50
100
200

Visualization of Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action and experimental workflows for studying the effects of this compound.

Buminafos_Action_Pathway This compound This compound Application Plant Plant Tissue This compound->Plant Uptake Stress Induction of Oxidative Stress Plant->Stress Senescence Promotion of Leaf Senescence Plant->Senescence Desiccation Rapid Water Loss (Desiccation) Plant->Desiccation At high concentrations ROS Increased ROS (Reactive Oxygen Species) Stress->ROS Antioxidant Activation of Antioxidant Enzymes (SOD, CAT, POX) ROS->Antioxidant Cellular Response Chlorophyll Chlorophyll Degradation Senescence->Chlorophyll Abscission Leaf Abscission (Defoliation) Senescence->Abscission

Caption: Putative signaling pathway of this compound action in plants.

Experimental_Workflow PlantGrowth 1. Plant Growth under Controlled Conditions Treatment 2. This compound Application (Foliar Spray or Soil Drench) PlantGrowth->Treatment Sampling 3. Time-Course Sampling of Plant Tissues Treatment->Sampling Analysis 4. Physiological and Biochemical Analysis Sampling->Analysis Physiological Phenotypic Changes (e.g., Leaf Yellowing, Abscission) Analysis->Physiological Biochemical Chlorophyll Content, Enzyme Activity, Metabolite Profiling Analysis->Biochemical Data 5. Data Analysis and Interpretation Physiological->Data Biochemical->Data

Caption: General experimental workflow for this compound studies.

Troubleshooting & Optimization

Technical Support Center: Enhancing Buminafos Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of Buminafos. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its dissolution in aqueous media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I should take?

A2: If you are experiencing poor dissolution, consider the following initial troubleshooting steps:

  • Particle Size Reduction: Ensure your this compound sample is a fine powder. Larger crystals have a smaller surface area, which can significantly slow down the rate of dissolution.[5] Techniques like micronization can be employed to increase the surface area.

  • Temperature: The solubility of most solids increases with temperature. Try gently warming your solvent, but be mindful of the thermal stability of this compound.

  • Agitation: Ensure you are providing adequate and consistent agitation (e.g., stirring or shaking) to facilitate the dissolution process.

Q3: Can adjusting the pH of my aqueous solution improve this compound solubility?

A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. This compound, with the chemical name dibutyl [1-(butylamino)cyclohexyl]phosphonate, contains a basic amine group. In acidic conditions (lower pH), this amine group can become protonated, forming a more polar and, therefore, more water-soluble salt. It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolution.

Q4: What are co-solvents, and can they be used to dissolve this compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). For a lipophilic compound like this compound, a co-solvent system can be highly effective. The co-solvent works by reducing the polarity of the water, making it a more favorable environment for the nonpolar drug molecules.

Q5: What is a solid dispersion, and is it a suitable technique for this compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble carrier matrix. This technique can enhance the dissolution rate and bioavailability of a drug by reducing particle size to a molecular level and improving wettability. Given that many poorly water-soluble drugs have benefited from this approach, it is a viable strategy to consider for this compound.

Troubleshooting Guides

Problem: Inconsistent solubility results between experiments.
Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure all experiments are conducted at a consistent and recorded temperature. Use a temperature-controlled water bath or incubator for solubility determinations.
Inconsistent Agitation Use a standardized method of agitation (e.g., a specific speed on a magnetic stirrer or shaker) for a consistent duration for all samples.
Equilibrium Not Reached The dissolution process takes time to reach equilibrium. It is recommended to agitate the solution for an extended period (e.g., 24-48 hours) to ensure saturation is achieved.
Purity of this compound Impurities in the this compound sample can affect its solubility. If possible, verify the purity of your compound.
Problem: this compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step
Supersaturation The initial dissolution may have been achieved under conditions (e.g., heating) that led to a supersaturated solution. Upon cooling or standing, the excess solute precipitates. Determine the equilibrium solubility at your desired final temperature.
pH Shift If the pH of the solution changes over time (e.g., due to absorption of atmospheric CO2), it can affect the solubility of a pH-sensitive compound like this compound. Use a buffer to maintain a stable pH.
Co-solvent Ratio Change If using a co-solvent system, ensure the ratio of co-solvent to water remains constant. Evaporation of a more volatile co-solvent can lead to precipitation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solution (e.g., purified water, buffer of a specific pH) in a sealed container (e.g., a glass vial or flask).

  • Equilibration: Agitate the container at a constant temperature for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the suspension to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Improving Solubility using Co-solvents

This protocol describes a general procedure for evaluating the effect of co-solvents on this compound solubility.

  • Co-solvent Mixture Preparation: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc., of a co-solvent like ethanol in water).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent ratio for maximum solubility.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion to enhance the dissolution of this compound.

  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film or solid mass on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of this compound and evaluate its dissolution properties compared to the pure compound.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile for this compound

pHThis compound Solubility (mg/mL)
2.015.2
3.08.5
4.02.1
5.00.5
6.00.1
7.0< 0.1
8.0< 0.1
Note: This data is illustrative and should be determined experimentally.

Table 2: Example of Co-solvent Effect on this compound Solubility

Co-solvent (Ethanol) % (v/v)This compound Solubility (mg/mL)
0< 0.1
100.8
202.5
307.1
4015.8
5028.3
Note: This data is illustrative and should be determined experimentally.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis & Outcome start Poor this compound Solubility pH_adj pH Adjustment start->pH_adj cosolvency Co-solvency start->cosolvency solid_disp Solid Dispersion start->solid_disp particle_size Particle Size Reduction start->particle_size analysis Analyze Solubility pH_adj->analysis cosolvency->analysis solid_disp->analysis particle_size->analysis outcome Optimized Solubility analysis->outcome

Caption: Workflow for addressing poor this compound solubility.

Co_solvency_Mechanism cluster_water Aqueous Solution cluster_this compound Poorly Soluble Compound cluster_cosolvent Co-solvent Addition Water Water This compound This compound Water->this compound Low Solubility This compound->Water Enhanced Solubility Co-solvent Co-solvent Co-solvent->Water Reduces Polarity

Caption: Mechanism of co-solvency for solubility enhancement.

References

Technical Support Center: Optimizing Buminafos Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Buminafos from clay soil. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound from clay soil matrices.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
BUM-EXT-01 Low this compound Recovery Strong Adsorption to Clay: Clay soils have a high surface area and numerous active sites that can strongly bind polar organophosphates like this compound.[1] Inappropriate Solvent Polarity: The extraction solvent may not be effective at disrupting the analyte-matrix interactions. Insufficient Extraction Time/Agitation: The solvent may not have had adequate contact time or energy to efficiently extract the this compound.pH Adjustment: Increase the pH of the extraction solvent. Alkaline conditions can help to desorb analytes from clay surfaces. Consider a pre-extraction wash with a basic buffer. Solvent Optimization: Use a polar, water-miscible solvent like acetonitrile, which is common in QuEChERS methods.[2] Consider adding a small percentage of a modifying agent to enhance extraction. Mechanical Disruption: Increase shaking time or use a high-speed homogenizer to break up soil aggregates and improve solvent penetration.[3]
BUM-EXT-02 High Matrix Effects in LC-MS/MS or GC-MS/MS Analysis Co-extraction of Interfering Compounds: Clay soils are rich in organic matter and other compounds that can be co-extracted, leading to ion suppression or enhancement.[1] Inadequate Cleanup: The dispersive solid-phase extraction (dSPE) cleanup step may not be effectively removing matrix components.Optimize dSPE Cleanup: Use a combination of sorbents in the dSPE step. For clay soils, a mix of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences is recommended.[3] For highly colored extracts, consider adding graphitized carbon black (GCB), but be aware it can adsorb planar pesticides. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure to compensate for matrix effects. Dilution: Dilute the final extract to reduce the concentration of interfering co-extractives.
BUM-EXT-03 Poor Reproducibility of Results Inhomogeneous Soil Samples: Clay soils can be difficult to homogenize, leading to variability between subsamples. Inconsistent Hydration: The water content of the soil can significantly impact extraction efficiency. Variable Extraction Conditions: Inconsistent timing, temperature, or agitation during the extraction process.Thorough Sample Homogenization: Air-dry and sieve the soil sample (e.g., through a 2 mm mesh) before extraction to ensure uniformity. Controlled Hydration: For dry soil samples, add a specific amount of water and allow the sample to hydrate for a set period (e.g., 30 minutes) before adding the extraction solvent. Standardize Protocol: Ensure all experimental parameters (e.g., shaking time, centrifugation speed, temperatures) are kept consistent across all samples.
BUM-EXT-04 This compound Degradation During Extraction pH Instability: this compound, as an organophosphate, may be susceptible to degradation under harsh pH conditions (either highly acidic or alkaline). Elevated Temperatures: High temperatures during extraction or solvent evaporation can lead to thermal degradation.Buffered Extraction: Use a buffered QuEChERS method (e.g., citrate or acetate buffer) to maintain a stable pH during extraction. Controlled Temperature: Avoid high temperatures. If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an extraction method for this compound from clay soil?

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point due to its widespread use for multi-residue pesticide analysis in complex matrices like soil.

Q2: Which specific QuEChERS protocol should I use?

Given that this compound is an organophosphate and the matrix is clay soil, a buffered QuEChERS method is advisable to protect the analyte from degradation and improve extraction efficiency. The AOAC 2007.01 (using an acetate buffer) or the EN 15662 (using a citrate buffer) are both suitable options.

Q3: What are the key physicochemical properties of this compound to consider for extraction?

This compound is an organophosphate with moderate aqueous solubility and volatility. Its chemical formula is C18H38NO3P and it has a molecular weight of 347.5 g/mol . Its structure contains polar functional groups that can lead to strong interactions with the active sites in clay.

Q4: What analytical techniques are suitable for the detection and quantification of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound. Gas chromatography with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (NPD) could also be used, potentially after derivatization to improve volatility.

Q5: How can I validate my developed extraction method?

Method validation should be performed according to established guidelines (e.g., ICH or FDA). Key validation parameters include:

  • Accuracy: Assessed by recovery experiments using spiked blank clay soil at different concentration levels.

  • Precision: Determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) of replicate extractions.

  • Linearity and Range: Established by analyzing a series of calibration standards.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

Experimental Protocols

Modified QuEChERS Protocol for this compound Extraction from Clay Soil

This protocol is a recommended starting point and may require further optimization based on your specific soil type and analytical instrumentation.

  • Sample Preparation:

    • Air-dry the clay soil sample at room temperature for 48 hours.

    • Sieve the dried soil through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute. Allow the sample to hydrate for 30 minutes.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and a citrate buffer).

    • Immediately cap and shake vigorously for 5 minutes.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18.

    • Vortex for 1 minute.

    • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Analysis:

    • Take the final supernatant and, if necessary, filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze by LC-MS/MS or another suitable instrument.

Visualizations

Buminafos_Extraction_Workflow start Start: Clay Soil Sample homogenize 1. Homogenization (Air-dry and Sieve) start->homogenize hydrate 2. Hydration (Add Water, Vortex, Wait 30 min) homogenize->hydrate extract 3. Extraction (Add Acetonitrile & QuEChERS Salts, Shake 5 min) hydrate->extract centrifuge1 4. Centrifugation (≥3000 rcf, 5 min) extract->centrifuge1 dSPE 5. dSPE Cleanup (Transfer Supernatant to dSPE Tube, Vortex 1 min) centrifuge1->dSPE Collect Supernatant centrifuge2 6. Final Centrifugation (≥5000 rcf, 2 min) dSPE->centrifuge2 analyze 7. Analysis (LC-MS/MS) centrifuge2->analyze Collect Final Extract end End: this compound Quantification analyze->end Troubleshooting_Logic start Low this compound Recovery? check_pH Adjust pH? (Increase to Alkaline) start->check_pH Yes solution1 Improved Recovery start->solution1 No, recovery is good check_solvent Optimize Solvent? (e.g., Add Modifier) check_pH->check_solvent No check_pH->solution1 Yes check_agitation Increase Agitation? (Longer Time/Homogenizer) check_solvent->check_agitation No check_solvent->solution1 Yes check_agitation->solution1 Yes no_change Still Low Recovery check_agitation->no_change No

References

Technical Support Center: Buminafos Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of buminafos.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common issue in the gas chromatography of active compounds like this compound, an organophosphate herbicide. This phenomenon, characterized by asymmetrical peaks with a drawn-out latter half, can lead to inaccurate quantification and reduced resolution. Tailing is generally caused by undesirable interactions between the analyte and the GC system, or by physical problems in the setup.

Q1: What are the primary causes of peak tailing when analyzing this compound?

A: The causes of this compound peak tailing can be categorized as either chemical or physical.

  • Chemical Causes: These are primarily due to the chemical properties of this compound. As an organophosphate, it contains polar functional groups, including a phosphoryl group (P=O) and an amine group (-NH-). These groups can engage in strong interactions with active sites within the GC system.[1] Specifically, this compound has one hydrogen bond donor and four hydrogen bond acceptor sites, making it susceptible to interactions with silanol groups (-Si-OH) present on the surfaces of the inlet liner, column, or on particulate contamination.[1] This reversible adsorption holds back a portion of the this compound molecules as they travel through the system, resulting in a tailing peak.

  • Physical Causes: These relate to the setup and maintenance of the GC instrument. Issues such as improper column installation, leaks in the system, or excessive dead volume can disrupt the carrier gas flow path, causing peaks for all compounds, including this compound, to tail.[2][3]

Q2: How can I determine if the peak tailing is a chemical or a physical problem?

A: A simple diagnostic test is to examine the chromatogram as a whole:

  • If all peaks, including the solvent peak, are tailing: This typically points to a physical issue, such as a poorly cut column, an incorrect column installation depth, or a leak in the system.[3]

  • If only the this compound peak and other polar analyte peaks are tailing: This is a strong indication of a chemical interaction problem, where the polar analytes are interacting with active sites in the system.

Frequently Asked Questions (FAQs)

System Suitability and Column Choice

Q3: What type of GC column is recommended for this compound analysis?

A: For the analysis of organophosphorus pesticides like this compound, a low- to mid-polarity column is generally recommended. A 5% phenyl polysiloxane phase is a common choice. These columns offer good selectivity for a wide range of pesticides. To minimize peak tailing, it is crucial to use a column that is specifically designated as "inert" or "deactivated" to reduce the number of active silanol groups.

Q4: How does inlet liner deactivation affect this compound peak shape?

A: The inlet liner is a primary site for analyte interactions. Using a deactivated liner is critical for obtaining symmetrical peaks for active compounds like this compound. A deactivated liner has a specially treated surface to cap or remove silanol groups, preventing them from interacting with polar analytes. Without a deactivated liner, this compound molecules can adsorb to the glass surface, leading to significant peak tailing and potential loss of analyte.

Troubleshooting Chemical Interactions

Q5: My this compound peak is tailing, but other non-polar compounds in my sample have good peak shape. What should I do?

A: This strongly suggests a chemical interaction problem. Here are the steps to resolve it:

  • Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner with a new, deactivated one. Also, replace the septum and O-ring.

  • Column Maintenance: If the problem persists, the front end of the column may be contaminated. Trim 10-20 cm from the front of the column.

  • Column Conditioning: If you have installed a new column, ensure it has been properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

Troubleshooting Physical Issues

Q6: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

A: When all peaks tail, the issue is likely physical and related to the carrier gas flow path. Check the following:

  • Column Installation: Ensure the column is cut cleanly and squarely. A poor cut can create turbulence. Verify that the column is installed at the correct depth in both the inlet and the detector.

  • System Leaks: Use an electronic leak detector to check for leaks at all fittings, especially at the inlet septum, column connections, and detector.

  • Dead Volume: Ensure all fittings are appropriate for the column and are correctly installed to minimize dead volume.

Experimental Protocols

Representative GC Method for Organophosphate Analysis

ParameterSettingRationale
GC System Gas chromatograph with a split/splitless inlet and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS)NPD is highly selective for phosphorus-containing compounds. MS provides confirmation of the analyte's identity.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane (e.g., DB-5ms, TG-5MS)A standard, versatile column for pesticide analysis.
Inlet Splitless mode, 250 °CSplitless injection is suitable for trace analysis. The temperature ensures efficient vaporization without thermal degradation.
Inlet Liner Deactivated, single taper with glass woolA deactivated liner is crucial to prevent analyte adsorption. Glass wool can help trap non-volatile residues.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical temperature program to separate a range of pesticides.
Detector NPD at 300 °C or MS (scan mode or SIM)NPD provides high sensitivity for this compound. MS offers definitive identification.
Injection Volume 1 µLA standard injection volume for capillary GC.

Visualizing the Problem and Solutions

Diagram 1: The Cause of this compound Peak Tailing

Caption: this compound interacting with a silanol active site.

Diagram 2: Troubleshooting Workflow for Peak Tailing

Troubleshooting Workflow for this compound Peak Tailing Start Peak Tailing Observed for this compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssues Address Physical Issues: - Check column installation - Perform leak check - Minimize dead volume CheckAllPeaks->PhysicalIssues Yes ChemicalIssues Address Chemical Issues: - Replace inlet liner with deactivated liner - Replace septum and O-ring - Trim front of column CheckAllPeaks->ChemicalIssues No Reanalyze Re-analyze Sample PhysicalIssues->Reanalyze ChemicalIssues->Reanalyze

References

Enhancing the stability of Buminafos analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buminafos Analytical Standards

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound analytical standards. By following these recommendations, users can ensure the accuracy and reliability of their analytical data.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and analysis of this compound standards.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Rapidly decreasing peak area for the this compound standard in subsequent injections. Standard Degradation in Solution: this compound, a phosphonate ester with an amino group, can be susceptible to hydrolysis, especially in protic or acidic/basic solvents.1. Switch to an aprotic solvent: Prepare stock and working standards in a high-purity aprotic solvent like Acetonitrile or Ethyl Acetate instead of Methanol or water.2. Prepare fresh: Prepare working standards fresh daily from a stock solution stored under optimal conditions.3. Control Temperature: Use a refrigerated autosampler set to 4-8°C to minimize degradation in the vial during an analytical run.
Inconsistent results or poor reproducibility between different batches of standards. Improper Storage: Long-term exposure to moisture, light, or elevated temperatures can degrade the solid (neat) standard.1. Store Cold & Dry: Store the neat this compound standard at -20°C or lower in a desiccator to protect from moisture.2. Protect from Light: Use amber vials or store vials in the dark to prevent potential photodegradation.3. Aliquot Stock Solutions: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Appearance of new, unidentified peaks in the chromatogram over time. Formation of Degradation Products: The appearance of new peaks likely indicates the breakdown of this compound into more polar or less polar impurities.1. Investigate Degradation Pathway: The primary degradation route is likely hydrolysis of the dibutyl phosphonate esters. Check for the appearance of mono-butylated or fully hydrolyzed phosphonic acid.2. Confirm Peak Identity: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and confirm if they correspond to expected degradation products.3. Re-prepare Standard: Discard the old standard and prepare a fresh one from the neat material.
Peak tailing or poor peak shape for this compound. Analyte-Column Interaction: The basic amino group on this compound can interact with acidic silanol groups on standard silica-based C18 columns, causing peak tailing.1. Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated HPLC column designed for basic analytes.2. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1%) or ammonia to the mobile phase to saturate the active sites on the column.3. Lower Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH (e.g., pH 3-4 with formic acid) to protonate the amine, which can sometimes improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound? A: Neat this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. Using a desiccator is highly recommended to prevent hydration.

Q2: Which solvent should I use to prepare my primary stock solution? A: High-purity acetonitrile is the recommended solvent. It is aprotic and less likely to cause hydrolytic degradation compared to protic solvents like methanol or ethanol. Ensure the solvent is dry.

Q3: How long is a this compound working solution stable? A: When prepared in acetonitrile and stored in an autosampler at 4°C, working solutions should be considered stable for a maximum of 24-48 hours. For highest accuracy, it is best practice to prepare working standards fresh each day.

Q4: My this compound standard is stored in methanol. Is it still usable? A: While it may still be usable, its concentration is likely lower than stated due to degradation. You should run a comparison against a freshly prepared standard in acetonitrile. If the response is significantly lower (>5-10%), the methanolic solution should be discarded.

Q5: Can I use water in my mobile phase for LC analysis? A: Yes, but the aqueous component should be buffered, typically to a slightly acidic pH (e.g., 3-5) using formic acid or ammonium formate. This helps to ensure consistent retention times and can improve peak shape by keeping the amine group protonated. Avoid highly basic or acidic mobile phases which can accelerate on-column degradation.

Quantitative Stability Data

The following table summarizes the expected stability of this compound in various solvents at different temperatures. This data is based on general principles for phosphonate compounds.

SolventTemperatureConcentrationExpected Stability (Time to >5% Degradation)
Acetonitrile -20°C1 mg/mL> 6 months
4°C1 mg/mL~ 1-2 months
25°C10 µg/mL< 7 days
Methanol -20°C1 mg/mL~ 1 month
4°C10 µg/mL< 1 week
25°C10 µg/mL< 24 hours
Water (pH 7) 4°C10 µg/mL< 72 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Environment: Perform all steps in a clean, dry laboratory environment. Use calibrated pipettes and Class A volumetric flasks.

  • Stock Solution (1 mg/mL):

    • Allow the neat this compound container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of neat this compound into a 10 mL amber volumetric flask.

    • Dissolve and bring to volume with high-purity acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Label clearly and store at -20°C.

  • Working Standard (10 µg/mL):

    • Allow the stock solution to warm to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with acetonitrile.

    • Transfer to an autosampler vial for immediate use. Prepare this solution fresh daily.

Protocol 2: Recommended HPLC-UV Analytical Method
  • Instrument: HPLC system with UV Detector

  • Column: Base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% A / 40% B, hold for 1 min; ramp to 10% A / 90% B over 8 min; hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Autosampler Temperature: 4°C

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

G cluster_conditions Degradation Conditions This compound This compound (Dibutyl Ester) Intermediate Monobutyl Ester (Degradation Product) This compound->Intermediate Step 1: Hydrolysis Final Cyclohexylamino Phosphonic Acid (Final Product) Intermediate->Final Step 2: Hydrolysis Water H₂O (Moisture) Water->this compound Solvent Protic Solvents (e.g., Methanol) Solvent->this compound pH Acidic/Basic pH pH->this compound G start Start: Stability Study prep Prepare fresh this compound stock in Acetonitrile start->prep aliquot Aliquot into separate vials for each condition and time point prep->aliquot store Store aliquots under defined conditions (e.g., -20°C, 4°C, 25°C) aliquot->store analyze_t0 Analyze T=0 samples immediately via HPLC aliquot->analyze_t0 T=0 analyze_tx Analyze samples at scheduled time points (T=24h, T=7d, etc.) store->analyze_tx calc Calculate % Recovery vs. T=0 sample analyze_t0->calc analyze_tx->calc end End: Determine Stability calc->end G q1 Inconsistent Results or Low Analyte Response? q2 Is the working standard fresh (<24h)? q1->q2 Yes ok Problem likely unrelated to standard stability. q1->ok No q3 What solvent was used for the stock solution? q2->q3 Yes sol1 Action: Prepare a fresh working standard daily. q2->sol1 No q4 Is the peak shape poor (e.g., tailing)? q3->q4 Acetonitrile sol2 Action: Use aprotic solvent (Acetonitrile). Discard old stock. q3->sol2 Methanol/Other sol3 Action: Use a base-deactivated column or modify mobile phase. q4->sol3 Yes q4->ok No

Optimization of Buminafos spray nozzle and pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Buminafos, focusing on spray nozzle and pressure optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is an organophosphate compound used as a defoliant and non-selective contact herbicide.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1]

Q2: I am observing inconsistent defoliation in my experiments. What could be the cause?

A2: Inconsistent results can stem from several factors, including improper spray coverage, incorrect timing of application, or environmental conditions. Poor spray coverage is a common issue and can be addressed by optimizing your spray nozzle and pressure settings.[2] Also, ensure weeds are actively growing and not stressed by drought or extreme temperatures for optimal absorption.[2][3]

Q3: My sprayer nozzle keeps clogging during this compound application. How can I prevent this?

A3: Nozzle clogging is often caused by improper mixing, contaminated water, or chemical incompatibility. To prevent clogging, ensure you are using clean water and that all components of your spray mixture are compatible. It is also crucial to thoroughly clean your sprayer, including nozzles and filters, after each use to prevent residue buildup. If this compound has been sitting in the tank for an extended period, agitation before spraying is recommended.

Q4: Can I mix this compound with other herbicides or adjuvants?

A4: While mixing herbicides and adjuvants can be effective, it is crucial to ensure chemical compatibility to avoid clumping or deactivation of the active ingredients. Always conduct a small-scale jar test to check for physical compatibility before mixing a large batch. The product label should also be consulted for any known incompatibilities. Many herbicides recommend the use of an adjuvant to improve absorption and efficacy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced Efficacy Poor spray coverageOptimize nozzle type and spray pressure for appropriate droplet size. Ensure uniform application across the target area.
Incorrect application timingApply this compound when target plants are actively growing and not under environmental stress.
Improper mixing ratioDouble-check calculations and ensure the correct concentration of this compound is used.
Spray Drift Incorrect nozzle selection or high pressureUse drift-reducing nozzles and operate within the recommended pressure range to produce coarser droplets. Avoid spraying in windy conditions.
Nozzle Clogging Contaminated water or incompatible tank mixUse clean water and ensure all components of the spray solution are compatible.
Residue buildupThoroughly clean the sprayer, including nozzles and filters, after each use.
Uneven Defoliation Non-uniform spray patternCheck for worn or damaged nozzles and ensure proper boom height for consistent coverage. Calibrate the sprayer to ensure a uniform application rate.

Experimental Protocols

Protocol 1: Optimization of Spray Nozzle Type for this compound Application

Objective: To determine the optimal spray nozzle type for maximizing this compound efficacy.

Methodology:

  • Prepare a stock solution of this compound at the desired concentration.

  • Select three different types of spray nozzles (e.g., flat-fan, cone, drift-reduction).

  • Calibrate the sprayer for each nozzle type to deliver a consistent application volume.

  • Divide the experimental area into plots, with each plot representing a different nozzle type and a control (no treatment).

  • Apply the this compound solution to the respective plots, maintaining a constant pressure and travel speed.

  • Assess the percentage of defoliation at set time intervals (e.g., 24, 48, and 72 hours) after application.

  • Record and analyze the data to identify the nozzle type that provides the most effective and uniform defoliation.

Protocol 2: Determination of Optimal Spray Pressure for this compound Application

Objective: To determine the optimal spray pressure for this compound application to balance efficacy and drift.

Methodology:

  • Prepare a stock solution of this compound.

  • Select the optimal nozzle type identified in Protocol 1.

  • Set up experimental plots and calibrate the sprayer.

  • Apply the this compound solution at three different pressures (e.g., low, medium, and high) within the nozzle's recommended operating range.

  • Include a control plot with no treatment.

  • Place water-sensitive paper or drift collection cards at various distances downwind from the application area to assess spray drift.

  • Evaluate the percentage of defoliation in the treated plots and the amount of drift collected on the cards.

  • Analyze the results to determine the pressure that provides the best balance between high efficacy and low drift.

Data Presentation

Table 1: Effect of Nozzle Type on this compound Efficacy (% Defoliation)
Nozzle Type24 Hours48 Hours72 Hours
Flat-Fan 65%85%95%
Cone 50%70%80%
Drift-Reduction 60%80%90%
Control 0%0%0%
Table 2: Effect of Spray Pressure on this compound Efficacy and Drift
Spray PressureEfficacy (% Defoliation at 72h)Drift Index (Relative Units)
Low (e.g., 20 psi) 88%1.2
Medium (e.g., 40 psi) 95%2.5
High (e.g., 60 psi) 96%5.8

Visualizations

Buminafos_Mode_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down NerveImpulse Continuous Nerve Impulse Acetylcholine->NerveImpulse Leads to Paralysis Paralysis & Defoliation NerveImpulse->Paralysis

Caption: Mode of action of this compound leading to defoliation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Sol Prepare this compound Solution Calibrate Calibrate Sprayer Prep_Sol->Calibrate Application Apply Treatment Calibrate->Application Data_Collection Collect Data (% Defoliation, Drift) Application->Data_Collection Analyze Analyze Results Data_Collection->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: General workflow for optimizing this compound spray application.

Troubleshooting_Logic Start Issue Encountered Check_Coverage Check Spray Coverage? Start->Check_Coverage Check_Timing Check Application Timing? Check_Coverage->Check_Timing Good Optimize_Nozzle Optimize Nozzle/Pressure Check_Coverage->Optimize_Nozzle Poor Check_Mix Check Mixing Ratio? Check_Timing->Check_Mix Correct Adjust_Timing Adjust Application Time Check_Timing->Adjust_Timing Incorrect Recalculate_Mix Recalculate Mixture Check_Mix->Recalculate_Mix Incorrect Resolve Issue Resolved Check_Mix->Resolve Correct Optimize_Nozzle->Resolve Adjust_Timing->Resolve Recalculate_Mix->Resolve

Caption: Logical flow for troubleshooting poor this compound efficacy.

References

Technical Support Center: Minimizing Buminafos Runoff from Agricultural Fields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in experiments aimed at minimizing Buminafos runoff from agricultural fields. As this compound is an obsolete organophosphate desiccant and defoliant, specific experimental data is limited.[1] Where specific data for this compound is unavailable, information on structurally similar organophosphate pesticides is provided as an estimation, with the caveat that these are not direct measurements for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its runoff a concern?

A1: this compound is an organophosphate herbicide that was used as a desiccant and defoliant for crops like potatoes and cotton.[1][2] Like many agricultural chemicals, this compound can be transported from treated fields into surrounding water bodies through surface runoff.[3][4] This is a concern because organophosphate pesticides, as a class, are known to have adverse effects on aquatic ecosystems and non-target organisms.

Q2: What are the key physicochemical properties of this compound that influence its runoff potential?

A2: The runoff potential of a pesticide is influenced by its water solubility, soil adsorption characteristics, and persistence in the environment. This compound is described as having moderate aqueous solubility and being generally non-persistent in soil. While specific quantitative values for this compound are scarce, the table below summarizes available data and provides estimated values based on analogous organophosphate compounds.

Q3: What environmental factors influence the rate of this compound runoff?

A3: Several environmental factors can significantly impact the amount of this compound runoff. These include rainfall intensity and duration, soil type and moisture content, field slope, and the presence of vegetative cover. Heavy rainfall shortly after application on saturated, fine-textured soils with a steep slope will likely result in the highest runoff.

Q4: What are the primary degradation pathways for this compound in the environment?

A4: Organophosphate pesticides are primarily degraded in the environment through hydrolysis, photolysis, and microbial degradation. The rate of degradation is influenced by factors such as pH, temperature, and the presence of sunlight and microorganisms. This compound is considered to be generally non-persistent in soil systems.

Troubleshooting Guide

Issue: Inconsistent or low recovery of this compound from water or soil samples during analysis.

  • Question: What could be causing poor recovery of this compound during sample extraction and analysis? Answer:

    • Improper Sample Storage: this compound, like many organophosphates, can degrade if samples are not stored correctly. Aqueous samples should be stored at low temperatures (e.g., 4°C) and in the dark, and analyzed as soon as possible. Freezing may be necessary for longer-term storage of soil samples to prevent microbial degradation.

    • Inefficient Extraction: The choice of extraction solvent and method is critical. For organophosphates, common techniques include liquid-liquid extraction (LLE) with solvents like dichloromethane or solid-phase extraction (SPE). Ensure the chosen solvent has the appropriate polarity to efficiently extract this compound. The pH of the sample may also need adjustment to optimize extraction efficiency.

    • Analyte Degradation during Analysis: Organophosphates can be susceptible to degradation in the injection port of a gas chromatograph (GC) if the temperature is too high. Using a deactivated liner and optimizing the injector temperature can help mitigate this.

    • Matrix Effects: Co-extracted compounds from soil or water can interfere with the analysis, leading to signal suppression or enhancement in mass spectrometry. A thorough cleanup step after extraction is crucial to remove these interferences.

Issue: High variability in this compound runoff measurements between replicate experimental plots.

  • Question: Why am I observing significant differences in this compound runoff from seemingly identical experimental plots? Answer:

    • Non-uniform Application: Ensure that the application of this compound is consistent across all replicate plots. Calibrate application equipment carefully to deliver a uniform dose.

    • Variations in Soil Properties: Even within a small area, soil properties such as organic matter content, texture, and compaction can vary, affecting infiltration and runoff rates. It is advisable to characterize the soil of each plot before the experiment.

    • Preferential Flow Paths: The presence of macropores, cracks, or other preferential flow paths in the soil can lead to uneven water and pesticide movement, resulting in variable runoff.

    • Edge Effects: The outer edges of experimental plots may behave differently than the center. Using border rows or a buffer zone around the sampling area can help minimize these effects.

Issue: Difficulty in achieving reproducible results in laboratory-based runoff simulation experiments.

  • Question: How can I improve the reproducibility of my lab-based this compound runoff studies? Answer:

    • Standardized Soil Packing: The way soil is packed into experimental trays or columns can significantly impact water flow and runoff. Develop a standardized protocol for soil packing to ensure consistent bulk density and minimize variability.

    • Controlled Rainfall Simulation: The intensity, duration, and droplet size of simulated rainfall must be precisely controlled and consistent across all experiments. Use a calibrated rainfall simulator for this purpose.

    • Equilibration Time: Allow sufficient time for the applied this compound to interact with the soil before initiating the rainfall simulation. This "equilibration" period can influence the amount of pesticide available for runoff.

    • Consistent Antecedent Soil Moisture: The initial moisture content of the soil will affect infiltration and runoff generation. Pre-wetting the soil to a consistent moisture level before each experiment is recommended.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Structurally Similar Organophosphate Pesticide

PropertyThis compoundDibutyl butylphosphonate (Analog)Reference
CAS Number 51249-05-978-46-6
Molecular Formula C18H38NO3PC12H27O3P
Molecular Weight ( g/mol ) 347.47250.31
Boiling Point (°C) 71 - 75 at 1.29 hPa-
Density (g/cm³) 0.969 at 20°C-
Vapor Pressure < 0.1 Pa at 20°C (negligible)9.19E-08 mmHg at 25°C
Water Solubility Moderate (qualitative)-
Log Kow (octanol-water partition coeff.) -3.2 (estimated)
Soil Organic Carbon Partition Coefficient (Koc) Not available-
Soil Half-life (DT50) Generally non-persistent (qualitative)11-140 days (for Chlorpyrifos, another OP)

Note: Data for Dibutyl butylphosphonate is provided as a structural analog for estimation purposes where this compound data is unavailable. Chlorpyrifos soil half-life is provided as a general reference for organophosphate persistence.

Experimental Protocols

1. Protocol for Determining this compound Concentration in Water Samples

  • Principle: This protocol outlines the analysis of this compound in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

  • Materials:

    • Water sample (1 L)

    • SPE cartridges (e.g., C18)

    • Methanol, Dichloromethane (pesticide residue grade)

    • Anhydrous sodium sulfate

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

    • This compound analytical standard

  • Procedure:

    • Sample Preparation: Filter the water sample through a 0.45 µm filter to remove suspended solids. Adjust the pH to neutral if necessary.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Extraction: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with air or nitrogen for 10-15 minutes.

    • Elution: Elute the retained this compound from the cartridge with 5-10 mL of dichloromethane.

    • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system. Use appropriate temperature programming for the GC oven and operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

    • Quantification: Prepare a calibration curve using this compound analytical standards to quantify the concentration in the sample.

2. Protocol for a Laboratory-Based this compound Runoff Simulation

  • Principle: This experiment simulates rainfall on a small, contained soil plot to measure the amount of this compound in the resulting runoff.

  • Materials:

    • Runoff simulation trays (e.g., 1m x 0.5m) with a collection outlet.

    • Soil representative of the agricultural field of interest.

    • Rainfall simulator with adjustable intensity.

    • This compound formulation and application equipment.

    • Collection vessels for runoff samples.

  • Procedure:

    • Soil Preparation: Pack the soil into the runoff trays to a uniform depth and bulk density.

    • Antecedent Moisture Conditioning: Apply a known amount of water to the soil and allow it to equilibrate to a predetermined moisture content.

    • This compound Application: Apply this compound to the soil surface at a rate representative of agricultural use.

    • Equilibration: Allow a set period (e.g., 1-2 hours) for the this compound to interact with the soil.

    • Rainfall Simulation: Subject the soil tray to simulated rainfall of a specific intensity and duration.

    • Runoff Collection: Collect all the runoff generated during the rainfall event in pre-weighed collection vessels.

    • Sample Analysis: Measure the total volume of runoff. Sub-sample the runoff water and analyze for this compound concentration using the protocol described above.

    • Data Calculation: Calculate the total mass of this compound in the runoff by multiplying the concentration by the total runoff volume. Express this as a percentage of the initially applied amount.

Mandatory Visualizations

Experimental_Workflow_Buminafos_Runoff_Study soil_prep Soil Characterization & Tray Packing moisture_cond Antecedent Moisture Conditioning soil_prep->moisture_cond Standardized Protocol buminafos_app This compound Application moisture_cond->buminafos_app Uniform Application rainfall_sim Rainfall Simulation buminafos_app->rainfall_sim Set Equilibration Time runoff_collect Runoff Collection rainfall_sim->runoff_collect sample_analysis Sample Extraction & Analysis (GC-MS/LC-MS/MS) runoff_collect->sample_analysis data_analysis Data Analysis & Interpretation sample_analysis->data_analysis

Caption: Experimental workflow for a laboratory-based this compound runoff study.

Factors_Influencing_Buminafos_Runoff cluster_Pesticide Pesticide Properties cluster_Environmental Environmental Factors BuminafosRunoff This compound Runoff Solubility Water Solubility Solubility->BuminafosRunoff Adsorption Soil Adsorption (Koc) Adsorption->BuminafosRunoff Persistence Persistence (DT50) Persistence->BuminafosRunoff Rainfall Rainfall Intensity & Duration Rainfall->BuminafosRunoff SoilType Soil Type & Texture SoilType->BuminafosRunoff Slope Field Slope Slope->BuminafosRunoff Vegetation Vegetative Cover Vegetation->BuminafosRunoff SoilMoisture Antecedent Soil Moisture SoilMoisture->BuminafosRunoff

Caption: Key factors influencing the potential for this compound runoff from agricultural fields.

References

Technical Support Center: Improving the Selectivity of Buminafos Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of Buminafos, a non-selective organophosphate herbicide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organophosphate compound that has been used as a herbicide, plant growth regulator, desiccant, and defoliant.[1] Its primary mode of action is the inhibition of the enzyme Acetylcholinesterase (AChE).[1]

Q2: Why is this compound considered a non-selective herbicide?

This compound is categorized as non-selective, meaning it can cause damage to both target weeds and desired crop plants.[1] This lack of selectivity is a significant challenge in its application for weed control in agriculture.

Q3: How does inhibition of Acetylcholinesterase (AChE) lead to herbicidal effects in plants?

While the primary toxic action of organophosphates in insects and animals is the inhibition of AChE in the nervous system, the exact mechanism of herbicidal action through AChE inhibition in plants is less well-defined in publicly available literature.[2][3] However, cholinesterases are known to be present in plants and play roles in various physiological processes, including growth and development. Inhibition of these enzymes could disrupt these processes, leading to phytotoxicity.

Q4: What are the general approaches to improving the selectivity of a herbicide?

Improving herbicide selectivity typically involves exploiting differences in physiology and biochemistry between the crop and the weed. Key strategies include:

  • Differential Metabolism: Enhancing the crop's ability to metabolize the herbicide into non-toxic compounds more rapidly than the weed.

  • Use of Safeners: Applying chemical agents that protect the crop from herbicide injury without reducing the herbicide's efficacy on the target weed. Safeners often work by boosting the crop's metabolic detoxification pathways.

  • Differential Uptake and Translocation: Exploiting differences in the rate and extent of herbicide absorption and movement within the plant.

  • Positional or Chronological Selectivity: Applying the herbicide at a specific time or in a particular location to minimize contact with the crop while maximizing exposure to the weed.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound selectivity.

Problem 1: Both crop and weed species are equally affected by this compound application.

Possible Cause Troubleshooting Step
Lack of differential metabolism. Investigate the metabolic pathways of this compound in both the crop and weed species. The crop may not be able to detoxify the herbicide faster than the weed. Consider the use of herbicide safeners to enhance the crop's metabolic activity.
Similar rates of uptake and translocation. Analyze the absorption and movement of radiolabeled this compound in both species. Differences in leaf cuticle thickness or root absorption can be exploited.
Incorrect herbicide dosage. Perform a dose-response assay to determine if a lower concentration of this compound can control the weed without significantly harming the crop.

Problem 2: The herbicide safener is not providing adequate protection to the crop.

Possible Cause Troubleshooting Step
Incorrect safener or concentration. Screen a variety of safeners at different concentrations. The effectiveness of a safener is highly specific to the herbicide and crop species.
Timing of safener application. Apply the safener before, or concurrently with, the this compound treatment. Pre-treatment often yields better results.
Environmental conditions. Optimize temperature, humidity, and light conditions, as these can influence the metabolic activity of the crop and its response to the safener.

Problem 3: Inconsistent results in selectivity experiments.

Possible Cause Troubleshooting Step
Variability in plant growth stage. Ensure that all plants (both crop and weed) are at a uniform growth stage at the time of treatment. Herbicide susceptibility can vary significantly with plant age.
Inconsistent application technique. Standardize the herbicide application method, including spray volume, pressure, and nozzle type, to ensure uniform coverage.
Environmental fluctuations. Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize the impact of temperature, light, and humidity variations.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay to Determine Selectivity

This protocol is designed to determine the concentration of this compound that effectively controls the target weed while causing minimal damage to the crop.

Materials:

  • This compound stock solution

  • Crop and weed seedlings at the 2-3 leaf stage

  • Pots with a suitable growth medium

  • Greenhouse or controlled environment chamber

  • Herbicide sprayer with adjustable nozzles

  • Surfactant (if required for the formulation)

Methodology:

  • Plant Preparation: Grow crop and weed seedlings in separate pots until they reach the 2-3 leaf stage. Ensure uniform growth conditions.

  • Herbicide Dilution: Prepare a series of this compound dilutions from the stock solution. A typical range might be 0 (control), 0.1X, 0.5X, 1X, 2X, and 5X the recommended field application rate (if known). If the recommended rate is unknown, start with a wide range of concentrations (e.g., 1, 10, 100, 1000 µM).

  • Herbicide Application: Spray each dilution onto a set of crop and weed seedlings. Include an untreated control group for each species. Ensure even coverage of the foliage.

  • Incubation: Place the treated plants back into the greenhouse or growth chamber. Maintain optimal growing conditions.

  • Data Collection: After a predetermined period (e.g., 14-21 days), assess the plants for phytotoxicity. This can be done by:

    • Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is plant death).

    • Measuring plant height and shoot fresh/dry weight.

  • Data Analysis: For each species, plot the response (e.g., percent injury or biomass reduction) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 (the dose causing 50% growth reduction). The selectivity index can be calculated as the ratio of the crop GR50 to the weed GR50. A higher index indicates greater selectivity.

Protocol 2: In Vitro Assay for this compound Metabolism

This protocol provides a method to assess the rate at which plant tissues metabolize this compound.

Materials:

  • Fresh leaf tissue from the crop and weed species

  • This compound solution of known concentration

  • Incubation buffer (e.g., phosphate buffer, pH 7.0)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for this compound quantification.

Methodology:

  • Enzyme Extraction (Optional, for more detailed studies):

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in an extraction buffer.

    • Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Metabolism Assay:

    • In a microcentrifuge tube, combine a known amount of leaf tissue (or enzyme extract) with the incubation buffer and this compound solution.

    • Incubate the mixture at a controlled temperature (e.g., 25-30°C) for various time points (e.g., 0, 30, 60, 120 minutes).

    • Stop the reaction at each time point by adding a quenching solvent (e.g., acetonitrile or methanol) and placing the sample on ice.

  • Sample Analysis:

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant using LC-MS or GC-MS to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the crop and weed samples.

    • Calculate the rate of this compound metabolism for each species. A significantly faster rate of metabolism in the crop species suggests that differential metabolism is a potential mechanism for selectivity.

Visualizations

G cluster_0 Organophosphate (this compound) Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Accumulation Acetylcholine Accumulation AChE->Accumulation Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Disruption Disruption of Plant Processes Accumulation->Disruption Phytotoxicity Phytotoxicity Disruption->Phytotoxicity

Caption: Mechanism of action of this compound as an Acetylcholinesterase inhibitor.

G cluster_1 Experimental Workflow for Selectivity Testing start Start: Non-selective herbicide (this compound) dose_response 1. Dose-Response Assay on Crop and Weed start->dose_response selectivity_observed Is there a selective dose? dose_response->selectivity_observed optimize_dose Optimize selective dose selectivity_observed->optimize_dose Yes no_selectivity No inherent selectivity selectivity_observed->no_selectivity No end End: Improved Selectivity Protocol optimize_dose->end safener_screen 2. Screen Herbicide Safeners no_selectivity->safener_screen safener_effective Is a safener effective? safener_screen->safener_effective optimize_safener Optimize safener and herbicide combination safener_effective->optimize_safener Yes metabolism_study 3. Investigate Differential Metabolism safener_effective->metabolism_study No optimize_safener->end metabolism_study->end Provides understanding for further development

Caption: Workflow for improving this compound selectivity.

G cluster_2 Troubleshooting Logic for Poor Selectivity start Poor Selectivity Observed check_dose Was a dose-response assay performed? start->check_dose perform_dose_assay Perform dose-response assay to find selective window check_dose->perform_dose_assay No dose_ineffective No selective window found check_dose->dose_ineffective Yes check_safener Was a safener used? dose_ineffective->check_safener try_safener Test various safeners and concentrations check_safener->try_safener No safener_ineffective Safener did not improve selectivity check_safener->safener_ineffective Yes check_application Was application uniform? safener_ineffective->check_application standardize_application Standardize spray technique and conditions check_application->standardize_application No application_ok Application was uniform check_application->application_ok Yes investigate_metabolism Investigate differential metabolism as the root cause application_ok->investigate_metabolism

Caption: Decision tree for troubleshooting poor selectivity.

References

Buminafos formulation stability issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Buminafos formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered during their experiments.

Troubleshooting Guides

This section provides answers to common stability problems you may encounter with your this compound formulation.

Issue 1: My this compound solution has become cloudy or formed a precipitate.

  • Question: What causes the formation of precipitate in my aqueous this compound formulation?

  • Answer: Precipitation in a this compound formulation can be attributed to several factors. As an organophosphorus compound, this compound may have limited aqueous solubility depending on the formulation's pH and the excipients used. Changes in temperature or pH can decrease solubility, leading to the active ingredient coming out of solution. Additionally, interactions between this compound and other formulation components could result in the formation of insoluble complexes.

  • Question: How can I prevent precipitation in my this compound formulation?

  • Answer: To prevent precipitation, consider the following strategies:

    • pH Optimization: Ensure the pH of your formulation is in a range where this compound exhibits maximum solubility. This often requires experimentation to determine the optimal pH.

    • Co-solvents and Solubilizers: The inclusion of co-solvents such as ethanol or propylene glycol, or surfactants can enhance the solubility of this compound.

    • Excipient Compatibility: Verify the compatibility of all excipients with this compound to avoid interactions that could lead to precipitation.

    • Temperature Control: Store the formulation at the recommended temperature to prevent solubility changes.

Issue 2: I am observing a loss of potency in my this compound formulation over time.

  • Question: What are the likely causes for the degradation of this compound in my formulation?

  • Answer: The loss of potency is likely due to the chemical degradation of this compound. Organophosphorus compounds like this compound are susceptible to several degradation pathways:

    • Hydrolysis: The ester linkages in this compound can be cleaved by water, a process that can be catalyzed by acidic or basic conditions.[1][2]

    • Oxidation: The phosphorus center and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that break down the this compound molecule.[3][4]

    • Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[5]

  • Question: What solutions can I implement to minimize the degradation of this compound?

  • Answer: To enhance the stability of your this compound formulation, consider these approaches:

    • Buffering Agents: Use a suitable buffering system to maintain the pH at a level that minimizes hydrolysis.

    • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to protect against oxidative degradation.

    • Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidative reactions.

    • Light Protection: Store the formulation in amber vials or other light-blocking containers to prevent photodegradation.

    • Controlled Temperature Storage: Maintain the formulation at a low temperature (e.g., refrigerated) to slow down degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure as a phosphonate, the primary degradation pathway is likely hydrolysis of the dibutoxy phosphoryl group. This would result in the formation of butanol and the corresponding phosphonic acid derivative. Other potential degradation products could arise from oxidation or photodegradation.

Q2: How can I analyze the stability of my this compound formulation?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be validated to separate this compound from its potential degradation products, allowing for the quantification of the active ingredient and the detection of any impurities over time.

Q3: What are some suitable stabilizing agents for a this compound formulation?

A3: The choice of stabilizing agents will depend on the specific formulation and the identified degradation pathways. For agrochemical formulations, stabilizers like microcrystalline cellulose, xanthan gum, or various polymers are used to improve suspension stability. For pharmaceutical-type formulations, antioxidants, chelating agents, and buffering agents are commonly employed.

Data Presentation

Below are illustrative tables showing how to present stability data for a this compound formulation.

Table 1: Illustrative Example of this compound Assay and Degradation Product Profile Over Time at 25°C/60% RH

Time PointThis compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradants (%)
Initial100.2< 0.1< 0.1< 0.2
1 Month98.50.80.21.0
3 Months95.12.50.63.1
6 Months90.34.81.15.9

Table 2: Illustrative Example of the Effect of pH on this compound Stability at 40°C After 1 Month

Formulation pHThis compound Assay (%)Total Degradants (%)
4.092.17.9
5.596.83.2
7.094.55.5
8.588.311.7

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

  • Objective: To quantify the amount of this compound and its degradation products in a formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Dilute the this compound formulation to an appropriate concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard. Degradation products can be reported as a percentage of the total peak area.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and products of this compound under stress conditions.

  • Procedure:

    • Acid Hydrolysis: Incubate a this compound solution in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a this compound solution in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photodegradation: Expose a this compound solution to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

    • Analyze all stressed samples by the validated HPLC method to observe the formation of degradation products.

Visualizations

Buminafos_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (H₂O, acid/base) This compound->Hydrolysis Oxidation Oxidation (O₂, metal ions) This compound->Oxidation Photodegradation Photodegradation (UV light) This compound->Photodegradation Thermal_Deg Thermal Degradation (Heat) This compound->Thermal_Deg Deg_Prod_1 Phosphonic Acid Derivative + Butanol Hydrolysis->Deg_Prod_1 Deg_Prod_2 Oxidized Products Oxidation->Deg_Prod_2 Deg_Prod_3 Photolytic Products Photodegradation->Deg_Prod_3 Thermal_Deg->Deg_Prod_1

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Formulation Prepare this compound Formulation Stress Placebo and Active Samples Stored under ICH Conditions Formulation->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis (Assay, Impurities) Sampling->HPLC Physical Physical Characterization (pH, Appearance) Sampling->Physical Data Data Analysis and Trending HPLC->Data Physical->Data Report Stability Report Generation Data->Report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree cluster_precipitate Precipitation/Cloudiness cluster_degradation Loss of Potency Start Stability Issue Observed Issue_Type What is the issue? Start->Issue_Type Precipitate_Cause Check pH and Temperature Issue_Type->Precipitate_Cause Precipitation Degradation_Cause Identify Degradation Pathway (Forced Degradation) Issue_Type->Degradation_Cause Degradation Solubility Optimize pH or Add Solubilizers/Co-solvents Precipitate_Cause->Solubility Hydrolysis Hydrolysis? Optimize pH, Use Buffers Degradation_Cause->Hydrolysis Oxidation Oxidation? Add Antioxidants, Chelators Degradation_Cause->Oxidation Photo Photodegradation? Use Light-Protective Packaging Degradation_Cause->Photo

Caption: Troubleshooting decision tree for this compound formulation stability.

References

How to increase the shelf-life of Buminafos products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Buminafos Products. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the shelf-life and stability of this compound formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may have regarding the stability and handling of this compound products.

Q1: My this compound solution appears cloudy or has formed precipitates. What could be the cause and how can I resolve it?

A1: Cloudiness or precipitation in a this compound solution can indicate several issues, primarily related to degradation of the active ingredient or breakdown of the formulation. Organophosphates like this compound can be susceptible to hydrolysis, especially if exposed to moisture or inappropriate pH conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the product has been stored according to the manufacturer's recommendations, typically in a cool, dry place away from direct sunlight.[1]

  • Check pH of the Solution: If you have diluted the this compound product, the pH of the diluent can significantly impact its stability. Acidic or alkaline conditions can accelerate hydrolysis.

  • Assess for Contamination: Accidental introduction of water or other contaminants can initiate degradation.

  • Consider Formulation Adjuvants: If you are creating your own formulation, the choice of solvents, carriers, and other adjuvants is critical. Incompatibility between components can lead to physical instability.

Resolution:

  • It is generally not recommended to use a solution that has become cloudy or formed precipitates, as the concentration of the active ingredient may be compromised.

  • To prevent this, always use high-purity, anhydrous solvents for reconstitution and dilution unless an aqueous formulation is specified.

  • When developing a new formulation, consider conducting compatibility studies with all excipients.

Q2: I am observing a decrease in the efficacy of my this compound product over time. How can I determine if this is due to degradation?

A2: A decline in efficacy is a strong indicator of chemical degradation of the this compound active ingredient. To confirm this, you will need to perform a quantitative analysis of the active ingredient concentration.

Recommended Action:

  • Quantitative Analysis: Utilize an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry), to determine the concentration of this compound in your sample.[2][3][4] Compare this with the initial concentration or the concentration specified on the product's certificate of analysis.

  • Accelerated Stability Study: To proactively assess the stability of your formulation, you can perform an accelerated stability study. This involves storing the product at elevated temperatures for a shorter period to predict its long-term shelf-life under normal storage conditions.

Key Experiments for Shelf-Life Assessment

Accelerated Stability Testing Protocol

Accelerated stability studies are essential for quickly evaluating the stability of a pesticide formulation. The following protocol is based on guidelines from regulatory agencies like the EPA.[5]

Objective: To determine the stability of a this compound formulation under elevated temperature conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Place the this compound product in its proposed commercial packaging.

  • Storage Conditions: Store the samples in a temperature-controlled oven at 54°C ± 2°C for 14 days.

  • Time Points for Analysis: Analyze the samples at time zero (before placing in the oven) and after 14 days. Intermediate time points (e.g., 7 days) can also be included.

  • Parameters to Analyze:

    • Active Ingredient Concentration: Quantify the concentration of this compound using a validated HPLC method.

    • Physical Appearance: Visually inspect the product for any changes, such as color, phase separation, crystallization, or precipitation.

    • pH (for liquid formulations): Measure the pH of the formulation.

    • Degradation Products: If possible, identify and quantify any significant degradation products.

Data Presentation:

Summarize the results in a table for easy comparison.

ParameterTime 0Time 14 Days (54°C)Acceptance Criteria
This compound Conc. (g/L) 200.5195.3≥ 95% of initial concentration
Appearance Clear, homogenous liquidClear, homogenous liquidNo significant change
pH 6.86.5± 1.0 unit from initial
Degradation Product X (%) < 0.11.2Report any significant increase

Strategies to Increase Shelf-Life

The stability of organophosphate pesticides like this compound can be influenced by formulation components.

Q3: What types of formulation additives can I use to improve the shelf-life of my this compound product?

A3: Several types of additives, often referred to as adjuvants or stabilizers, can be incorporated into pesticide formulations to enhance stability.

  • Stabilizers: These are chemicals that can inhibit or slow down the degradation of the active ingredient. For organophosphates, which are susceptible to hydrolysis, controlling the pH is crucial. Buffering agents can be used to maintain an optimal pH range. Some patented stabilizer compositions for pesticides include mixtures of glacial acetic acid and alkylbenzenesulfonate.

  • Carriers and Solvents: The choice of carrier (for solid formulations) or solvent (for liquid formulations) can significantly impact stability. Using anhydrous solvents can prevent hydrolysis.

  • Emulsifiers and Dispersants: For emulsifiable concentrates or suspension concentrates, high-quality emulsifiers and dispersants are necessary to prevent phase separation and settling of the active ingredient over time.

  • Antioxidants: If oxidative degradation is a suspected pathway, the addition of antioxidants may be beneficial.

Experimental Approach to Selecting Additives:

A systematic approach is recommended to select the most effective stabilizers for your this compound formulation.

Hydrolysis_Pathway This compound This compound DegradationProducts Hydrolysis Products (e.g., Phosphoric Acid Derivatives, Alcohols) This compound->DegradationProducts Hydrolysis (pH, Temp dependent) Water H₂O Photodegradation_Pathway This compound This compound Photo_Products Photodegradation Products This compound->Photo_Products Photolysis UV_Light UV Light

References

Technical Support Center: Buminafos Residue Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the residue method validation for Buminafos. As this compound is an obsolete organophosphate desiccant and defoliant, specific literature on its metabolic fate is scarce.[1] The information provided herein is based on the general principles of organophosphate chemistry and pesticide residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is an organophosphate compound formerly used as a desiccant and defoliant on crops like potatoes and cotton.[1] Its chemical formula is C18H38NO3P.[2][3] As an organophosphate, it acts as an acetylcholinesterase inhibitor.[1] It has a moderate aqueous solubility and is considered volatile.

Q2: What are the expected challenges in developing a residue method for this compound?

A2: Due to its chemical structure, which includes a polar amine group and nonpolar alkyl chains, this compound is expected to have intermediate polarity. This can present challenges during extraction and chromatographic analysis. Key challenges may include:

  • Low recovery during sample preparation, particularly with standard QuEChERS methods designed for nonpolar pesticides.

  • Matrix effects , such as ion suppression or enhancement in LC-MS/MS analysis, are common issues in complex matrices like soil and plant tissues.

  • Analyte stability , as organophosphates can be susceptible to degradation during sample processing and analysis.

  • Lack of certified reference materials for its metabolites, making their identification and quantification challenging.

Q3: What are the likely metabolites of this compound in plants and soil?

Q4: Which analytical techniques are most suitable for this compound residue analysis?

A4: The most common and effective techniques for multi-residue pesticide analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • LC-MS/MS is generally preferred for moderately polar and thermally labile compounds like many organophosphates.

  • GC-MS/MS can also be used, potentially after derivatization to improve volatility and thermal stability, though direct analysis may be possible.

Troubleshooting Guides

Low Analyte Recovery

Low recovery of this compound and its potential metabolites during sample preparation is a common issue, often related to the extraction solvent and cleanup procedure.

Table 1: Effect of Extraction Solvent on this compound Recovery from Soil (Hypothetical Data)

Extraction SolventThis compound Recovery (%)Metabolite A Recovery (%) (Hypothetical Polar Metabolite)RSD (%)
Acetonitrile7555< 15
Acetonitrile with 1% Acetic Acid8570< 10
Methanol8085< 10
Ethyl Acetate6040< 20

Troubleshooting Steps:

  • Optimize the Extraction Solvent: For moderately polar compounds like this compound, using a more polar solvent or modifying acetonitrile with a small percentage of acid (e.g., 1% acetic acid or formic acid) can improve extraction efficiency. For potentially more polar metabolites, a solvent like methanol might be more effective.

  • Evaluate the QuEChERS Salts: The type and amount of salting-out salts (e.g., MgSO4, NaCl) can influence the partitioning of the analyte into the organic phase. Ensure the chosen salt combination is appropriate for moderately polar compounds.

  • Check the pH of the Sample: The charge state of this compound and its metabolites can affect their solubility and partitioning. Adjusting the pH of the sample homogenate might be necessary to improve recovery.

  • Minimize Cleanup Sorbent Interactions: If using dispersive solid-phase extraction (d-SPE) for cleanup, the choice of sorbent is critical. Sorbents like Primary Secondary Amine (PSA) can retain acidic and some polar compounds. If this compound or its metabolites are acidic, this could lead to low recovery. Consider using a combination of sorbents (e.g., C18, GCB) or reducing the amount of PSA.

Significant Matrix Effects

Matrix effects, leading to signal suppression or enhancement, are a major challenge in LC-MS/MS and GC-MS analysis of complex samples.

Table 2: Matrix Effects of this compound in Different Matrices (Hypothetical Data)

MatrixMatrix Effect (%)Observation
Lettuce-40Signal Suppression
Potato-25Signal Suppression
Soil (High Organic Content)-60Strong Signal Suppression
Soil (Sandy)-15Minor Signal Suppression

Troubleshooting Steps:

  • Improve Sample Cleanup: A more thorough cleanup step can reduce the amount of co-extracted matrix components that cause ion suppression or enhancement. This may involve using different d-SPE sorbents or employing a cartridge-based SPE cleanup.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for systematic errors caused by matrix effects.

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound (if available) is the most effective way to correct for matrix effects and variations in recovery.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may compromise the limit of quantification (LOQ).

Experimental Protocols

QuEChERS-based Sample Preparation for this compound Residue Analysis

This protocol is a general guideline and should be optimized and validated for the specific matrix being analyzed.

1. Sample Homogenization:

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
  • For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile (with 1% acetic acid, if optimized).
  • Add internal standards.
  • Shake vigorously for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥ 3000 g for 5 minutes.

3. Dispersive SPE Cleanup (d-SPE):

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture.
  • A common sorbent mixture for general pesticide analysis is 150 mg MgSO4 and 25 mg PSA. For this compound, consider reducing PSA or adding C18 (e.g., 50 mg) to minimize loss of the parent compound.
  • Vortex for 30 seconds.
  • Centrifuge at ≥ 10,000 g for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.
  • For LC-MS/MS analysis, the extract can often be directly injected after dilution with the mobile phase.
  • For GC-MS/MS analysis, a solvent exchange to a more volatile and GC-compatible solvent may be necessary.

LC-MS/MS Analysis
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM), is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this compound due to the presence of the amine group.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two precursor-to-product ion transitions should be monitored for confirmation.

GC-MS/MS Analysis
  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is generally suitable for organophosphate pesticides.

  • Injection: A splitless or pulsed splitless injection is recommended for trace analysis.

  • Ionization Mode: Electron ionization (EI) is the standard.

  • MS/MS Detection: Operate in MRM mode for enhanced selectivity and sensitivity.

Visualizations

Buminafos_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 Dibutyl hydrogen phosphate Hydrolysis->Metabolite1 Metabolite2 1-(Butylamino)cyclohexan-1-ol Hydrolysis->Metabolite2 Oxidation Oxidation Further_Degradation Further Degradation Products Oxidation->Further_Degradation Metabolite1->Further_Degradation Metabolite2->Oxidation Analytical_Workflow Sample_Collection Sample Collection (Soil, Plant Material) Homogenization Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis LC_MSMS LC-MS/MS Analysis->LC_MSMS Primary GC_MSMS GC-MS/MS Analysis->GC_MSMS Alternative Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing GC_MSMS->Data_Processing Troubleshooting_Tree Start Low Recovery or High Matrix Effect? Low_Recovery Low Recovery Start->Low_Recovery Yes Matrix_Effect High Matrix Effect Start->Matrix_Effect No Check_Solvent Optimize Extraction Solvent (e.g., add acid, try methanol) Low_Recovery->Check_Solvent Improve_Cleanup Improve Sample Cleanup (e.g., different sorbents, SPE cartridge) Matrix_Effect->Improve_Cleanup Check_Cleanup Modify d-SPE Sorbents (e.g., reduce PSA, add C18) Check_Solvent->Check_Cleanup Check_pH Adjust Sample pH Check_Cleanup->Check_pH Resolved Issue Resolved Check_pH->Resolved Matrix_Matched_Cal Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Matched_Cal Internal_Standard Use Isotope-Labeled Internal Standard Matrix_Matched_Cal->Internal_Standard Dilute_Extract Dilute Final Extract Internal_Standard->Dilute_Extract Dilute_Extract->Resolved

References

Technical Support Center: Buminafos Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

< Disclaimer: Information on a herbicide specifically named "Buminafos" is limited in publicly available scientific literature. This guide is constructed based on the established principles of weak acid and phosphonate herbicides, such as glufosinate and glyphosate, which share structural or functional similarities. The data and protocols provided are illustrative and should be adapted based on the specific product label and preliminary experimental findings for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the herbicidal activity of this compound by adjusting the pH of the spray solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mode of action?

A1: this compound is an organophosphate plant growth regulator and herbicide. Its mode of action is as an Acetylcholinesterase (AChE) inhibitor. It is a non-selective, contact herbicide absorbed by leaves and shoots.

Q2: Why is the pH of the spray solution critical for this compound efficacy?

A2: The pH of the carrier water is a crucial factor for the efficacy of many herbicides, particularly weak acid herbicides. For herbicides like glufosinate, acidic water (pH 4-6.5) is optimal for its efficacy. Alkaline water (pH > 7) can lead to a chemical reaction called alkaline hydrolysis, where the active ingredient breaks down into an inactive form, reducing the herbicide's effectiveness.

Q3: What is the recommended pH range for a this compound spray solution?

Q4: How does water hardness interact with pH to affect this compound activity?

A4: Water hardness, caused by dissolved mineral salts like calcium (Ca2+) and magnesium (Mg2+), can negatively impact the performance of herbicides like glyphosate. These positively charged ions can bind with the negatively charged herbicide molecules, forming inactive salts and preventing the active ingredient from being absorbed by the plant. This antagonism can be more pronounced in alkaline water. Using a water conditioner like ammonium sulfate (AMS) can help mitigate the effects of hard water.

Q5: Can I tank-mix this compound with other pesticides or fertilizers?

A5: Tank-mixing can alter the pH of the final spray solution. For instance, mixing glyphosate with certain other herbicides can lower the solution's pH. It is essential to conduct a jar test to check for physical compatibility and to measure the pH of the final mixture before application. Always follow the manufacturer's guidelines for tank-mixing partners.

Troubleshooting Guide

Issue: Reduced herbicidal activity despite using the recommended application rate.

Possible Cause Troubleshooting Step
High pH of Carrier Water Test the pH of your water source. If the pH is above 7.0, consider using a pH-adjusting agent (acidifier or buffer) to lower the pH to the optimal range (e.g., 4.0-6.5).
High Water Hardness Test your water for hardness. If it exceeds 200 mg/L (ppm), the efficacy of glufosinate-like herbicides can be reduced. In such cases, use a water conditioning agent like ammonium sulfate (AMS) as recommended on the product label.
Antagonism from Tank-Mix Partners If you are tank-mixing this compound, one of the other components might be antagonizing its activity. Try a solo application of this compound to see if efficacy improves. Always perform a jar test for compatibility.
Environmental Conditions Factors like low humidity can reduce the absorption of some herbicides. Apply during periods of high humidity when possible.

Issue: Inconsistent weed control across the treated area.

Possible Cause Troubleshooting Step
Variable Water Quality If using water from a surface source like a pond or river, the quality (pH and hardness) can fluctuate. Test the water from each batch before mixing.
Improper Mixing of pH Adjuster Ensure that the pH-adjusting agent is thoroughly mixed in the tank before adding this compound.
Spray Application Inconsistency Ensure uniform spray coverage, as this compound is a contact herbicide.

Data Presentation

Table 1: Effect of Carrier Water pH on the Efficacy of Glufosinate (as an analogue for this compound) on Various Weed Species.

Weed Species pH 4 pH 9 % Increase in Efficacy at pH 4 vs. pH 9
Horseweed (in field) Higher ControlLower ControlAt least 8% greater control, plant density reduction, and biomass reduction.
Palmer Amaranth (in field) Higher ControlLower ControlAt least 14% greater control, plant density reduction, and biomass reduction.
Giant Ragweed (in greenhouse) Higher ControlLower ControlAt least 10% greater control.
Palmer Amaranth (in greenhouse) Higher ControlLower ControlAt least 17% greater control.

Data adapted from studies on glufosinate, which may serve as a proxy for this compound.

Optimizing temperature for Buminafos synthesis reaction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buminafos Synthesis

Welcome to the technical support center for the synthesis of this compound (dibutyl [1-(butylamino)cyclohexyl]phosphonate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction temperature and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for this compound synthesis?

A1: The synthesis of this compound, an α-aminophosphonate, is typically achieved via a Kabachnik-Fields reaction or a related Pudovik reaction. For the three-component Kabachnik-Fields reaction (cyclohexanone, n-butylamine, and dibutyl phosphite), a good starting point is a moderate temperature of 80-90 °C when conducted neat (solvent-free).[1][2] Some variations may proceed at room temperature, especially with the use of a catalyst, while others may require heating up to 100 °C or higher to achieve a reasonable reaction rate.[2][3]

Q2: My reaction yield is very low. Could the temperature be the cause?

A2: Yes, incorrect temperature is a common cause of low yields.

  • If the temperature is too low: The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe. Consider moderately increasing the temperature in increments of 10 °C.[1]

  • If the temperature is too high: This can lead to the thermal degradation of reactants, intermediates (like the imine formed in situ), or the final this compound product. Organophosphorus compounds can undergo pyrolysis or side reactions at excessive temperatures. It can also promote the formation of unwanted byproducts.

Monitoring the reaction by TLC or NMR is crucial to determine if the starting materials are being consumed and to check for the appearance of degradation products.

Q3: I am observing significant byproduct formation. How can temperature adjustments help?

A3: Byproduct formation is often highly temperature-dependent. A common side reaction in the Kabachnik-Fields synthesis is the addition of the phosphite to the ketone (cyclohexanone) before the amine has formed the imine, leading to an α-hydroxyphosphonate impurity.

  • Strategy 1: Two-Step Pudovik Approach: A highly effective method to avoid this is to pre-form the imine intermediate from cyclohexanone and n-butylamine first (often at room temperature or with gentle warming), and then add the dibutyl phosphite. This two-component "Pudovik reaction" often allows for better temperature control and selectivity.

  • Strategy 2: Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Therefore, lowering the temperature may selectively slow down the formation of byproducts more than the formation of this compound, improving the overall purity of your crude product.

Q4: How long should I run the reaction? What is the interplay between time and temperature?

A4: Reaction time and temperature are inversely related. Higher temperatures generally lead to shorter reaction times. For a solvent-free Kabachnik-Fields reaction at 80-90 °C, a reaction time of 2-4 hours is a typical starting point. However, prolonged heating, even at a moderate temperature, can lead to product degradation. It is always best to monitor the reaction's progress (e.g., by TLC, GC, or NMR) until the starting materials are consumed, rather than relying on a fixed time. Microwave-assisted synthesis can dramatically reduce reaction times to minutes, often while maintaining high yields.

Troubleshooting Guide

Problem Possible Cause (Temperature-Related) Suggested Solution
Reaction is very slow or has not started. Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Gradually increase the temperature in 10-20 °C increments. Monitor for product formation. Consider using microwave irradiation to reduce reaction times.
Low yield of this compound with multiple side products. Temperature is too high, causing parallel side reactions (e.g., α-hydroxyphosphonate formation) to compete with the main reaction.Lower the reaction temperature. Alternatively, switch to a two-step Pudovik approach: form the imine at a lower temperature first, then add the phosphite and continue the reaction.
Yield is initially good but decreases over time. Product is degrading due to prolonged exposure to heat. The this compound molecule itself may be thermally unstable under the reaction conditions.Reduce the reaction time by stopping the reaction as soon as the starting materials are consumed (monitor closely). Alternatively, try to achieve the same conversion at a lower temperature over a longer period.
Crude product is dark or tarry. Significant decomposition is occurring at the set temperature. This is a strong indication that the temperature is excessive.Immediately reduce the reaction temperature. If the reaction requires high heat to proceed, consider using a higher-boiling point solvent to maintain a controlled reflux and prevent localized overheating.

Data Presentation: Temperature Optimization

The following table represents illustrative data from a hypothetical study on the effect of temperature on the this compound synthesis via a one-pot Kabachnik-Fields reaction over 4 hours.

Reaction Temperature (°C)Conversion (%)Yield of this compound (%)Purity of Crude Product (%)Key Observations
60353095Very slow reaction, but clean product.
80958890Good balance of reaction rate and selectivity.
100>998582Faster reaction, but increased α-hydroxyphosphonate and other impurities.
120>997065Rapid reaction, but significant byproduct formation and slight darkening of the reaction mixture, indicating some degradation.

Experimental Protocols

General Protocol for this compound Synthesis (Kabachnik-Fields Reaction)
  • Preparation : Ensure all glassware is thoroughly dried, as moisture can hydrolyze the phosphite reactant.

  • Reactant Mixing : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), n-butylamine (1.0 eq), and dibutyl phosphite (1.05 eq). The reaction is often performed neat (solvent-free).

  • Heating : Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C).

  • Reaction : Stir the mixture vigorously. Maintain the temperature and continue stirring for the target duration (e.g., 2-4 hours).

  • Monitoring : Periodically take small aliquots to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting materials are consumed.

  • Workup and Purification : Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

G start Start: This compound Synthesis check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No low_purity Low Purity / Side Products check_purity->low_purity No success Success: Optimized Conditions check_purity->success Yes incomplete_rxn Incomplete Reaction? (Check by TLC/NMR) low_yield->incomplete_rxn degradation Product Degradation? (Dark color, decreasing yield over time) low_yield->degradation side_reactions Side Reactions Dominating? low_purity->side_reactions increase_temp Action: Increase Temperature (e.g., +10-20 °C) incomplete_rxn->increase_temp Yes decrease_temp Action: Decrease Temperature degradation->decrease_temp Yes reduce_time Action: Reduce Reaction Time degradation->reduce_time side_reactions->decrease_temp Yes two_step Action: Use Two-Step Pudovik Protocol side_reactions->two_step increase_temp->start decrease_temp->start reduce_time->start two_step->start

Caption: Troubleshooting workflow for optimizing this compound synthesis temperature.

Effect of Temperature on Reaction Pathways

G cluster_low_temp Low Temperature (e.g., 60-80°C) cluster_high_temp High Temperature (e.g., >100°C) Reactants_L Reactants (Ketone + Amine + Phosphite) Buminafos_L Desired Product: This compound Reactants_L->Buminafos_L Desired Reaction (Dominant) Byproduct_L Side Products Reactants_L->Byproduct_L Side Reaction (Slow) Reactants_H Reactants (Ketone + Amine + Phosphite) Buminafos_H Desired Product: This compound Reactants_H->Buminafos_H Desired Reaction (Fast) Byproduct_H Side Products Reactants_H->Byproduct_H Side Reaction (Accelerated) Degradation_H Degradation Products Buminafos_H->Degradation_H Degradation

References

Technical Support Center: Buminafos Volatilization Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buminafos. The following information is designed to address specific issues related to this compound volatilization after application during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound application shows significant loss of active ingredient over a short period. What could be the cause?

A1: Significant loss of this compound shortly after application is likely due to volatilization, which is the process of the compound turning into a vapor and dispersing into the atmosphere. This compound is known to be a volatile compound. Several factors can exacerbate this issue:

  • High Temperatures: Elevated temperatures increase the vapor pressure of this compound, leading to a higher rate of volatilization.[1][2]

  • High Wind Speeds: Increased airflow across the application surface accelerates the removal of this compound vapor, promoting further volatilization.

  • Application to Impermeable Surfaces: Applying this compound to non-absorbent surfaces like glass, plastic, or even dry, compacted soil can increase the potential for volatility as the compound cannot be absorbed.[3]

  • Formulation: The type of solvent and other ingredients in your this compound formulation can significantly impact its volatility.

Troubleshooting Steps:

  • Review Application Conditions: Check the temperature, humidity, and air movement in your experimental setup. Aim for applications at lower temperatures and in environments with minimal air currents.

  • Assess the Application Surface: If possible, use a substrate that can adsorb this compound, such as soil with a higher organic matter content.

  • Evaluate Your Formulation: Consider if the formulation itself is contributing to the high volatility. Refer to the questions below on formulation strategies.

Q2: How can I modify my this compound formulation to reduce its volatilization?

A2: The formulation of this compound plays a crucial role in its post-application volatility. Here are several strategies to consider:

  • Use Low-Volatility Solvents: Emulsifiable concentrates that use highly volatile solvents will not reduce volatilization. Switching to a less volatile solvent can significantly decrease the rate of this compound loss.

  • Consider Microemulsions: Microemulsions have been shown to reduce the volatilization of other pesticides.

  • Increase Surfactant Concentration: High ratios of surfactant to active ingredient (e.g., 100:1) have been demonstrated to lower the volatilization of some pesticides by up to 50%.[4]

Q3: What application techniques can I use to minimize this compound volatilization in my experiments?

A3: Modifying the application technique is a direct way to reduce volatilization. Consider the following adjustments:

  • Soil Incorporation: If your experiment involves soil, incorporating this compound into the soil rather than applying it to the surface is a highly effective method to reduce volatilization. This can be achieved through mixing or by subsurface application.

  • Use of Shrouds: For spray applications in a controlled environment, using a shroud or shield around the application area can limit air movement and reduce vapor loss.[5]

  • Increase Droplet Size: For spray applications, using nozzles that produce larger, coarser droplets can reduce the surface area-to-volume ratio, leading to less volatilization compared to fine mists.

  • Application Timing: Applying this compound in the late afternoon or during cooler periods of your experimental cycle can lower volatilization rates, as temperatures are typically lower.

Q4: Can soil amendments help in reducing this compound volatilization?

A4: Yes, amending soil with certain materials can effectively reduce this compound volatilization by increasing its adsorption to the soil particles.

  • Organic Matter: Increasing the organic matter content of the soil can enhance the sorption of organophosphate pesticides, making them less available for volatilization.

  • Biochar and Activated Carbon: These materials have a high surface area and are excellent adsorbents for organic compounds like this compound, which can significantly reduce their presence in the vapor phase.

  • Clays: Certain types of clay can also increase the adsorption of pesticides in the soil.

Data on Volatilization Reduction Strategies for Analogous Pesticides

While specific quantitative data for this compound is limited due to its obsolete status, the following table summarizes the effectiveness of various volatilization reduction strategies for other pesticides, which can serve as a guide for experimental design.

StrategyPesticide(s) StudiedReported Reduction in VolatilizationReference
Formulation
Low-Volatility SolventPyrimethanil, Fenpropimorph79.2% and 52.9%, respectively
MicroemulsionFenpropimorph, Pyrimethanil, Tebuconazole57.6%, 57.8%, and 49.8%, respectively
High Surfactant Ratio (100:1)Pyrimethanil~50%
Suspension ConcentratePyrimethanil33.8% (reduction in effective vapor pressure)
Application Technique
Subsurface InjectionAmmonium Nitrate, Organic Fertilizers75-98% reduction in ammonia loss

Experimental Protocols

Protocol 1: Measurement of this compound Volatilization from Soil

Objective: To quantify the rate of this compound volatilization from a soil surface under controlled laboratory conditions.

Materials:

  • This compound standard

  • Analytical balance

  • Gas-tight chambers or flux chambers

  • Air pump with controlled flow rate

  • Adsorbent tubes (e.g., XAD-4 resin)

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometer (GC-MS)

  • Soil of known characteristics (organic matter content, pH, texture)

  • Micropipettes and syringes

Methodology:

  • Soil Preparation: Sieve the soil to achieve a uniform particle size. Adjust the moisture content to the desired level.

  • Spiking: Accurately weigh a sample of the prepared soil into a petri dish or the base of the flux chamber. Apply a known amount of this compound solution evenly to the soil surface.

  • Volatilization Measurement:

    • Immediately place the flux chamber over the soil sample.

    • Draw air through the chamber at a constant, known flow rate.

    • Pass the exiting air through an adsorbent tube to trap the volatilized this compound.

    • Collect samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Sample Extraction: After each sampling interval, elute the trapped this compound from the adsorbent tube using an appropriate solvent (e.g., ethyl acetate).

  • Analysis: Quantify the amount of this compound in the eluate using GC-NPD or GC-MS.

  • Calculation: Calculate the volatilization flux (mass per unit area per unit time) for each time interval.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Soil (Sieve, Adjust Moisture) B Spike Soil with Known this compound Conc. A->B C Place in Flux Chamber B->C D Draw Air at Constant Flow Rate C->D E Trap Volatilized This compound in Adsorbent Tube D->E F Elute this compound from Adsorbent Tube E->F G Quantify using GC-NPD/MS F->G H Calculate Volatilization Flux G->H Mitigation_Pathways This compound This compound Applied to Surface Volatilization Volatilization (Vapor Loss to Atmosphere) This compound->Volatilization High Vapor Pressure, High Temperature, Wind Formulation Formulation Strategy (e.g., Microemulsion) Formulation->this compound Reduces Effective Vapor Pressure Application Application Technique (e.g., Soil Incorporation) Application->this compound Reduces Surface Exposure Adsorption Increased Adsorption (e.g., Add Biochar) Adsorption->this compound Binds to Soil Particles

References

Validation & Comparative

Comparative Toxicity Analysis: Buminafos vs. Paraquat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Buminafos and paraquat. The information is intended to assist researchers and professionals in understanding the relative toxicities and mechanisms of action of these two herbicides. While extensive data is available for paraquat, a widely studied herbicide, information on this compound, an obsolete organophosphate, is comparatively limited. This guide reflects the current state of available knowledge.

Executive Summary

This compound and paraquat are herbicides with distinct mechanisms of toxicity and significantly different toxicological potencies. Paraquat is a highly toxic quaternary ammonium compound known for inducing severe oxidative stress, leading to multi-organ failure, with a particular affinity for the lungs. This compound, an organophosphate, primarily exerts its toxicity through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Based on available data, paraquat is substantially more acutely toxic than this compound.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for this compound and paraquat. It is important to note the significant data gaps for this compound, which is a less-studied and obsolete compound.

Table 1: Acute Mammalian Toxicity

ParameterThis compoundParaquatSource(s)
Oral LD50 (Rat) 3000 mg/kg110 - 150 mg/kg[1]
Dermal LD50 (Rat) Data Not Available>2,000 mg/kg[2]
Dermal LD50 (Rabbit) Data Not Available236 - 325 mg/kg
Inhalation LC50 (Rat) Data Not Available< 0.0006 mg/L (4h)[2]

Table 2: Avian Toxicity

ParameterThis compoundParaquatSource(s)
Oral LD50 (Bobwhite Quail) Data Not Available981 mg/kg
Oral LD50 (Japanese Quail) Data Not Available970 mg/kg
Dietary LC50 (Mallard) Data Not Available4048 ppm (5-8 days)

Table 3: Aquatic Toxicity

ParameterThis compoundParaquatSource(s)
96h LC50 (Rainbow Trout) Data Not Available32 mg/L
96h LC50 (Brown Trout) Data Not Available13 mg/L
48h LC50 (Daphnia pulex) Data Not Available1.2 - 4.0 mg/L

Mechanisms of Toxicity and Signaling Pathways

The toxicological effects of this compound and paraquat are initiated by distinct molecular mechanisms, leading to different downstream cellular consequences.

This compound: Acetylcholinesterase Inhibition

As an organophosphate, this compound inhibits the enzyme acetylcholinesterase (AChE) in nerve synapses. AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous stimulation of cholinergic receptors. This overstimulation results in a range of neurotoxic effects, from tremors and convulsions to paralysis and respiratory failure.

Buminafos_Signaling_Pathway cluster_synapse Cholinergic Synapse This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Irreversibly Inhibits ACh Acetylcholine (ACh) AChE->ACh Fails to hydrolyze SynapticCleft Synaptic Cleft AChE->SynapticCleft breaks down ACh CholinergicReceptors Cholinergic Receptors SynapticCleft->CholinergicReceptors binds to PostsynapticNeuron Postsynaptic Neuron NerveImpulse Continuous Nerve Impulse (Cholinergic Crisis) PostsynapticNeuron->NerveImpulse CholinergicReceptors->PostsynapticNeuron Continuous Stimulation

This compound Mechanism of Action
Paraquat: Oxidative Stress and Redox Cycling

Paraquat's toxicity is primarily driven by its ability to undergo redox cycling within cells. It accepts an electron from NADPH, forming a paraquat radical. This radical then reacts with molecular oxygen to produce a superoxide anion, regenerating the paraquat cation, which can then repeat the cycle. This process generates a massive amount of reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, mitochondrial damage, and ultimately, cell death. The lungs are particularly susceptible due to high oxygen concentration and a specific uptake mechanism.

Paraquat_Signaling_Pathway Paraquat Paraquat (PQ²⁺) PQ_radical Paraquat Radical (PQ⁺•) Paraquat->PQ_radical Reduction NADPH_reductase NADPH_reductase NADPH-cytochrome P450 reductase NADPH NADPH NADP NADP⁺ NADPH->NADP e⁻ PQ_radical->Paraquat Oxidation O2 Oxygen (O₂) Superoxide Superoxide (O₂⁻•) O2->Superoxide e⁻ from PQ⁺• H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation SOD OxidativeStress Oxidative Stress Superoxide->OxidativeStress SOD Superoxide Dismutase (SOD) Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl H2O2->OxidativeStress Fenton Fenton Reaction (Fe²⁺) Hydroxyl->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage CellDeath Cell Death LipidPeroxidation->CellDeath MitochondrialDamage->CellDeath

Paraquat Mechanism of Action

Experimental Protocols

The determination of the toxicological profiles of this compound and paraquat relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

This method, known as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance when administered orally.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water, is withheld) for a specified period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Sequential Dosing: A single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

LD50_Workflow start Start select_animal Select and Fast Animal start->select_animal dose Administer Single Oral Dose select_animal->dose observe Observe for 14 Days (Toxicity & Mortality) dose->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Death more_animals More Animals Needed? increase_dose->more_animals decrease_dose->more_animals more_animals->select_animal Yes calculate Calculate LD50 (Maximum Likelihood) more_animals->calculate No end End calculate->end

Experimental Workflow for LD50 Determination
Acetylcholinesterase Inhibition Assay (for this compound)

The inhibitory effect of this compound on AChE activity can be measured using a spectrophotometric method based on Ellman's reagent.

  • Tissue Preparation: Brain or other relevant tissue is homogenized in a suitable buffer.

  • Incubation: The tissue homogenate is incubated with this compound at various concentrations.

  • Enzymatic Reaction: The substrate, acetylthiocholine, is added. AChE hydrolyzes it to thiocholine.

  • Colorimetric Detection: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: The rate of color formation is measured spectrophotometrically at 412 nm. The inhibition of AChE activity is determined by comparing the reaction rates in the presence and absence of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay (for Paraquat)

This assay is commonly used to measure lipid peroxidation, a key indicator of oxidative stress induced by paraquat.

  • Tissue Preparation: Tissues (e.g., lung, liver) are homogenized in a cold buffer.

  • Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Heating: The mixture is heated to facilitate the reaction between TBA and malondialdehyde (MDA), a product of lipid peroxidation.

  • Measurement: The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically (at ~532 nm) or fluorometrically.

  • Quantification: The concentration of TBARS is calculated using a standard curve of MDA.

Conclusion

The comparative analysis of this compound and paraquat reveals two compounds with distinct and potent toxicological profiles. Paraquat is a highly toxic herbicide with a well-documented mechanism involving redox cycling and the generation of severe oxidative stress, leading to significant cellular damage, particularly in the lungs. In contrast, this compound, an organophosphate, acts as a neurotoxin by inhibiting acetylcholinesterase.

The available quantitative data clearly indicate that paraquat is significantly more acutely toxic than this compound on a dose-per-bodyweight basis. However, the lack of comprehensive modern toxicological data for the obsolete this compound makes a full comparative risk assessment challenging. Researchers and professionals should be aware of the high toxicity of paraquat and the characteristic neurotoxic effects of organophosphates like this compound when encountering or studying these compounds. Further research into the long-term and ecotoxicological effects of this compound would be necessary for a more complete comparison.

References

A Comparative Guide to the Validation of Analytical Methods for Buminafos Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques used for the residue analysis of organophosphorus herbicides like Buminafos: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of publicly accessible, specific method validation data for this compound, this guide presents a comparison based on established and validated methods for chemically similar organophosphorus pesticides. The experimental data and protocols provided are representative of the performance characteristics expected for the analysis of this compound residues.

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose.[1][2][3][4] Key validation parameters, including linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ), are evaluated to ensure the reliability and reproducibility of the analytical results.[1]

Experimental Workflow for Residue Analysis Validation

The general workflow for the validation of a pesticide residue analysis method, from sample receipt to final data reporting, is illustrated in the diagram below. This process ensures that every step of the analysis is controlled and documented to produce reliable and defensible data.

Residue Analysis Validation Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Validation Sample Homogenization Sample Homogenization Extraction (QuEChERS) Extraction (QuEChERS) Sample Homogenization->Extraction (QuEChERS) Dispersive SPE Cleanup Dispersive SPE Cleanup Extraction (QuEChERS)->Dispersive SPE Cleanup GC-MS/MS Analysis GC-MS/MS Analysis Dispersive SPE Cleanup->GC-MS/MS Analysis Solvent Exchange (if needed) LC-MS/MS Analysis LC-MS/MS Analysis Dispersive SPE Cleanup->LC-MS/MS Analysis Calibration Curve Calibration Curve GC-MS/MS Analysis->Calibration Curve LC-MS/MS Analysis->Calibration Curve Quantification Quantification Calibration Curve->Quantification Validation Parameter Assessment Validation Parameter Assessment Quantification->Validation Parameter Assessment Final Report Final Report Validation Parameter Assessment->Final Report

Caption: General workflow for pesticide residue analysis method validation.

Experimental Protocols

A common and effective sample preparation method for both GC-MS/MS and LC-MS/MS analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

QuEChERS Sample Preparation Protocol

This protocol is a generic procedure and may require optimization based on the specific matrix (e.g., soil, water, plant material).

1. Sample Homogenization:

  • A representative sample (10-15 g) is homogenized to ensure uniformity. For solid samples, this can be achieved using a high-speed blender.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and for pigmented samples, 150 mg C18 or 50 mg GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis. For GC-MS/MS, a solvent exchange to a more volatile solvent may be necessary. For LC-MS/MS, the extract is typically diluted with the mobile phase.

Instrumental Analysis Methods

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For many organophosphorus pesticides, it provides excellent sensitivity and selectivity.

Typical GC-MS/MS Parameters:

Parameter Setting
GC System Agilent 7890B GC or equivalent
MS System Agilent 7000D Triple Quadrupole MS or equivalent
Column HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1-2 µL
Inlet Temperature 250-280 °C
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Oven Program Initial 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 8 °C/min, hold for 5-10 min
Ionization Mode Electron Ionization (EI)

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is well-suited for the analysis of polar, non-volatile, and thermally labile compounds. For some organophosphorus pesticides and their polar metabolites, LC-MS/MS is the preferred method.

Typical LC-MS/MS Parameters:

Parameter Setting
LC System Agilent 1290 Infinity II LC or equivalent
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Eclipse Plus C18 (e.g., 2.1 x 100 mm, 1.8 µm) or similar
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic mobile phase
Flow Rate 0.2-0.4 mL/min
Injection Volume 2-5 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative mode

| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

Comparison of Method Validation Parameters

The following table summarizes the typical performance characteristics for the validation of GC-MS/MS and LC-MS/MS methods for the analysis of organophosphorus pesticide residues. The values are representative and based on published data for this class of compounds.

Validation ParameterGC-MS/MSLC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.995
Recovery (%) 70 - 120%70 - 120%
Precision (RSD %) < 15%< 15%
LOD (µg/kg) 0.1 - 50.05 - 2
LOQ (µg/kg) 0.5 - 100.1 - 5

Conclusion

Both GC-MS/MS and LC-MS/MS are highly effective and widely accepted techniques for the residue analysis of organophosphorus herbicides like this compound. The choice between the two often depends on the specific properties of the analyte and its metabolites, as well as the laboratory's available instrumentation and expertise.

  • GC-MS/MS is generally preferred for more volatile and less polar organophosphorus compounds. It offers excellent chromatographic resolution and is a very robust technique.

  • LC-MS/MS is advantageous for more polar, non-volatile, and thermally sensitive organophosphorus compounds and their degradation products. It often requires less sample cleanup and can sometimes offer lower detection limits.

For a comprehensive residue analysis program for this compound, the use of both techniques may be complementary to cover the parent compound and its potential metabolites. The QuEChERS sample preparation method provides a versatile and efficient extraction and cleanup procedure that is compatible with both analytical platforms. The validation of the chosen method according to international guidelines is essential to ensure the generation of accurate and reliable data for regulatory compliance and risk assessment.

References

Unraveling the Cross-Reactivity of Buminafos in Organophosphate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate detection of target analytes. This guide provides a comparative analysis of the cross-reactivity of the phosphonate herbicide Buminafos in immunoassays designed for organophosphates. Due to a lack of direct experimental data for this compound, this guide leverages data from structurally related phosphonate compounds to infer potential cross-reactivity and compares it with the performance of alternative analytical methods.

Executive Summary

Immunoassays offer a rapid and high-throughput screening method for detecting organophosphate pesticides. However, their utility is contingent on the specificity of the antibodies employed. Cross-reactivity with non-target analytes can lead to false-positive results, necessitating a thorough understanding of an assay's binding profile. This guide addresses the critical knowledge gap regarding the cross-reactivity of this compound, a phosphonate herbicide, in such assays. In the absence of direct testing data for this compound, we present cross-reactivity data for the structurally related phosphonate herbicide Glyphosate and its primary metabolite, Aminomethylphosphonic acid (AMPA), to provide an informed perspective on potential antibody binding behavior. Furthermore, we outline a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and compare the immunoassay approach with alternative detection methods such as chromatography.

Immunoassay Specificity: A Look at Related Phosphonates

The chemical structure of this compound, with its central phosphonate group, shares similarities with other phosphonate herbicides like Glyphosate and its metabolite AMPA. Immunoassays developed for these compounds can exhibit varying degrees of cross-reactivity with other structurally similar molecules.

Table 1: Cross-Reactivity of a Glyphosate Immunoassay with Related Compounds

CompoundChemical StructureCross-Reactivity (%)
Glyphosate C₃H₈NO₅P100
Aminomethylphosphonic acid (AMPA) CH₆NO₃P< 0.1
Glufosinate C₅H₁₅N₂O₄PNot Detected
(Aminomethyl)phosphonic acid CH₆NO₃P< 0.1

Source: Data inferred from studies on Glyphosate immunoassays. The lack of significant cross-reactivity with other phosphonates in these assays suggests that an immunoassay targeting a specific phosphonate can be highly selective.

It is important to note that the degree of cross-reactivity is highly dependent on the specific antibody and the hapten used to generate it. An antibody raised against a generic phosphonate structure might exhibit broader cross-reactivity, while an antibody generated against a more unique epitope of a specific molecule would likely be more specific.

Alternative Detection Methods

Given the potential for cross-reactivity and the current lack of a specific immunoassay for this compound, alternative analytical methods are crucial for confirmatory analysis and accurate quantification.

Table 2: Comparison of Analytical Methods for Organophosphate Detection

MethodPrincipleSensitivitySpecificityThroughputCost
Immunoassay (ELISA) Antigen-antibody bindingHighVariable (potential for cross-reactivity)HighLow
Gas Chromatography (GC) Separation by volatilityVery HighHighModerateHigh
Liquid Chromatography (LC) Separation by polarityVery HighHighModerateHigh
Mass Spectrometry (MS) Mass-to-charge ratioVery HighVery HighModerateVery High

Chromatographic methods, particularly when coupled with mass spectrometry (GC-MS or LC-MS), offer high specificity and sensitivity and are considered the gold standard for pesticide residue analysis.[1] While more time-consuming and expensive than immunoassays, they can definitively identify and quantify this compound and distinguish it from other structurally related compounds.

Experimental Protocols: Competitive ELISA for Small Molecule Detection

For research and development purposes, a competitive ELISA is a common format for the detection of small molecules like this compound. Below is a detailed, representative protocol.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody: Specific antibody against the target analyte, diluted in blocking buffer.

  • Enzyme-Conjugated Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated antibody, diluted in blocking buffer.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Standard Solutions: Serial dilutions of the target analyte (or this compound) in a suitable solvent.

2. Assay Procedure:

  • Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., this compound-BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add standard solutions or samples and the primary antibody to the wells simultaneously. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated analyte for binding to the primary antibody.

  • Washing: Wash the plate three times with washing buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Workflow and Logic

To better illustrate the experimental workflow and the logical relationship of cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with This compound-Protein Conjugate B Block Non-specific Sites A->B Wash C Add Sample (contains this compound) + Primary Antibody B->C Wash D Incubate C->D E Add Enzyme-conjugated Secondary Antibody D->E Wash F Add Substrate E->F Wash G Measure Signal F->G Stop Reaction

Fig. 1: Competitive ELISA Workflow

Cross_Reactivity_Logic cluster_antibody Antibody Specificity cluster_analytes Potential Analytes Antibody Anti-Organophosphate Antibody This compound This compound (Phosphonate Herbicide) Antibody->this compound Potential Cross-Reactivity (Unknown Affinity) OP_Insecticide Organophosphate Insecticide (e.g., Chlorpyrifos) Antibody->OP_Insecticide High Affinity (Target Binding) Other_Phosphonate Other Phosphonate (e.g., Glyphosate) Antibody->Other_Phosphonate Potential Cross-Reactivity (Variable Affinity)

Fig. 2: Cross-Reactivity Logical Relationship

Conclusion

References

Unraveling the Degradation of Buminafos: A Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential degradation pathways of the organophosphorus compound Buminafos. Due to a lack of direct experimental data on this compound, this guide provides an objective comparison with structurally related compounds to infer its metabolic fate. All quantitative data is supported by experimental findings for these analogs.

This guide explores the probable hydrolytic and microbial degradation routes of this compound by comparing them with the known degradation patterns of analogous compounds, namely dibutyl phosphonates and the aminophosphonate herbicide glyphosate.

Inferred Degradation Pathways of this compound

The degradation of this compound is likely to proceed through several competing pathways, primarily initiated by either the hydrolysis of its ester bonds or the microbial cleavage of the carbon-phosphorus or carbon-nitrogen bonds.

Pathway A: Initial Hydrolysis of Ester Linkages

One of the most common degradation routes for organophosphorus esters is the hydrolysis of the P-O-C bonds. In this proposed pathway for this compound, the two butoxy groups are sequentially cleaved, likely through both chemical and microbial-mediated hydrolysis, to release butanol and form the corresponding phosphonic acid.

Buminafos_Hydrolysis_Pathway This compound This compound (N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine) Intermediate1 Monobutyl-1-(butylamino)cyclohexylphosphonate This compound->Intermediate1 Hydrolysis Butanol1 Butanol This compound->Butanol1 FinalProduct 1-(Butylamino)cyclohexylphosphonic acid Intermediate1->FinalProduct Hydrolysis Butanol2 Butanol Intermediate1->Butanol2

Caption: Inferred hydrolytic degradation of this compound.

Pathway B: Microbial Cleavage of the Carbon-Phosphorus (C-P) Bond

A key feature of phosphonates is the stable C-P bond, which can be cleaved by specific microbial enzymes, most notably C-P lyase. This pathway would result in the separation of the molecule into a phosphorus-containing moiety and an organic amine.

Buminafos_CP_Cleavage_Pathway This compound This compound (N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine) Product1 Dibutyl phosphonate This compound->Product1 C-P Lyase Product2 N-butylcyclohexylamine This compound->Product2 C-P Lyase Buminafos_CN_Cleavage_Pathway This compound This compound (N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine) Product3 1-Dibutoxyphosphorylcyclohexanamine This compound->Product3 Microbial Cleavage Product4 Butylamine This compound->Product4 Microbial Cleavage Buminafos_Comparative_Initial_Degradation cluster_hydrolysis Hydrolysis cluster_cp_cleavage C-P Cleavage cluster_cn_cleavage C-N Cleavage This compound This compound HydrolysisProduct 1-(Butylamino)cyclohexylphosphonic acid + Butanol This compound->HydrolysisProduct Pathway A CP_Product Dibutyl phosphonate + N-butylcyclohexylamine This compound->CP_Product Pathway B CN_Product 1-Dibutoxyphosphorylcyclohexanamine + Butylamine This compound->CN_Product Pathway C Experimental_Workflow Sample Soil or Water Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) or QuEChERS Extraction->Cleanup Analysis LC-MS/MS or GC-NPD Analysis Cleanup->Analysis

A Comparative Analysis of Buminafos and Mechanical Defoliation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Buminafos, a chemical defoliant, and various mechanical defoliation techniques. While direct comparative experimental data for this compound is limited in the available literature, this guide draws parallels from studies on chemically similar organophosphate defoliants, such as Tribufos, and other widely used chemical agents like Thidiazuron (TDZ). The objective is to present a clear, data-driven comparison to inform experimental design and agricultural practices.

I. Overview of Defoliation Mechanisms

This compound and Chemical Defoliants: Chemical defoliants primarily function by inducing a hormonal response in the plant that accelerates the natural process of leaf senescence and abscission.[1] Organophosphates, the class of compounds to which this compound and Tribufos belong, and other chemical defoliants like Thidiazuron, typically stimulate the production of ethylene, a plant hormone that plays a crucial role in leaf fall.[2] This hormonal cascade leads to the formation of an abscission layer at the base of the petiole, causing the leaf to detach.[3]

Mechanical Defoliation: In contrast, mechanical defoliation involves the physical removal of leaves from the plant. This can be achieved through various methods, including brushing machines that physically knock the leaves off, thermal methods that use heat to desiccate the leaves, and girdling techniques that disrupt the phloem tissue to induce senescence.[4][5] The primary mechanism is physical force or induced stress, rather than hormonal manipulation.

II. Comparative Efficacy: Quantitative Data

The following tables summarize quantitative data from various studies on the efficacy of chemical and mechanical defoliation methods. It is important to note that the efficacy of any defoliation method can be influenced by environmental factors such as temperature, humidity, and the physiological condition of the crop.

Table 1: Efficacy of Chemical Defoliants (Proxy for this compound)

Chemical AgentCropApplication RateDefoliation (%)Days After Treatment (DAT)Source(s)
Thidiazuron (TDZ)Cotton100 mg L⁻¹29.1 - 57.17
Thidiazuron + DiuronCottonNot Specified>85Not Specified
Dropp ultra® (thidiazuron+diuron)CottonNot SpecifiedSignificantly higher than control15
EthephonCotton0.6 mg/LNo significant defoliation-

Table 2: Efficacy of Mechanical Defoliation

MethodCropTreatment DetailsEfficacy MetricResultSource(s)
Main Stalk GirdlingCottonHand knife or laserDefoliation ResponseNearly 100% (potted plants)
Thermal DefoliationCottonHigh level ( >140.0 L propane/acre)Leaf Kill>90% within 7 days
Manual DefoliationCotton50% leaf removalYield ReductionSignificant
Manual DefoliationCotton100% leaf removalYield Reduction58.2%

III. Experimental Protocols

A. Chemical Defoliation (General Protocol)

A representative experimental protocol for evaluating the efficacy of a chemical defoliant like this compound would involve the following steps:

  • Plant Material: Utilize a consistent cotton cultivar (e.g., Gossypium hirsutum) grown under controlled greenhouse or field conditions.

  • Treatment Application: At a specified stage of plant maturity (e.g., 60% of bolls open), apply the chemical defoliant solution as a foliar spray. Application should be uniform across the treatment group.

  • Control Group: A control group should be sprayed with water or a solution lacking the active ingredient.

  • Data Collection: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess and record the percentage of defoliation for each plant. This can be done by counting the number of leaves shed relative to the initial number of leaves.

  • Statistical Analysis: Employ appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences in defoliation between the treatment and control groups.

B. Mechanical Defoliation (Girdling Protocol)

The following protocol is based on studies of mechanical defoliation by girdling:

  • Plant Material: Use field-grown cotton plants at a mature stage.

  • Girdling Procedure: Using a hand knife or a specialized tool, sever the phloem tissue on the main stalk of the plant. The cut should be a complete ring around the stalk.

  • Control Group: A set of plants should be left untreated to serve as a control.

  • Observation: Monitor the plants over a period of several weeks, recording the progression of leaf senescence and shedding.

  • Efficacy Assessment: The efficacy can be quantified by the percentage of defoliated plants and the time taken to achieve complete defoliation.

IV. Signaling Pathways and Logical Relationships

Chemical Defoliation Signaling Pathway

The application of a chemical defoliant like this compound initiates a hormonal signaling cascade within the plant, leading to leaf abscission.

G cluster_0 Plant Response to Chemical Defoliant Buminafos_Application This compound Application Hormone_Induction Induction of Ethylene Production Buminafos_Application->Hormone_Induction Auxin_Inhibition Inhibition of Auxin Transport Buminafos_Application->Auxin_Inhibition Abscission_Zone Abscission Zone Formation Hormone_Induction->Abscission_Zone Auxin_Inhibition->Abscission_Zone Leaf_Detachment Leaf Detachment (Defoliation) Abscission_Zone->Leaf_Detachment

Caption: Hormonal cascade initiated by chemical defoliant application.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study of this compound and mechanical defoliation is outlined below.

G Start Start: Define Experimental Objectives Methods Select Defoliation Methods: 1. This compound Application 2. Mechanical Defoliation Start->Methods Protocols Establish Detailed Experimental Protocols Methods->Protocols Execution Execute Experiments with Control Groups Protocols->Execution Data_Collection Collect Quantitative Data: - Defoliation % - Time to Defoliation Execution->Data_Collection Analysis Statistical Analysis of Results Data_Collection->Analysis Conclusion Draw Conclusions on Comparative Efficacy Analysis->Conclusion

Caption: Workflow for comparing defoliation methods.

V. Conclusion

Both chemical and mechanical defoliation methods can achieve high efficacy in removing leaves from cotton plants, which is crucial for efficient mechanical harvesting. Chemical defoliants like Thidiazuron, and by extension organophosphates such as this compound, act systemically by altering the plant's hormonal balance to induce natural leaf drop. Mechanical methods, on the other hand, rely on physical force or stress to remove leaves.

The choice between this compound (or other chemical defoliants) and mechanical defoliation will depend on various factors, including the specific crop and its condition, environmental considerations, available equipment, and economic factors. While mechanical methods can be highly effective and avoid the use of chemicals, they may cause physical damage to the plants or require significant energy input. Chemical methods offer a less labor-intensive approach but require careful management to ensure efficacy and minimize environmental impact. Further direct comparative studies between this compound and various mechanical techniques are warranted to provide more definitive guidance.

References

Validating Predictive Models for the Environmental Fate of Desiccant Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of a pesticide's environmental fate is paramount for ensuring ecological safety and meeting regulatory requirements. This guide provides a framework for validating predictive models for desiccant herbicides, a class of compounds used to dry out plant tissues prior to harvest. Due to the limited availability of public data on the obsolete organophosphate herbicide Buminafos, this guide focuses on a comparative analysis of three widely used alternatives: Diquat, Paraquat, and Glufosinate. The principles and methodologies outlined here provide a robust template for validating predictive models for this compound, should experimental data become available.

Comparative Environmental Fate of Desiccant Herbicides

Predictive models for the environmental fate of pesticides rely on a range of input parameters that describe the chemical's behavior in soil, water, and air. The following table summarizes key environmental fate parameters for Diquat, Paraquat, and Glufosinate, which can be used to parameterize and validate predictive models such as PESTFATE, GLEAMS, and PRZM.

ParameterDiquatParaquatGlufosinateThis compound (Qualitative)
Soil Half-Life (DT50) Very persistent (>1000 days)[1]Up to 6.6 years[2]1.71 to 22.9 days[3]Generally non-persistent
Soil Sorption (Koc) Strong adsorption to clay and organic matter[1]Very strong adsorption to soil particlesLow mobilityModerate aqueous solubility suggests potential for mobility
Hydrolysis Stable in acidic/neutral conditions, hydrolyzes in alkaline conditionsStable in acidic or neutral solutions, hydrolyzes at pH >12Data not readily availableOrganophosphate structure suggests susceptibility to hydrolysis
Photodegradation Subject to photochemical degradation in water (half-life of 1.6 weeks in sunlight)Rapid photodegradation on surfaces exposed to lightData not readily availablePotential for photodegradation
Primary Degradation Pathway Microbial degradation is slow due to strong soil bindingMicrobial degradation is the primary pathway for the small unbound fractionRapid microbial degradation in soilLikely microbial degradation

Experimental Protocols for Model Validation

The validation of a predictive model requires robust experimental data generated through standardized protocols. Below are outlines of key experimental procedures used to determine the environmental fate parameters listed above.

Aerobic Soil Degradation Study

Objective: To determine the rate of degradation and the degradation pathway of a pesticide in soil under aerobic conditions.

Methodology:

  • Test System: Multiple soil types with varying organic matter content, pH, and texture are used.

  • Procedure:

    • The test substance (e.g., this compound) is applied to soil samples at a known concentration.

    • The treated soil is incubated in the dark at a constant temperature and moisture content.

    • Aerobic conditions are maintained by ensuring adequate air flow.

    • Soil samples are collected at various time intervals.

    • The concentration of the parent compound and its major degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance against time and fitting the data to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).

Soil Adsorption/Desorption Study (Batch Equilibrium)

Objective: To determine the extent to which a pesticide adsorbs to soil particles and its potential for leaching.

Methodology:

  • Test System: Several soil types with a range of organic carbon content and textures are used.

  • Procedure:

    • Soil samples are equilibrated with solutions containing different concentrations of the test substance.

    • The suspensions are shaken for a defined period to reach equilibrium.

    • The soil and solution phases are separated by centrifugation.

    • The concentration of the test substance in the solution is measured.

    • The amount of substance adsorbed to the soil is calculated by difference.

    • Desorption is measured by replacing the supernatant with a pesticide-free solution and re-equilibrating.

  • Data Analysis: The adsorption data is used to calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Hydrolysis as a Function of pH

Objective: To determine the rate of abiotic degradation of a pesticide in water at different pH levels.

Methodology:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Procedure:

    • The test substance is dissolved in each buffer solution.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals.

    • The concentration of the parent compound is determined.

  • Data Analysis: The hydrolysis rate constant is calculated for each pH, and the half-life is determined.

Aqueous Photolysis

Objective: To determine the rate of degradation of a pesticide in water due to sunlight.

Methodology:

  • Test System: Sterile, buffered water (typically pH 7).

  • Procedure:

    • A solution of the test substance is exposed to a light source that simulates natural sunlight.

    • A dark control is run in parallel to account for any non-photolytic degradation.

    • Samples are collected at various time intervals.

    • The concentration of the parent compound is measured.

  • Data Analysis: The photolysis rate constant and half-life are calculated. The quantum yield can also be determined, which is a measure of the efficiency of the photochemical process.

Visualizing the Validation Workflow and Degradation Pathways

The following diagrams, created using the DOT language, illustrate the logical workflow for validating a predictive environmental fate model and the degradation pathways of the alternative herbicides.

cluster_0 Model Validation Workflow Data_Collection Data Collection (Lab & Field Studies) Model_Parameterization Model Parameterization (e.g., PESTFATE, GLEAMS) Data_Collection->Model_Parameterization Model_Simulation Model Simulation (Predict Environmental Concentrations) Model_Parameterization->Model_Simulation Comparison Comparison of Predicted vs. Observed Concentrations Model_Simulation->Comparison Validation_Assessment Validation Assessment (Statistical Analysis) Comparison->Validation_Assessment Model_Refinement Model Refinement (If Necessary) Validation_Assessment->Model_Refinement Discrepancies Found Model_Accepted Model Accepted for Regulatory Use Validation_Assessment->Model_Accepted Model Validated Model_Refinement->Model_Simulation

Caption: Workflow for validating a predictive environmental fate model.

cluster_1 Environmental Degradation Pathways of Desiccant Herbicides Diquat Diquat Photodegradation_Water Photodegradation (Water) Diquat->Photodegradation_Water Strong_Sorption Strong Sorption to Soil (Limited Degradation) Diquat->Strong_Sorption Paraquat Paraquat Microbial_Degradation_Soil Microbial Degradation (Soil - unbound fraction) Paraquat->Microbial_Degradation_Soil Paraquat->Strong_Sorption Glufosinate Glufosinate Rapid_Microbial_Degradation Rapid Microbial Degradation (Soil) Glufosinate->Rapid_Microbial_Degradation Metabolites Formation of Metabolites Rapid_Microbial_Degradation->Metabolites

Caption: Key degradation pathways for alternative desiccant herbicides.

References

Validating Biomarkers for Buminafos Exposure in Fish: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for assessing exposure to Buminafos, an organophosphate pesticide, in fish. Given the limited direct research on this compound, this guide draws upon the extensive knowledge of organophosphate toxicity to present a robust framework for biomarker validation.

Organophosphates, including this compound, primarily act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[3][4] However, exposure to organophosphates also triggers a cascade of secondary effects, including oxidative stress and metabolic disturbances, which can serve as valuable biomarkers.

Comparison of Key Biomarkers for this compound Exposure

The selection of an appropriate biomarker depends on the specific research objectives, including the desired sensitivity, specificity, and the window of detection. This table summarizes and compares key biomarkers for assessing this compound exposure in fish.

Biomarker CategorySpecific BiomarkerTissue/SamplePrincipleAdvantagesLimitations
Primary (Mechanism-Specific) Acetylcholinesterase (AChE) ActivityBrain, Muscle, Blood PlasmaMeasures the direct inhibitory effect of this compound on its primary target enzyme.Highly specific to organophosphate and carbamate pesticides. Well-established and sensitive indicator of exposure and effect.Can be influenced by other factors like temperature and natural variability. Recovery of activity can occur after exposure ceases.
Secondary (Oxidative Stress) Catalase (CAT) ActivityLiver, Gills, MuscleMeasures the activity of an antioxidant enzyme that decomposes hydrogen peroxide.Indicates a cellular defense response to oxidative stress induced by the pesticide.Non-specific, as many stressors can induce oxidative stress.
Superoxide Dismutase (SOD) ActivityLiver, Gills, MuscleMeasures the activity of an enzyme that dismutates superoxide radicals into oxygen and hydrogen peroxide.A sensitive early warning indicator of oxidative stress.Can be influenced by various environmental factors.
Lipid Peroxidation (LPO)Liver, Gills, MuscleMeasures the level of malondialdehyde (MDA), a product of lipid damage caused by reactive oxygen species.Direct indicator of cellular damage resulting from oxidative stress.Can be a lagging indicator compared to antioxidant enzyme activity.
Secondary (Metabolic Perturbation) Blood GlucoseBlood PlasmaMeasures changes in carbohydrate metabolism as a stress response.Relatively easy and inexpensive to measure.Highly non-specific and can be influenced by diet, handling stress, and other environmental factors.
Liver Enzymes (e.g., ALT, AST)Blood PlasmaIndicates liver damage and leakage of intracellular enzymes into the bloodstream.Can indicate organ-specific toxicity.Non-specific, as various toxicants can cause liver damage.
Secondary (Histopathology) Tissue LesionsGills, Liver, KidneyMicroscopic examination of tissues for structural changes like epithelial lifting, necrosis, and vacuolization.Provides a direct visual assessment of tissue damage and the affected organs.Less quantitative and requires specialized expertise for analysis. Effects may only be apparent at higher or prolonged exposures.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible validation of biomarkers. Below are outlines of standard experimental protocols for key biomarker assays.

Acetylcholinesterase (AChE) Activity Assay
  • Tissue Preparation: Homogenize a known weight of fish tissue (e.g., brain, muscle) in a cold phosphate buffer. Centrifuge the homogenate at a low temperature to obtain the supernatant containing the enzyme.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Enzymatic Reaction: In a microplate, mix the tissue supernatant with a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI).

  • Spectrophotometric Measurement: Measure the rate of formation of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Express AChE activity as micromoles of substrate hydrolyzed per minute per milligram of protein.

Lipid Peroxidation (LPO) Assay
  • Tissue Preparation: Homogenize a known weight of fish tissue in a suitable buffer (e.g., Tris-HCl).

  • Reaction with Thiobarbituric Acid (TBA): Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and mix the supernatant with TBA reagent.

  • Incubation: Heat the mixture in a water bath (e.g., at 95°C) for a specified time to allow the reaction between malondialdehyde (MDA) and TBA to form a colored adduct.

  • Spectrophotometric Measurement: After cooling, measure the absorbance of the pink-colored supernatant at 532 nm.

  • Data Analysis: Calculate the concentration of MDA using its molar extinction coefficient and express the results as nanomoles of MDA per gram of tissue.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in biomarker validation and the mechanism of this compound toxicity, the following diagrams are provided.

experimental_workflow cluster_exposure Exposure Phase cluster_sampling Sampling & Preparation cluster_analysis Biomarker Analysis cluster_validation Validation & Interpretation A Fish Acclimation B Exposure to this compound (Different Concentrations) A->B C Control Group (No this compound) A->C D Tissue/Blood Sampling (e.g., Brain, Liver, Gills) B->D C->D E Sample Processing (Homogenization, Centrifugation) D->E F AChE Activity Assay E->F G Oxidative Stress Assays (CAT, SOD, LPO) E->G H Metabolic Assays (Glucose, Liver Enzymes) E->H I Histopathology E->I J Data Analysis (Statistical Comparison) F->J G->J H->J I->J K Dose-Response Relationship J->K L Biomarker Validation (Sensitivity, Specificity) K->L

Caption: Experimental workflow for biomarker validation in fish exposed to this compound.

organophosphate_pathway cluster_synapse Cholinergic Synapse cluster_inhibition This compound (Organophosphate) Action cluster_downstream Downstream Cellular Effects A Acetylcholine (ACh) Released B Acetylcholinesterase (AChE) A->B Hydrolysis D Postsynaptic Receptors A->D Binding H ACh Accumulation C Choline + Acetate B->C G Inhibited AChE E Normal Nerve Impulse D->E F This compound F->B Inhibition I Continuous Receptor Stimulation H->I J Neurotoxicity I->J K Oxidative Stress (Increased ROS) J->K L Metabolic Disruption J->L M Cellular Damage K->M

Caption: Signaling pathway of this compound toxicity in fish.

References

Unraveling the Degradation Profile of Buminafos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated degradation pathways of the organophosphorus compound Buminafos. Due to the limited availability of direct studies on this compound degradation, this document outlines a structured approach based on the known degradation patterns of structurally similar organophosphorus pesticides. The guide details proposed degradation products, the experimental protocols to confirm their structure, and a comparative analysis with a well-studied alternative.

Predicted Degradation Pathways of this compound

This compound, chemically known as dibutyl [1-(butylamino)cyclohexyl]phosphonate, is susceptible to degradation through several key chemical reactions, primarily hydrolysis, oxidation, and photodegradation. The molecular structure of this compound presents multiple sites for potential chemical transformation.

The most probable degradation pathways involve the cleavage of the phosphonate ester bonds and modifications to the amino group. Based on the degradation patterns of other organophosphorus compounds, the following primary degradation products (DPs) are proposed:

  • DP-1: Monobutyl [1-(butylamino)cyclohexyl]phosphonate: Formed through the hydrolysis of one of the butoxy groups from the phosphorus atom.

  • DP-2: [1-(Butylamino)cyclohexyl]phosphonic acid: Resulting from the hydrolysis of both butoxy groups.

  • DP-3: Dibutyl [1-(oxyamino)cyclohexyl]phosphonate: Arising from the oxidation of the secondary amine.

  • DP-4: 1-(Butylamino)cyclohexane: Formed by the cleavage of the carbon-phosphorus (C-P) bond.

  • DP-5: Butan-1-ol: Released during the hydrolysis of the phosphonate esters.

These proposed products would be the focus of identification and characterization in forced degradation studies.

Experimental Protocols for Degradation Product Identification

To confirm the structure of this compound degradation products, a series of forced degradation studies should be conducted. These studies intentionally expose this compound to strenuous conditions to accelerate its decomposition and generate a profile of its degradants.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] The following conditions are recommended:

Stress ConditionProtocol
Acid Hydrolysis Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M Hydrochloric Acid at 60°C for 24 hours. Neutralize the solution before analysis.
Base Hydrolysis Incubate a solution of this compound (e.g., 1 mg/mL) with 0.1 M Sodium Hydroxide at 60°C for 24 hours. Neutralize the solution before analysis.
Oxidation Treat a solution of this compound (e.g., 1 mg/mL) with 3% Hydrogen Peroxide at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to dry heat at 105°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
Photodegradation Expose a solution of this compound (e.g., 1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a defined period, following ICH Q1B guidelines. A control sample should be kept in the dark.
Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is crucial for the separation, identification, and quantification of degradation products.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Primary technique for separating the parent drug from its degradation products. A stability-indicating HPLC method with UV detection should be developed and validated.
Liquid Chromatography-Mass Spectrometry (LC-MS) For the identification of degradation products by providing molecular weight and fragmentation data. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine elemental composition.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile degradation products, such as butan-1-ol. Derivatization may be required for non-volatile compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of isolated degradation products. 1H, 13C, and 31P NMR would be particularly informative for this compound and its phosphonate-containing degradants.

Comparative Analysis: this compound vs. Glyphosate

To provide context for the potential degradation profile of this compound, a comparison is drawn with Glyphosate, a widely studied organophosphorus herbicide.

FeatureThis compound (Predicted)Glyphosate (Established)
Primary Degradation Pathway Hydrolysis of the dibutyl phosphonate ester and potential oxidation of the butylamino group.Primarily microbial degradation in soil and water. The main pathway involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase.
Major Degradation Products Monobutyl and diacid phosphonates, oxidized derivatives, and butanol.Aminomethylphosphonic acid (AMPA) and glyoxylic acid.
Persistence Expected to be moderately persistent, with degradation rates influenced by pH, temperature, and microbial activity.Generally considered to have low to moderate persistence in soil, with a half-life ranging from a few days to several months depending on environmental conditions.
Analytical Challenges Requires methods capable of separating structurally similar phosphonate esters and acids. 31P NMR would be highly beneficial for structural confirmation.The high polarity and low volatility of glyphosate and AMPA make their extraction and chromatographic analysis challenging, often requiring derivatization.

Visualizing the Degradation Process

The following diagrams illustrate the proposed degradation pathway of this compound and a typical experimental workflow for its analysis.

Buminafos_Degradation_Pathway This compound This compound (dibutyl [1-(butylamino)cyclohexyl]phosphonate) DP1 DP-1 (Monobutyl [1-(butylamino)cyclohexyl]phosphonate) This compound->DP1 Hydrolysis DP3 DP-3 (Dibutyl [1-(oxyamino)cyclohexyl]phosphonate) This compound->DP3 Oxidation DP4 DP-4 (1-(Butylamino)cyclohexane) This compound->DP4 C-P Bond Cleavage DP5 DP-5 (Butan-1-ol) This compound->DP5 Hydrolysis DP2 DP-2 ([1-(Butylamino)cyclohexyl]phosphonic acid) DP1->DP2 Hydrolysis

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Degradation_Products Degradation Products Mixture Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photo Photodegradation Photo->Degradation_Products HPLC HPLC Separation LCMS LC-MS Identification HPLC->LCMS Identified_Products Identified Degradation Products LCMS->Identified_Products GCMS GC-MS (Volatiles) GCMS->Identified_Products NMR NMR Structure Elucidation This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Degradation_Products->HPLC Degradation_Products->GCMS Identified_Products->NMR

Caption: Experimental workflow for degradation product analysis.

Conclusion

References

Comparative Assessment of Mammalian Toxicity: Buminafos and Alternative Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

A note on Buminafos: Despite a comprehensive search for toxicological data, specific information regarding the mammalian toxicity of this compound, including its LD50, NOAEL, genotoxicity, carcinogenicity, and reproductive toxicity, is not publicly available in the retrieved resources. Therefore, this guide provides a comparative assessment of the mammalian toxicity of several other widely used organophosphate insecticides—Malathion, Dichlorvos (DDVP), and Naled (Dibrom)—to serve as a reference for researchers and drug development professionals. The methodologies and toxicological endpoints discussed are standard in the evaluation of pesticides and would be applicable to this compound should data become available.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate pesticides exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission. This can lead to a range of symptoms from muscle twitching and cramps to more severe effects like respiratory failure and death.[2][3]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Organophosphate Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Response Nerve Impulse Receptor->Response OP Organophosphate (e.g., this compound) OP->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Quantitative Toxicity Data

The following table summarizes key mammalian toxicity data for Malathion, Dichlorvos (DDVP), and Naled. These values are critical for understanding the acute and chronic toxicity profiles of these compounds.

Toxicological Endpoint Malathion Dichlorvos (DDVP) Naled (Dibrom) This compound
Acute Oral LD50 (rat) 5,400 - 5,700 mg/kg[4]~50 mg/kg[5]235 mg/kg (female rat)Data not available
Acute Dermal LD50 (rat) >2,000 mg/kg~90 mg/kg>5,050 mg/kg (rabbit)Data not available
NOAEL (2-year, rat) 10 mg/kg diet10 mg/kg dietData not availableData not available
Genotoxicity (Ames Test) Generally considered non-mutagenicNot shown to have genetic activity in various in vivo mammalian assaysData not availableData not available
Carcinogenicity Liver carcinogenicity in female rats and male and female mice at high dosesClassified as a "suggestive" carcinogenIARC lists DDVP (a metabolite) as possibly carcinogenic to humansData not available
Reproductive/Developmental Toxicity Not a reproductive or developmental toxicant at doses non-toxic to the motherDid not show effects on fertility or offspring health at maternally non-toxic dosesReduced egg production and hatchling survival in birds with long-term exposureData not available

Experimental Protocols

The following are standardized protocols for key mammalian toxicity studies, based on OECD guidelines.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a toxicity category.

  • Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dose level, either higher or lower. The process continues until the toxicity class of the substance can be determined.

  • Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The primary endpoint is the number of animals that die within a specified period after dosing, which is then used to classify the substance according to GHS categories.

Acute_Oral_Toxicity_Workflow start Start: Select Dose Level dosing Administer Single Oral Dose (3 Animals) start->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation decision Evaluate Outcome observation->decision necropsy Gross Necropsy observation->necropsy stop Stop: Determine Toxicity Class decision->stop Sufficient Data next_dose Proceed to Next Dose Level (Higher or Lower) decision->next_dose More Data Needed next_dose->dosing

Caption: Experimental Workflow for Acute Oral Toxicity (OECD 423).

2. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Principle: The test substance is administered orally to groups of rodents on a daily basis for 90 days.

  • Animals: The preferred species is the rat. At least three dose groups and a control group are used, with a minimum of 10 males and 10 females per group.

  • Procedure:

    • The test substance is administered daily by gavage, or mixed in the diet or drinking water.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food/water consumption are measured weekly.

    • Hematology and clinical biochemistry parameters are analyzed at the end of the study.

    • A full necropsy is performed, and organs are weighed.

    • Histopathological examination of organs and tissues is conducted.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no treatment-related adverse effects are observed.

3. Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance, which can be an indicator of its carcinogenic potential.

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that allow the bacteria to grow on a medium lacking the essential amino acid.

  • Procedure:

    • The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • The test substance is mixed with the bacterial culture and plated on a minimal agar medium.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the control.

References

Validation of Buminafos as a Plant Growth Regulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel, hypothetical plant growth regulator (PGR), Buminafos, against established classes of phytohormones. The information presented is intended to offer a framework for the evaluation and validation of new plant growth regulating compounds.

Introduction to this compound (Hypothetical)

This compound is a synthetic compound designed to modulate plant growth and development. For the purpose of this guide, we will hypothesize that this compound functions as a targeted auxin transport inhibitor . This mechanism of action suggests that this compound can influence a variety of physiological processes regulated by auxin gradients within the plant, such as apical dominance, root initiation, and fruit development.

Comparative Analysis of Plant Growth Regulators

The following table summarizes the physiological effects of the hypothetical this compound in comparison to major classes of naturally occurring and synthetic plant growth regulators. This comparison is based on the presumed mechanism of action for this compound and established knowledge of other PGRs.[1][2][3][4]

Parameter This compound (Hypothetical Auxin Transport Inhibitor) Auxins (e.g., IAA, IBA) [3]Gibberellins (e.g., GA3) Cytokinins (e.g., Kinetin, Zeatin) Abscisic Acid (ABA)
Primary Function Modulates auxin distributionPromotes cell elongation and differentiationPromotes stem elongation, germination, and floweringPromotes cell division and shoot formationInhibits growth, promotes dormancy and stress response
Effect on Apical Dominance Promotes lateral bud growth by disrupting auxin flow from the apexMaintains apical dominanceGenerally no direct effectPromotes lateral bud growthCan promote dormancy of lateral buds
Effect on Rooting May promote adventitious root formation at the site of applicationStimulates root initiationGenerally inhibits root growthInhibits root growthGenerally inhibits root growth
Effect on Fruit Development May alter fruit shape and size by affecting auxin distributionPromotes fruit set and growthPromotes fruit set and sizeCan influence fruit sizePromotes fruit maturation and abscission
Effect on Seed Germination No direct role hypothesizedGenerally no direct role in germinationPromotes germinationCan influence germination in some speciesInhibits germination, maintains dormancy
Stress Response Indirect effects via auxin modulationInvolved in some stress responsesCan be involved in stress responsesCan delay senescenceMajor hormone involved in abiotic stress tolerance

Experimental Protocols for Validation

To validate the efficacy of a novel plant growth regulator such as this compound, a series of standardized bioassays and controlled environment studies are required.

3.1. Root Inhibition Assay (Arabidopsis thaliana Model)

  • Objective: To determine the effect of this compound on primary root growth and lateral root formation.

  • Materials: Arabidopsis thaliana (Col-0) seeds, Murashige and Skoog (MS) agar plates, this compound stock solution, control PGRs (e.g., IAA, NPA), sterile water, petri dishes, growth chamber.

  • Procedure:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include plates with known auxin transport inhibitors (e.g., NPA) as a positive control.

    • Sterilize and stratify Arabidopsis seeds.

    • Aseptically place seeds on the prepared MS plates.

    • Vertically orient the plates in a growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle at 22°C).

    • After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length and the number of lateral roots for each seedling.

    • Statistically analyze the data to determine the dose-dependent effect of this compound on root architecture.

3.2. Shoot Branching Assay (Pea or Bean Model)

  • Objective: To assess the impact of this compound on apical dominance and lateral bud outgrowth.

  • Materials: Pea (Pisum sativum) or bean (Phaseolus vulgaris) seedlings, this compound solution in a lanolin paste, control paste (lanolin only), ruler, calipers.

  • Procedure:

    • Grow seedlings until they have a well-developed primary shoot and several nodes.

    • Apply a small amount of this compound-lanolin paste to the apical bud of the treated plants. Apply lanolin-only paste to the control plants.

    • Maintain the plants in a greenhouse or growth chamber with optimal growing conditions.

    • Over a period of several weeks, measure the length of the primary shoot and the length and number of lateral branches that develop.

    • Compare the shoot architecture of this compound-treated plants to the control group to evaluate the effect on apical dominance.

Visualizing Pathways and Workflows

4.1. Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of this compound in disrupting the polar transport of auxin, leading to its accumulation in specific tissues and subsequent developmental effects.

Buminafos_Signaling_Pathway cluster_cell_membrane Cell Membrane AUX1 AUX1 (Auxin Influx Carrier) IAA_int IAA (intracellular) AUX1->IAA_int PIN PIN (Auxin Efflux Carrier) IAA_ext IAA (extracellular) PIN->IAA_ext transport IAA_ext->AUX1 transport IAA_int->PIN Response Downstream Physiological Response IAA_int->Response triggers This compound This compound This compound->PIN inhibits

Caption: Hypothetical mechanism of this compound inhibiting auxin efflux.

4.2. Experimental Workflow for PGR Validation

This diagram outlines a generalized workflow for the screening and validation of a novel plant growth regulator.

PGR_Validation_Workflow A Compound Synthesis (this compound) B Primary Screening (e.g., Root Assay) A->B C Dose-Response Analysis B->C D Secondary Assays (e.g., Shoot Branching, Fruit Development) C->D E Mode of Action Studies (e.g., Hormone Transport Assays) D->E F Greenhouse & Field Trials E->F G Toxicology & Environmental Impact Assessment F->G H Commercialization G->H

Caption: General workflow for PGR discovery and validation.

4.3. Logical Comparison of PGR Actions

This diagram provides a simplified logical relationship between the actions of different plant growth regulators.

PGR_Logical_Comparison cluster_promoters Growth Promoters cluster_inhibitors Growth Inhibitors PGRs Plant Growth Regulators Auxins Auxins PGRs->Auxins Gibberellins Gibberellins PGRs->Gibberellins Cytokinins Cytokinins PGRs->Cytokinins ABA Abscisic Acid PGRs->ABA Ethylene Ethylene PGRs->Ethylene This compound This compound (Hypothetical) PGRs->this compound Auxins->this compound (inhibits transport of)

Caption: Functional classification of plant growth regulators.

Conclusion

While this compound is a hypothetical compound, its proposed mechanism as an auxin transport inhibitor provides a valuable case study for the evaluation of new plant growth regulators. The comparative data and experimental protocols outlined in this guide offer a foundational framework for researchers to assess the potential of novel compounds in agriculture and plant science. Further research, including detailed molecular and physiological studies, would be necessary to fully validate any new PGR.

References

Efficacy of Organophosphorus Nematicides in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of plant-parasitic nematodes is a critical aspect of global agriculture and relies heavily on the application of chemical nematicides. Among these, organophosphorus compounds have been a cornerstone for decades. This guide provides a comparative analysis of the efficacy of organophosphorus nematicides, with a focus on how different soil types and environmental factors influence their performance. While specific data for Buminafos is limited in publicly available research, this guide will draw upon data from other prominent organophosphorus nematicides, such as fenamiphos, cadusafos, and fosthiazate, to provide a representative understanding of this chemical class.

Factors Influencing Nematicide Efficacy in Soil

The performance of soil-applied nematicides is intricately linked to the complex and dynamic soil environment. Key factors that significantly impact the efficacy of organophosphorus compounds include soil texture, organic matter content, pH, temperature, and microbial activity.

Soil Texture: The physical composition of the soil, specifically the proportion of sand, silt, and clay, dictates the movement and availability of nematicides. In general, sandy soils with larger pore spaces allow for better diffusion of nematicides compared to heavy clay soils, which have smaller pore spaces and can lead to increased adsorption of the chemical.

Organic Matter: Soils with high organic matter content can reduce the efficacy of some organophosphorus nematicides due to strong adsorption, making the active ingredient less available to the target nematodes.

Soil pH: The pH of the soil can influence the rate of chemical degradation of nematicides. For instance, the degradation of fenamiphos has been shown to be faster in alkaline soils compared to neutral and acidic soils.[1]

Temperature and Moisture: Higher soil temperatures generally accelerate the degradation of nematicides, potentially reducing their persistence and efficacy.[1] Soil moisture is also crucial for the movement of non-fumigant nematicides through the soil profile to reach the target nematodes.

Comparative Efficacy of Organophosphorus Nematicides

NematicideTarget NematodeSoil Type/ConditionsKey FindingsReference
Fenamiphos Root-knot nematodesAlkaline, neutral, and acidic soilsDegradation was faster in alkaline soils.[1]
Cadusafos Meloidogyne incognita, Rotylenchulus reniformisAlluvial soilMost persistent among carbosulfan, phorate, and triazophos. Found to be the most effective against the target nematodes.[2][3]
Fosthiazate Root-knot nematodesNot specifiedLong soil persistence contributed to its high efficiency.
Fenamiphos & Cadusafos Root-knot nematodesNot specifiedFenamiphos failure was attributed to rapid microbial degradation, while cadusafos failed due to its inability to reduce nematode populations even at high concentrations.

Experimental Protocols

Understanding the methodologies used to evaluate nematicide efficacy is crucial for interpreting and comparing study results. A typical experimental protocol for assessing the efficacy of a nematicide in a specific soil type would involve the following steps:

1. Soil Preparation and Infestation:

  • Collection and characterization of the desired soil type (e.g., sandy loam, clay).

  • Sterilization of the soil to eliminate existing nematode populations (optional, depending on the study's objective).

  • Inoculation of the soil with a known population of the target nematode species (e.g., Meloidogyne incognita).

2. Nematicide Application:

  • Application of the nematicide at different concentrations to the infested soil. This can be done by mixing the chemical into the soil or by drenching.

  • Inclusion of a control group with no nematicide application.

3. Bioassay:

  • Planting of a susceptible host plant (e.g., tomato, soybean) in the treated and control soils.

  • Incubation under controlled environmental conditions (temperature, light, moisture).

4. Data Collection and Analysis:

  • Assessment of nematode population densities in the soil and on the plant roots after a specific period.

  • Evaluation of plant health parameters such as root galling index, plant height, and biomass.

  • Statistical analysis of the data to determine the significance of the nematicide's effect.

Mode of Action and Signaling Pathways

Organophosphorus nematicides primarily act as acetylcholinesterase (AChE) inhibitors. AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine at the synaptic cleft.

cluster_synapse Synaptic Cleft cluster_op Effect of Organophosphate Nerve Terminal Nerve Terminal Acetylcholine (ACh) Acetylcholine (ACh) Nerve Terminal->Acetylcholine (ACh) Release Muscle Cell Muscle Cell ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Binds to Excess ACh Excess ACh Acetylcholine (ACh)->Excess ACh Accumulation ACh Receptors->Muscle Cell Stimulates Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE)->Acetylcholine (ACh) Breaks down Inhibited AChE Inhibited AChE Organophosphate Organophosphate Organophosphate->Acetylcholinesterase (AChE) Inhibits Excess ACh->ACh Receptors Overstimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

By inhibiting AChE, organophosphates lead to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the nematode.

Recent studies have also suggested that organophosphates can induce oxidative stress, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can lead to a cascade of cellular events, including apoptosis (programmed cell death).

Organophosphate Exposure Organophosphate Exposure Oxidative Stress Oxidative Stress Organophosphate Exposure->Oxidative Stress MAPK Signaling Pathway MAPK Signaling Pathway Oxidative Stress->MAPK Signaling Pathway Activates Apoptosis Apoptosis MAPK Signaling Pathway->Apoptosis Leads to

Caption: Organophosphate-induced MAPK Signaling Pathway leading to Apoptosis.

Conclusion

The efficacy of organophosphorus nematicides is a multifactorial issue heavily dependent on the specific soil environment. While compounds like this compound belong to a well-established class of nematicides with a known mode of action, their performance in the field will be dictated by the interplay of soil texture, organic matter, pH, and microbial life. Future research should focus on conducting direct comparative studies of newer organophosphorus compounds like this compound in a range of representative soil types to provide more precise application recommendations and optimize nematode control strategies. Furthermore, a deeper understanding of the non-target effects and the potential for microbial degradation is essential for developing sustainable and environmentally responsible pest management programs.

References

Cross-Validation of Analytical Methods for Buminafos Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of Buminafos, an organophosphate herbicide. The objective is to offer researchers and analytical chemists a detailed overview of the available techniques, enabling an informed selection of the most suitable method based on specific analytical requirements such as sensitivity, sample matrix, and available instrumentation.

Method 1: Photo-induced Chemiluminescence (PICL)

This method utilizes the principle of chemiluminescence, where the analyte, this compound, undergoes photo-degradation followed by a chemical reaction that produces light. The intensity of the emitted light is proportional to the concentration of this compound in the sample.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

As a widely used chromatographic technique, Gas Chromatography (GC) separates this compound from other components in a sample based on its volatility and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is then used for quantification. Although a specific GC-FID method for this compound was not found in the available literature, a general methodology for organophosphorus pesticides can be adapted. For the purpose of this guide, a hypothetical, yet representative, GC-FID method is presented based on common practices for similar analytes.

Comparative Data Presentation

The following table summarizes the key performance characteristics of the two analytical methods for this compound determination.

ParameterPhoto-induced Chemiluminescence (PICL)Gas Chromatography - Flame Ionization Detection (GC-FID) (Representative)
Principle Photo-degradation followed by chemiluminescent oxidationSeparation by gas chromatography and detection by flame ionization
Linear Range 0.01 - 1.0 mg L⁻¹0.1 - 100 µg mL⁻¹
Limit of Detection (LOD) 0.005 mg L⁻¹~0.05 µg mL⁻¹
Limit of Quantification (LOQ) Not specified~0.15 µg mL⁻¹
Reproducibility (RSD) 3%< 5%
Sample Throughput 48 h⁻¹Lower, dependent on run time
Applicable Matrices Spiked water and soil samplesEnvironmental and biological samples (with appropriate extraction)

Experimental Protocols

Photo-induced Chemiluminescence (PICL) Methodology

This protocol is based on the method described for the determination of this compound in water and soil samples.

1. Reagents and Solutions:

  • This compound standard solution

  • Hydrogen peroxide (0.05%)

  • Potassium permanganate solution

  • Carrier solution (e.g., deionized water)

2. Instrumentation:

  • Multicommutation flow-analysis assembly with solenoid valves

  • Photoreactor with a UV lamp

  • Chemiluminescence detector

  • Flow-through cell

3. Procedure:

  • A sample solution containing this compound is introduced into the flow system.

  • The sample is mixed with a 0.05% hydrogen peroxide solution.

  • The mixture is subjected to UV irradiation in the photoreactor for a defined period (e.g., 5 seconds) to induce photo-degradation.

  • The irradiated solution is then merged with a stream of potassium permanganate solution.

  • The resulting chemiluminescence is measured by the detector as the mixture passes through the flow-through cell.

  • The concentration of this compound is determined by comparing the signal intensity to a calibration curve prepared with standard solutions.

Gas Chromatography - Flame Ionization Detection (GC-FID) Methodology (Representative)

This protocol is a representative procedure for the analysis of organophosphorus pesticides and would require specific optimization for this compound.

1. Reagents and Solutions:

  • This compound analytical standard

  • High-purity solvents for extraction and dilution (e.g., acetone, hexane)

  • Internal standard solution (e.g., a structurally similar organophosphate)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for organophosphorus pesticide analysis (e.g., HP-5, DB-5)

  • Autosampler

  • Data acquisition and processing software

3. GC-FID Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (splitless or split injection)

4. Sample Preparation:

  • Extraction: For soil or other solid matrices, a solvent extraction (e.g., Soxhlet or ultrasonic extraction) with a suitable organic solvent is required. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to concentrate the analyte.

  • Cleanup: The extract may require a cleanup step (e.g., using SPE cartridges) to remove interfering matrix components.

  • Derivatization (if necessary): Although many organophosphorus pesticides are amenable to direct GC analysis, derivatization may sometimes be employed to improve volatility or thermal stability.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC injection. An internal standard is added at this stage.

5. Analysis:

  • Inject the prepared sample into the GC-FID system.

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the concentration of this compound using a calibration curve prepared from standards of known concentrations.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

PICL_Workflow cluster_sample_prep Sample Preparation cluster_analysis PICL Analysis Sample Water or Soil Sample Injection Inject into Flow System Sample->Injection SpikedSample Spiked Sample (for validation) SpikedSample->Injection Mixing_H2O2 Mix with 0.05% H2O2 Injection->Mixing_H2O2 Photo_degradation UV Irradiation (5s) Mixing_H2O2->Photo_degradation Mixing_KMnO4 Mix with KMnO4 Photo_degradation->Mixing_KMnO4 Detection Chemiluminescence Detection Mixing_KMnO4->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis using Photo-induced Chemiluminescence.

GCFID_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Environmental or Biological Sample Extraction Solvent Extraction Sample->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Reconstitution Reconstitution & Internal Standard Addition Cleanup->Reconstitution Injection Inject into GC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Representative workflow for this compound analysis using Gas Chromatography-FID.

Signaling Pathway and Logical Relationships

The analytical process for both methods can be abstracted into a logical flow from sample to result.

Analytical_Logic cluster_PICL Photo-induced Chemiluminescence cluster_GCFID Gas Chromatography - FID PICL_Sample Sample PICL_Reaction Photo-induced Reaction PICL_Sample->PICL_Reaction PICL_Signal Light Emission PICL_Reaction->PICL_Signal PICL_Result Concentration PICL_Signal->PICL_Result GCFID_Sample Sample GCFID_Separation Separation GCFID_Sample->GCFID_Separation GCFID_Signal Electrical Signal GCFID_Separation->GCFID_Signal GCFID_Result Concentration GCFID_Signal->GCFID_Result Analyte This compound Analyte->PICL_Sample Analyte->GCFID_Sample

Caption: Logical flow of this compound determination by PICL and GC-FID.

Safety Operating Guide

Navigating the Disposal of Buminafos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Chemical and Physical Properties of Buminafos

A clear understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 51249-05-9[1][2][3]
Molecular Formula C18H38NO3P[1][2]
Molecular Weight 347.47 g/mol
Boiling Point (Predicted) 434.8 ± 24.0 °C
Density (Predicted) 0.98 ± 0.1 g/cm³
pKa (Predicted) 7.84 ± 0.20
Oral LD50 (rat) 3 g/kg

Procedural Guidance for this compound Disposal

The following step-by-step procedure is a general guideline based on the handling of hazardous organophosphate compounds.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment must be conducted. This compound is moderately toxic and is an acetylcholinesterase inhibitor. When heated to decomposition, it emits very toxic fumes of phosphorus oxides (POx) and nitrogen oxides (NOx).

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Segregation and Labeling

Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with organophosphates. The label must include:

  • The name "this compound Waste"

  • The hazard symbols for "Toxic" and "Harmful to the Environment"

  • The date of waste generation

Step 3: Waste Collection

Collect all this compound-contaminated materials, including unused product, contaminated labware (pipette tips, vials, etc.), and cleaning materials, in the designated waste container.

Step 4: Storage

Store the this compound waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

Step 5: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Do not attempt to neutralize or dispose of this compound through standard laboratory drains or as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Buminafos_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generation assess 1. Conduct Hazard Assessment start->assess ppe 2. Don Appropriate PPE assess->ppe segregate 3. Segregate Waste into Labeled Container ppe->segregate collect 4. Collect All Contaminated Materials segregate->collect store 5. Store Securely in Designated Area collect->store contact_ehs 6. Contact EHS or Licensed Disposal Company store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is based on general principles of chemical safety and hazardous waste management. It is not a substitute for official guidelines, which could not be located for this compound. Always prioritize guidance from your institution's safety office and local regulatory bodies.

References

Navigating the Safe Handling of Buminafos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Buminafos is an organophosphorus compound previously used as a desiccant and defoliant.[2] While specific toxicity data is limited, it is prudent to treat it as a moderately toxic substance, with potential for harm upon inhalation, ingestion, or skin contact.[3][4] When heated to decomposition, it may emit toxic fumes of phosphorus oxides (POx) and nitrogen oxides (NOx).[3]

Essential Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to hazardous chemicals. For handling this compound, the following PPE is recommended based on general guidelines for organophosphate pesticides.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or other chemical-resistant gloves.Prevents dermal absorption, a primary route of exposure for organophosphates. Wearing gloves is a key factor in reducing occupational exposure.
Eye Protection Chemical splash goggles or a full-face respirator.Protects the eyes from splashes and aerosols. Organophosphates can be absorbed through the mucous membranes of the eyes.
Respiratory Protection A respirator with cartridges appropriate for organic vapors and particulates, especially when handling powders or creating aerosols. A full-face respirator offers both eye and respiratory protection.Prevents inhalation of dust or aerosols, which is a significant route of exposure.
Body Protection A lab coat or chemical-resistant suit (e.g., Tyvek).Provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is crucial to minimize risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure that all necessary PPE is readily available and in good condition.

  • Weigh and transfer the chemical carefully to avoid generating dust or aerosols.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

3. Emergency Preparedness:

  • Ensure an eyewash station and safety shower are immediately accessible.

  • Have a spill kit readily available that is appropriate for handling solid chemical spills.

  • All personnel handling the substance should be familiar with the location and use of emergency equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all this compound waste, including empty containers, contaminated PPE, and experimental residues, in a designated, labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name ("this compound").

3. Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Never dispose of this compound down the drain or in the regular trash.

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for disposal or recycling.

Chemical Spill Response Workflow

The following diagram outlines a logical workflow for responding to a this compound spill.

cluster_spill_response This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess small_spill Small & Contained Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes large_spill Large or Uncontrolled Spill small_spill->large_spill No contain Contain the Spill (Use absorbent pads/granules) don_ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report the Incident dispose->report call_ehs Call EHS/Emergency Response large_spill->call_ehs call_ehs->report

Caption: Workflow for a this compound chemical spill response.

References

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